5-Phenylpyrimidine-2,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-phenylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVWRUJASRBHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171805 | |
| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18588-49-3 | |
| Record name | 5-Phenyl-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18588-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-5-phenylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIAMINO-5-PHENYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XW644X9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Phenylpyrimidine-2,4-diamine: Structure, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Phenylpyrimidine-2,4-diamine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization. Furthermore, this guide will explore its established and potential biological activities, particularly its role as a versatile scaffold in the development of novel therapeutics, including kinase and dihydrofolate reductase inhibitors.
Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA, making it a "privileged scaffold" in medicinal chemistry.[1] The 2,4-diaminopyrimidine moiety, in particular, has garnered substantial attention due to its ability to mimic the hydrogen bonding patterns of adenine, allowing it to interact with the ATP-binding sites of various enzymes. This characteristic has led to the development of a wide array of therapeutic agents. The addition of a phenyl group at the 5-position of this scaffold, yielding this compound, provides a critical lipophilic component that can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Chemical Structure and Physicochemical Properties
This compound is an aromatic heterocyclic organic compound. Its structure consists of a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a phenyl group at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 18588-49-3 | [3] |
| Molecular Formula | C₁₀H₁₀N₄ | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| Melting Point | 162-164 °C | [4] |
| Boiling Point | 455.4 °C (estimated) | [2] |
| Density | 1.277 g/cm³ (estimated) | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N=C2N)N | [2] |
| InChI Key | FUVWRUJASRBHEK-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
The synthesis of 5-aryl-2,4-diaminopyrimidine derivatives can be achieved through various synthetic routes. A common strategy involves a multi-step synthesis culminating in a Suzuki coupling reaction to introduce the phenyl group at the 5-position of the pyrimidine core.[2]
General Synthesis Workflow
A representative synthetic approach is outlined below. This process begins with a commercially available pyrimidine derivative, which is halogenated and subsequently coupled with the desired aryl boronic acid.
Detailed Experimental Protocol (Illustrative Example)
The following protocol is an illustrative example for the synthesis of a 5-aryl-2,4-diaminopyrimidine derivative, which can be adapted for the synthesis of this compound. This protocol is based on the Suzuki coupling of a 5-iodo-2,4-diaminopyrimidine intermediate with phenylboronic acid.[2]
Step 1: Iodination of 2,4-Diaminopyrimidine
-
To a solution of 2,4-diaminopyrimidine in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the 2,4-diamino-5-iodopyrimidine intermediate.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine 2,4-diamino-5-iodopyrimidine, phenylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system, such as a mixture of ethanol, toluene, and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at approximately 90°C for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the phenyl group (typically in the aromatic region, ~7-8 ppm), a signal for the pyrimidine proton, and signals for the amino protons (which may be broad and exchangeable with D₂O). |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the phenyl group. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations of the heterocyclic and aromatic rings.[5] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ). |
Biological Activity and Mechanism of Action
This compound serves as a key building block in the development of various biologically active molecules. Its derivatives have shown promise as inhibitors of several important enzyme families, including protein kinases and dihydrofolate reductase.
Kinase Inhibition
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[6] The two amino groups can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The phenyl group at the 5-position can be directed towards the solvent-exposed region or a hydrophobic pocket, and its modification allows for the fine-tuning of selectivity and potency.
Derivatives of this compound have been investigated as inhibitors of several kinases, including:
-
TAM family kinases (Tyro3, Axl, Mer): These receptor tyrosine kinases are implicated in cancer progression and immune regulation.[7]
-
c-Jun N-terminal kinases (JNK): These are key regulators of cellular processes such as proliferation, apoptosis, and inflammation.[4]
-
Interleukin-1 receptor-associated kinase 4 (IRAK4): A critical component of the innate immune signaling pathway.[8]
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor for nucleotide biosynthesis.[9][10] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.[11] The 2,4-diaminopyrimidine scaffold is a key feature of many non-classical DHFR inhibitors, such as trimethoprim.[12] These inhibitors act as structural analogues of dihydrofolate and bind to the active site of the enzyme.[13]
The mechanism of action involves the 2,4-diamino groups forming hydrogen bonds with key residues in the DHFR active site, while the 5-phenyl substituent can occupy a hydrophobic pocket, enhancing binding affinity.[14]
Antiparasitic Activity
This compound has also been reported to exhibit antiparasitic activity against bacteria and protozoa.[3] It is suggested to act by binding to the enzyme acetyl coenzyme A synthetase in the parasite's mitochondria, thereby preventing ATP synthesis and leading to cell death.[3]
Applications in Drug Discovery and Development
The versatility of the this compound scaffold makes it a valuable starting point for the design and synthesis of new drug candidates. Its derivatives are being actively explored in various therapeutic areas, particularly in oncology and infectious diseases.
The general workflow for developing drugs based on this scaffold involves:
-
Lead Identification: High-throughput screening or rational design to identify initial hits.
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. This often involves modification of the phenyl ring and the amino groups.
-
Preclinical and Clinical Development: In vitro and in vivo studies to evaluate efficacy, safety, and toxicity, followed by clinical trials.
Safety and Toxicology
Conclusion
This compound is a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. Its ability to serve as a template for potent and selective inhibitors of key enzymes like kinases and dihydrofolate reductase makes it a valuable tool for drug discovery and development. Further research into the synthesis, biological evaluation, and toxicological profiling of its derivatives will undoubtedly lead to the discovery of new and effective treatments for a range of diseases.
References
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). National Institutes of Health (NIH). [Link]
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- Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (n.d.). ScienceDirect. [URL not available]
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2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. (2011). PubMed. [Link]
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Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
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Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). Royal Society of Chemistry Publishing. [Link]
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DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. [Link]
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One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Bentham Open. [Link]
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Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. (2014). PubMed. [Link]
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Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). PubMed Central. [Link]
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1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.). ResearchGate. [Link]
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health (NIH). [Link]
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Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
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View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (n.d.). Trends in Sciences. [Link]
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Physicochemical properties of 5-Phenylpyrimidine-2,4-diamine
An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylpyrimidine-2,4-diamine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS: 18588-49-3), a key heterocyclic compound. The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of kinase inhibitors, antifolates, and antiparasitic agents.[1][2] Understanding the fundamental properties of this molecule, such as its ionization constant (pKa), solubility, lipophilicity, and spectral characteristics, is paramount for professionals in drug discovery and chemical research. This document synthesizes experimental data with established scientific principles, offering detailed protocols for property determination and explaining the causal relationship between these properties and the molecule's behavior in biological systems.
Introduction to a Privileged Scaffold
The 2,4-Diaminopyrimidine Core in Medicinal Chemistry
The 2,4-diaminopyrimidine motif is a cornerstone of modern drug design. Its defining feature is the strategic placement of two amino groups that can form critical hydrogen bond interactions, most notably with the hinge region of protein kinases, making it a highly effective scaffold for developing inhibitors.[2] Beyond kinases, this core is integral to antifolates that target dihydrofolate reductase (DHFR) and various other therapeutic agents.[3]
This compound: Structure and Significance
This compound is a specific analog within this important class. The addition of a phenyl group at the 5-position introduces a lipophilic vector that can be oriented into hydrophobic pockets of target enzymes, modulating potency and selectivity. This compound serves both as a valuable research tool and as a foundational building block for more complex, biologically active molecules.[4][5] Its potential applications span from being a scaffold for new drugs to a component in the design of novel functional materials.[4]
The Critical Role of Physicochemical Properties in Drug Development
The journey of a small molecule from a laboratory hit to a clinical therapeutic is dictated by its physicochemical properties.[6] These characteristics govern its Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile.[7] Properties such as solubility, ionization, and lipophilicity are not mere data points; they are critical determinants of a compound's oral bioavailability, cell permeability, and potential for off-target effects.[6][7]
Core Physicochemical Profile
A summary of the key physicochemical data for this compound is presented below. These values, derived from various chemical databases and predictive models, form the basis for understanding its behavior.
| Property | Value | Source(s) |
| CAS Number | 18588-49-3 | [8][9] |
| Molecular Formula | C₁₀H₁₀N₄ | [1][8][9] |
| Molecular Weight | 186.21 g/mol | [9][10] |
| Melting Point | 162-164 °C | [9][10] |
| Boiling Point | 455.4 °C at 760 mmHg (Predicted) | [8] |
| Density | ~1.23 - 1.28 g/cm³ (Predicted) | [8][10] |
| pKa (Predicted) | 6.73 ± 0.10 | [9] |
| Hydrogen Bond Donors | 2 (from the two -NH₂ groups) | [8] |
| Hydrogen Bond Acceptors | 4 (from the four nitrogen atoms) | [8] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N=C2N)N | [1][8] |
| InChI Key | FUVWRUJASRBHEK-UHFFFAOYSA-N | [8] |
In-Depth Property Analysis and Experimental Determination
Ionization Constant (pKa)
Significance: The pKa is a measure of a molecule's acidity or basicity. For this compound, the predicted pKa of ~6.73 indicates it is a weak base.[9] This is a critical parameter as it dictates the molecule's charge state at physiological pH (~7.4). At this pH, a significant fraction of the molecule will exist in its protonated (cationic) form. This charge influences aqueous solubility, membrane permeability, and the ability to form ionic interactions with biological targets.[7]
Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly reliable method for experimentally determining pKa.[11]
-
Preparation: Accurately weigh ~1-2 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% methanol in water) to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the solution's pH.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise, small increments using an auto-titrator.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software is used to calculate the precise pKa value from the derivative of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility
Significance: Aqueous solubility is a primary determinant of a drug's bioavailability and is essential for developing parenteral formulations.[6] The relatively high melting point of this compound (162-164 °C) suggests a stable crystal lattice, which can limit its intrinsic solubility.[9][10] However, its basic nature (pKa ~6.73) means its solubility will be highly pH-dependent, increasing significantly in acidic environments where the protonated, more polar form dominates.[7]
Experimental Protocol: Kinetic Solubility Assay via Nephelometry This high-throughput method is common in early drug discovery to quickly assess solubility.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate, creating a serial dilution.
-
Precipitation Induction: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix thoroughly. This sudden change in solvent causes less soluble compounds to precipitate.
-
Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours) to allow precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Quantification: The highest concentration that does not show significant light scattering compared to a blank control is reported as the kinetic solubility.
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A Senior Application Scientist's Guide to 5-Phenylpyrimidine-2,4-diamine: Synthesis, Properties, and Therapeutic Potential
Core Compound Identification and Properties
5-Phenylpyrimidine-2,4-diamine, a key building block in synthetic chemistry, is recognized for its versatile role in the development of therapeutic agents. Its structure, featuring a 2,4-diaminopyrimidine core with a phenyl substituent at the 5-position, makes it a privileged scaffold in medicinal chemistry.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18588-49-3 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀N₄ | [3][4] |
| Molecular Weight | 186.22 g/mol | [5] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N=C2N)N | [3][4] |
| InChI Key | FUVWRUJASRBHEK-UHFFFAOYSA-N | [3] |
| Boiling Point | 455.4°C at 760 mmHg | [3] |
| Density | 1.277 g/cm³ | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Synthesis Protocol: A Validated Approach
The synthesis of 2,4-diaminopyrimidine derivatives is a well-established field. A common and effective method involves the condensation of a suitable precursor with guanidine. The following protocol is adapted from established methodologies for synthesizing substituted 2,4-diaminopyrimidines.[6][7] The rationale behind this approach lies in the reliable cyclization reaction between the guanidine nucleophile and an appropriate three-carbon electrophile to form the pyrimidine ring.
Experimental Protocol: Synthesis via Guanidine Condensation
This protocol describes the synthesis of this compound from phenylmalononitrile, a common starting material for this class of compounds.
Step 1: Preparation of the Reaction Mixture
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (NaOEt) (0.11 mol) to absolute ethanol (100 mL).
-
Stir the mixture until the sodium ethoxide is completely dissolved. The use of a strong base like NaOEt is crucial for deprotonating guanidine, thereby increasing its nucleophilicity for the subsequent cyclization step.
-
Add guanidine hydrochloride (0.1 mol) to the solution and stir for 15 minutes.
Step 2: Addition of Phenylmalononitrile
-
To the stirring mixture, add phenylmalononitrile (0.1 mol).
-
The phenylmalononitrile serves as the three-carbon backbone required for the formation of the pyrimidine ring.
Step 3: Reflux and Reaction Monitoring
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). This allows for the visualization of the consumption of starting materials and the formation of the product.
Step 4: Product Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) to precipitate the crude product.
-
Filter the resulting solid using a Büchner funnel, and wash with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
Step 5: Characterization
-
Dry the purified product under vacuum.
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. High-Performance Liquid Chromatography (HPLC) can be used to assess the final purity quantitatively.[8]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, known for its ability to mimic purine bases and interact with a variety of biological targets.[1][9] this compound, in particular, serves as a crucial intermediate or core structure in the development of targeted therapies.
Kinase Inhibition in Oncology
A primary application of this compound derivatives is in the development of kinase inhibitors for cancer therapy.[9] Cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, are key regulators of the cell cycle and gene transcription, respectively. Their dysregulation is a common feature in many cancers.[10][11]
-
Mechanism of Action: Derivatives of this compound have been designed as potent dual inhibitors of CDK2 and CDK9.[10][11][12] The 2,4-diamino portion of the molecule typically forms critical hydrogen bonds within the ATP-binding pocket of the kinase, mimicking the adenine portion of ATP. The phenyl group at the 5-position can be further functionalized to achieve greater potency and selectivity by extending into other regions of the binding site. Inhibition of CDK2 leads to cell cycle arrest, while inhibition of CDK9 suppresses the transcription of anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.[10][13]
Antiparasitic and Antimicrobial Activity
The diaminopyrimidine core is also found in several antiparasitic and antibacterial drugs.[4] For instance, pyrimethamine, a related compound, is a folic acid antagonist.[14] While specific studies on this compound as an antiparasitic are less common, its structural similarity suggests potential as a dihydrofolate reductase (DHFR) inhibitor.[1] DHFR is a critical enzyme in the folate pathway, essential for the synthesis of nucleic acids in both prokaryotes and eukaryotes. Selective inhibition of parasitic or bacterial DHFR over the human enzyme is a key strategy for developing anti-infective agents.[15]
Signaling Pathway Inhibition
The therapeutic effects of this compound derivatives in cancer are often mediated through the modulation of critical signaling pathways. For example, by inhibiting CDKs, these compounds can trigger the intrinsic pathway of apoptosis.
Caption: Inhibition of CDK9-mediated transcription leading to apoptosis.
Conclusion and Future Directions
This compound is a molecule of significant value to the drug discovery community. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for the development of novel therapeutics. The demonstrated activity of its derivatives as potent kinase inhibitors underscores its importance in oncology.[10][11] Future research will likely focus on optimizing the substitutions on the phenyl ring and the amino groups to enhance potency, selectivity, and pharmacokinetic properties, paving the way for new treatments for cancer and infectious diseases.
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2,4-DIAMINO-6-METHYL-5-PHENYLPYRIMIDINE. gsrs. [Link]
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Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 5-Phenylpyrimidine-2,4-diamine and its Derivatives
This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of the 5-phenylpyrimidine-2,4-diamine scaffold, a cornerstone in modern medicinal chemistry. We will delve into the primary modes of action, focusing on kinase inhibition and antifolate activity, supported by experimental evidence and methodologies for validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this privileged chemical structure.
Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery
The pyrimidine ring is a heterocyclic aromatic compound that is fundamental to life, forming the basis of nucleobases in DNA and RNA. In medicinal chemistry, the pyrimidine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets with high affinity and specificity.[1] The 2,4-diaminopyrimidine moiety, in particular, is a key structural motif in numerous therapeutic agents, notably for its ability to mimic endogenous molecules and interfere with biological processes.[1]
The addition of a phenyl group at the 5-position of the 2,4-diaminopyrimidine core creates a versatile scaffold that has been extensively explored for the development of novel therapeutics. While the parent compound, this compound, serves as a foundational structure, it is its derivatives that have demonstrated significant potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] This guide will primarily focus on the well-characterized mechanisms of these derivatives to infer the therapeutic potential of the core scaffold.
Primary Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for this compound derivatives is the inhibition of protein kinases.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.
The 2,4-diaminopyrimidine core often serves as a "hinge-binding" motif, anchoring the inhibitor within the ATP-binding pocket of the kinase. This competitive inhibition prevents the binding of ATP, thereby blocking the downstream signaling pathways that drive cell proliferation, survival, and metastasis.[4]
Targeting Cyclin-Dependent Kinases (CDKs)
Derivatives of this compound have emerged as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5][6] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[5][7]
-
CDK2 and CDK9 Inhibition: A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines have been identified as highly potent dual inhibitors of CDK2 and CDK9.[8] CDK2 is crucial for the G1/S phase transition of the cell cycle, while CDK9 is involved in the regulation of transcription. Dual inhibition of these kinases can lead to a synergistic antitumor effect.[8] Similarly, 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have also shown potent inhibitory activities against both CDK2 and CDK9.[9]
-
CDK6 and CDK9 Inhibition: 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been developed as dual inhibitors of CDK6 and CDK9.[5] These compounds have been shown to suppress downstream signaling, block cell cycle progression, and induce apoptosis, leading to significant tumor growth inhibition in xenograft mouse models.[5]
The general mechanism of CDK inhibition by these compounds is illustrated in the following signaling pathway diagram.
Caption: CDK Inhibition by this compound Derivatives.
Targeting Other Kinase Families
The versatility of the this compound scaffold allows for the targeting of other kinase families beyond CDKs.
-
TAM Family Kinases (Tyro3, Axl, Mer): Derivatives of this scaffold have been shown to selectively inhibit TAM receptor tyrosine kinases, which are implicated in tumor growth, metastasis, and immune evasion.[2]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): 5-aryl-2,4-diaminopyrimidine compounds have been identified as potent inhibitors of IRAK4, a key kinase in Toll-like receptor (TLR) and IL-1 receptor signaling pathways that regulate innate immunity.[10]
-
Protein Kinase C theta (PKCθ): 2,4-diamino-5-cyanopyrimidine derivatives have been discovered as inhibitors of PKCθ, which plays a critical role in T-cell signaling and has therapeutic potential for T-cell-mediated diseases.[11]
Secondary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
The 2,4-diaminopyrimidine moiety is structurally related to folic acid and has been extensively investigated for its ability to inhibit dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids. By inhibiting DHFR, these compounds disrupt the proliferation of rapidly dividing cells, making them effective anticancer and antimicrobial agents.[1]
Pyrimethamine, a 2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine, is a known folic acid antagonist that induces apoptosis in T-lymphocytes.[12] While not a direct derivative of this compound, its mechanism highlights the potential of the core 2,4-diaminopyrimidine structure to target DHFR. This mode of action is particularly relevant for the antiparasitic and antimicrobial applications of this class of compounds.[13][14]
Other Potential Mechanisms
-
Antifungal Activity via CYP51 Inhibition: Certain 2-phenylpyrimidine derivatives have been designed as novel antifungal agents that target CYP51, a crucial enzyme in fungal ergosterol biosynthesis.[3]
-
Antiparasitic Activity: this compound has been reported to have antiparasitic activity by inhibiting acetyl coenzyme A synthetase in the parasite's mitochondria, leading to a disruption in ATP synthesis and cell death.[13]
Experimental Validation and Protocols
The elucidation of the mechanism of action of this compound derivatives relies on a combination of in vitro and in vivo experimental techniques.
In Vitro Kinase Assays
A crucial first step in characterizing a potential kinase inhibitor is to determine its in vitro inhibitory activity against a panel of purified kinases.
Protocol: ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., a this compound derivative) at various concentrations.
-
Incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow for an In Vitro Kinase Assay (ADP-Glo™).
Cellular Assays
Cell-based assays are essential to confirm that the in vitro activity of a compound translates into a desired biological effect in a cellular context.
| Assay Type | Purpose | Example Method |
| Cell Proliferation Assay | To determine the effect of the compound on cell growth and viability. | Sulforhodamine B (SRB) assay or MTT assay to calculate GI50/IC50 values. |
| Cell Cycle Analysis | To investigate if the compound induces cell cycle arrest at specific phases. | Flow cytometry analysis of propidium iodide-stained cells. |
| Apoptosis Assay | To determine if the compound induces programmed cell death. | Annexin V/Propidium Iodide staining followed by flow cytometry; Western blot for caspase activation. |
| Western Blotting | To analyze the expression levels of key proteins in a signaling pathway. | Probing for phosphorylated and total levels of kinase substrates (e.g., Rb, STAT3). |
In Vivo Models
To evaluate the therapeutic efficacy and safety of a lead compound, in vivo studies are conducted, typically in animal models.
-
Xenograft Mouse Models: Human tumor cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's antitumor activity.[5]
Conclusion
The this compound scaffold is a highly versatile and privileged structure in drug discovery. Its derivatives have demonstrated potent activity against a range of therapeutically relevant targets, with kinase inhibition being the most prominent mechanism of action. The ability of these compounds to competitively bind to the ATP pocket of kinases, such as CDKs, TAM family kinases, and IRAK4, has led to the development of promising candidates for the treatment of cancer and inflammatory diseases. Furthermore, the inherent antifolate and antimicrobial properties of the 2,4-diaminopyrimidine core broaden the therapeutic potential of this scaffold. A multi-faceted experimental approach, encompassing in vitro enzymatic assays, cell-based functional assays, and in vivo animal models, is crucial for the comprehensive characterization of the mechanism of action of novel compounds based on this remarkable scaffold.
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Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
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Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. [Link]
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Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed Central. [Link]
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Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm. [Link]
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Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. PubMed. [Link]
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The Multifaceted Biological Activities of 5-Phenylpyrimidine-2,4-diamine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1] Its inherent ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a privileged scaffold for the design of targeted therapeutics. Among the diverse classes of pyrimidine derivatives, the 5-phenylpyrimidine-2,4-diamine core has emerged as a particularly fruitful scaffold for the development of potent and selective inhibitors of key cellular targets, primarily protein kinases. This technical guide provides an in-depth exploration of the biological activities of these derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
Kinase Inhibition: A Dominant Therapeutic Strategy
A predominant biological activity of this compound derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
Cyclin-Dependent Kinase (CDK) Inhibition: Targeting the Cell Cycle and Transcription
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and gene transcription.[2] Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. Several this compound derivatives have been identified as potent inhibitors of various CDKs.
-
Dual CDK2 and CDK9 Inhibition: A significant body of research has focused on the development of dual inhibitors of CDK2 and CDK9.[2][3][4] CDK2, in complex with cyclin E, is crucial for the G1/S phase transition of the cell cycle, while CDK9, as part of the positive transcription elongation factor b (P-TEFb), regulates gene transcription.[2] Simultaneous inhibition of both kinases can lead to cell cycle arrest and apoptosis in cancer cells. For instance, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have demonstrated potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1, with their cytotoxicity correlating well with their enzymatic inhibition.[2][3]
-
Dual CDK6 and CDK9 Inhibition: In a similar vein, 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been developed as dual inhibitors of CDK6 and CDK9.[5][6] These compounds were shown to directly bind to CDK6 and CDK9, suppressing their downstream signaling pathways, leading to cell cycle arrest and apoptosis.[5][6] Notably, a lead compound from this series demonstrated significant tumor growth inhibition in a xenograft mouse model with no apparent toxicity.[5][6]
-
Selective CDK7 Inhibition: More recently, efforts have been directed towards developing selective CDK7 inhibitors. CDK7 plays a dual role in both cell cycle progression and transcription.[7] A series of 2,4-diaminopyrimidine derivatives were designed and synthesized as potent and selective CDK7 inhibitors, with a representative compound exhibiting an IC50 value of 7.21 nM.[7]
The general mechanism of action for these CDK inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of their respective substrates.
Caption: Competitive inhibition of CDK by this compound derivatives.
Anticancer Activity: From Bench to Preclinical Models
The potent kinase inhibitory activity of this compound derivatives translates into significant anticancer effects across a range of cancer cell lines.
Mechanism of Anticancer Action
The primary mechanisms through which these compounds exert their anticancer effects include:
-
Cell Cycle Arrest: By inhibiting CDKs, these derivatives halt the progression of the cell cycle, typically at the G1/S or G2/M phases, preventing cancer cell division.[5][8]
-
Induction of Apoptosis: The disruption of cell cycle and transcriptional regulation ultimately triggers programmed cell death, or apoptosis, in cancer cells.[5][9] Mechanistic studies have shown that these compounds can induce apoptosis in a concentration-dependent manner.[9]
-
Inhibition of Tumor Cell Proliferation: These derivatives have demonstrated broad antiproliferative activity against various cancer cell lines, including lung, colon, breast, and prostate cancers, with IC50 values often in the low micromolar to nanomolar range.[10][11]
Structure-Activity Relationship (SAR) Insights
Intensive SAR studies have been conducted to optimize the anticancer potency of these derivatives. Key findings include:
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly influence activity.
-
Modifications at the N2 and N4 Positions: Variations of the amine substituents at the 2 and 4 positions of the pyrimidine ring are crucial for tuning potency and selectivity.[8] For example, the introduction of a thiazole core at the N4-position led to a significant improvement in CDK2 and CDK9 inhibition.[4]
-
Substitution at the 5-Position of the Pyrimidine Ring: Introduction of small substituents like fluoro or chloro at the 5-position of the pyrimidine ring has been shown to enhance biological activity.[2][5]
| Compound Series | Key Structural Feature | Primary Target(s) | Reported Activity (IC50/GI50) | Reference |
| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | 5-Fluoro substitution | CDK2, CDK9 | Submicromolar to low micromolar | [2][3] |
| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | 5-Chloro and N2-pyridinyl substitution | CDK6, CDK9 | Potent dual inhibition | [5][6] |
| N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines | N4-thiazolyl substitution | CDK2, CDK9 | IC50 = 0.004 µM (CDK2), 0.009 µM (CDK9) for lead compound | [4] |
| 2,4-diamino-5-methyleneaminopyrimidine derivatives | 5-methyleneamino substitution | - | IC50 = 4.93 µM (HCT116) for lead compound | [9] |
Beyond Cancer: Other Biological Activities
While the primary focus has been on their anticancer potential, some this compound derivatives have shown promise in other therapeutic areas.
-
Anti-HIV-1 Activity: Selected 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have exhibited appreciable anti-HIV-1 activity, suggesting a potential role as antiviral agents.[2][3]
-
USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies due to its role in DNA damage response.[12]
Experimental Protocols for Biological Evaluation
A robust and reproducible experimental workflow is critical for the evaluation of these compounds.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of the compounds on the target kinase activity.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A stepwise workflow for determining in vitro kinase inhibition.
Cell-Based Assays
Objective: To assess the effect of the compounds on cancer cell viability, proliferation, and the induction of apoptosis.
Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with water.
-
Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation and Permeabilization: Fix the cells in cold 70% ethanol and store at -20°C. For apoptosis analysis, staining with Annexin V and propidium iodide (PI) is performed on live cells before fixation.
-
Staining: For cell cycle analysis, resuspend the fixed cells in a staining solution containing PI and RNase A. For apoptosis, use an Annexin V-FITC/PI staining kit according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For cell cycle, the DNA content is measured. For apoptosis, the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells is quantified.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells.
Conclusion and Future Directions
The this compound scaffold has proven to be a versatile and highly valuable template for the design of potent inhibitors of various therapeutically relevant targets, particularly protein kinases. The extensive research in this area has led to the identification of numerous compounds with significant anticancer activity, with some progressing to preclinical and even clinical development. Future research will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects, exploring novel therapeutic applications beyond oncology, and developing innovative drug delivery strategies to enhance their efficacy and safety profiles. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of next-generation targeted therapies.
References
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Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm (RSC Publishing). Available at: [Link]
-
Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. National Institutes of Health. Available at: [Link]
-
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]
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Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Discovery and SARs of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as oral available and dual CDK 6 and 9 inhibitors with potent anti-tumor activity. Semantic Scholar. Available at: [Link]
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. Available at: [Link]
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Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]
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SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Publishing. Available at: [Link]
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Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]
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Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. Available at: [Link]
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Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. PubMed. Available at: [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]
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The 5-Phenylpyrimidine-2,4-diamine Scaffold: A Privileged Core for Kinase Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 5-phenylpyrimidine-2,4-diamine core represents a "privileged" scaffold in modern medicinal chemistry, serving as the foundational structure for a multitude of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of this versatile scaffold, delving into its mechanism of action, key kinase targets, structure-activity relationships (SAR), and the experimental methodologies crucial for its evaluation. We will explore how strategic modifications to this core structure have led to the development of inhibitors targeting critical kinases involved in cell cycle regulation and oncogenesis, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases. This document is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to guide the design and advancement of novel therapeutics based on the this compound framework.
Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds
Protein kinases, a large family of enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and a key strategy in this field is the identification and optimization of "privileged scaffolds." These are molecular frameworks that exhibit a propensity for binding to the ATP-binding site of multiple kinases, providing a robust starting point for the development of potent and selective inhibitors.
The 2,4-diaminopyrimidine moiety is one such privileged scaffold, recognized for its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1] The addition of a phenyl group at the 5-position of the pyrimidine ring, creating the this compound core, has proven to be a particularly fruitful strategy, leading to the discovery of inhibitors with enhanced potency and desirable pharmacological properties. This guide will provide a deep dive into the science behind this important scaffold.
The this compound Scaffold: A Molecular Overview
The core structure of this compound consists of a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a phenyl group at position 5. This arrangement provides a unique combination of hydrogen bond donors and acceptors, as well as a hydrophobic phenyl group that can be further functionalized to achieve selectivity and potency for specific kinase targets.
The versatility of this scaffold lies in the ability to introduce a wide range of substituents at the amino groups (N2 and N4) and on the phenyl ring. These modifications allow for the fine-tuning of the molecule's electronic and steric properties, enabling precise interactions with the diverse topographies of kinase ATP-binding sites.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Derivatives of the this compound scaffold typically function as ATP-competitive inhibitors. They achieve their inhibitory effect by binding to the active site of the kinase and preventing the binding of the natural substrate, ATP. This, in turn, blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.
The pyrimidine ring of the scaffold is crucial for this mechanism, as it mimics the adenine ring of ATP and forms hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The phenyl group and other substituents on the scaffold then extend into adjacent hydrophobic pockets, contributing to the inhibitor's affinity and selectivity.
Key Kinase Targets of this compound Derivatives
The this compound scaffold has been successfully employed to develop inhibitors against a range of important kinase targets, particularly those involved in cell cycle control and cancer progression.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, control the progression of the cell cycle.[1] Aberrant CDK activity is a common feature of cancer cells, making them attractive targets for therapeutic intervention.
-
CDK2 and CDK9: Dual inhibitors of CDK2 and CDK9 have been developed using the this compound scaffold.[2] CDK2 is essential for the G1/S phase transition, while CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates gene transcription.[1] Simultaneous inhibition of both kinases can lead to cell cycle arrest and apoptosis in cancer cells.[2]
-
CDK6 and CDK9: The scaffold has also been utilized to create dual inhibitors of CDK6 and CDK9.[3] CDK6, along with CDK4, controls the G1 phase of the cell cycle.
-
CDK7: Potent and selective inhibitors of CDK7 have been synthesized based on the 2,4-diaminopyrimidine core.[4] CDK7 is a central component of the CDK-activating kinase (CAK) complex and also plays a crucial role in transcription.[4]
Below is a diagram illustrating the role of key CDKs in the cell cycle, which are targeted by this compound derivatives.
Caption: Key CDK targets of this compound inhibitors in cell cycle regulation.
Aurora Kinases
Aurora kinases (A, B, and C) are critical regulators of mitosis.[5] Their overexpression is frequently observed in human cancers, making them important therapeutic targets. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, a related class of compounds, have been identified as potent inhibitors of Aurora A and B kinases.[5]
TAM Kinases (Tyro3, Axl, Mer)
The TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) are involved in various cellular processes, including cell proliferation, survival, and migration.[6] Their dysregulation has been implicated in cancer and other diseases. 5-Aryl-substituted phenylpyrimidine-2,4-diamine derivatives have been synthesized as novel inhibitors of Mer and Tyro3 kinases.[6]
Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes key SAR findings for CDK inhibitors based on this scaffold.
| Position of Modification | Substituent | Effect on Activity | Reference |
| Pyrimidine C5 | Methyl | Generally well-tolerated and can enhance potency against both CDK2 and CDK9. | [2] |
| Fluoro | Can enhance potency and is a common substitution in CDK inhibitors. | [1] | |
| Methoxy | Can lead to a decrease in CDK2 inhibitory activity. | [2] | |
| N2-Phenyl (para) | Sulfamoyl | Often crucial for potent inhibitory activity. | [2] |
| Morpholino | Can contribute to potent Aurora kinase inhibition. | [5] | |
| N4 | Substituted Thiazol-2-yl | Can lead to highly potent dual CDK2/9 inhibitors. | [2] |
| Pyridin-2-yl | Can result in potent dual CDK6/9 inhibitors. | [3] |
These SAR studies underscore the importance of rational design in optimizing the this compound scaffold for specific kinase targets.[1][2][3][5]
Experimental Protocols: A Framework for Evaluation
The evaluation of novel kinase inhibitors requires a series of well-defined experimental protocols. Below is a generalized workflow for the initial characterization of a this compound-based kinase inhibitor.
Caption: A typical experimental workflow for the evaluation of a novel kinase inhibitor.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general framework for determining the in vitro potency (IC50) of a test compound against a specific kinase using a commercially available luminescent assay.
I. Materials:
-
Purified recombinant kinase and its corresponding substrate.
-
ATP solution.
-
Kinase buffer.
-
Test compound (this compound derivative) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 384-well microplates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
II. Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add the following components in order:
-
Kinase buffer.
-
Test compound at various concentrations.
-
Kinase and substrate mixture.
-
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
III. Self-Validation and Controls:
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO vehicle control (represents 100% kinase activity).
-
No-Enzyme Control: To determine the background signal.
Future Directions and Conclusion
The this compound scaffold continues to be a rich source of novel kinase inhibitors. Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors that target specific kinases with minimal off-target effects to reduce toxicity.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against mutant kinases that have developed resistance to existing therapies.
-
Exploring New Targets: Applying the this compound scaffold to other kinase families implicated in disease.
References
-
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
-
Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm. [Link]
-
Design and Synthesis of 5-Aryl-substituted Phenylpyrimidine-2,4-diamine Derivatives as Novel Mer and Tyro3 Kinase Inhibitors. ResearchGate. [Link]
-
Examples of FDA-approved kinase inhibitors exhibiting the N-phenylpyrimidine-2-amine scaffold as part of the central pharmacophore unit. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. RSC Publishing. [Link]
-
Discovery of novel 5-fluoro- N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. PubMed. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
-
Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. PubMed. [Link]
-
Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. ScienceDirect. [Link]
-
Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. [Link]
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI. [Link]
-
Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Publishing. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]
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Structure-Activity Relationship of USP5 Inhibitors. PubMed. [Link]
-
FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. [Link]
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- 6. researchgate.net [researchgate.net]
Antifungal properties of 5-phenylpyrimidine derivatives
An In-Depth Technical Guide to the Antifungal Properties of 5-Phenylpyrimidine Derivatives
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, has created an urgent need for novel antifungal agents with new mechanisms of action.[1][2][3][4][5] Pyrimidine derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[6] Within this broad class, 5-phenylpyrimidine derivatives have emerged as a particularly promising scaffold for the development of potent antifungal compounds. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, mechanism of action, and biological evaluation of these derivatives. We will delve into detailed experimental protocols, analyze structure-activity relationships, and present key data that underscore the potential of this chemical class. The primary mechanism of action for many of these compounds involves the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway, highlighting a validated and effective strategy for antifungal drug design.[1][3][7]
Introduction: The Imperative for New Antifungal Therapies
Invasive fungal infections (IFIs) represent a significant and growing threat to global public health, particularly affecting immunocompromised patient populations.[1][5] The current clinical arsenal for treating IFIs is limited to a few major drug classes: polyenes, azoles, echinocandins, and the antimetabolite flucytosine.[2][4] However, their efficacy is often hampered by issues such as significant toxicity, drug-drug interactions, and the rapid emergence of resistant fungal pathogens.[8] This clinical challenge necessitates the exploration of novel chemical scaffolds that can yield safer and more effective antifungal agents.
Heterocyclic compounds containing nitrogen are vital in medicinal chemistry, and the pyrimidine nucleus is a prominent example, found in natural structures like nucleic acids and vitamins.[6] Its versatility has made it a privileged scaffold in drug discovery. The introduction of a phenyl group at the 5-position of the pyrimidine ring has led to the development of derivatives with significant biological activity, notably potent antifungal properties against a wide spectrum of human and plant pathogens.[7][9][10]
Chemical Synthesis of 5-Phenylpyrimidine Derivatives
The synthesis of 5-phenylpyrimidine derivatives can be achieved through various established organic chemistry routes. A common strategy involves the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine core. Many protocols employ intermediate derivatization methods to generate a library of analogues for structure-activity relationship studies.[11]
General Synthesis Workflow
The synthesis often begins with commercially available starting materials, proceeding through key steps such as cyclization to form the core ring, followed by halogenation, hydrazinolysis, and subsequent cyclization and thioetherification or amidation to introduce diverse side chains.[12] This modular approach allows for systematic modification of the scaffold.
Caption: Generalized workflow for the synthesis of 5-phenylpyrimidine derivatives.
Example Protocol: Synthesis of a Pyrimidine Derivative Containing an Amide Moiety
This protocol is adapted from the synthesis of compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide), which demonstrated excellent activity against Phomopsis sp.[9][10]
Objective: To synthesize a specific 5-phenylpyrimidine derivative for biological evaluation.
Materials:
-
Intermediate 3-(aminophenoxy) derivative
-
5-bromo-2-fluorobenzoyl chloride
-
Dichloromethane (DCM) as solvent
-
Triethylamine (Et3N) as a base
-
Standard laboratory glassware and magnetic stirrer
-
Purification apparatus (e.g., column chromatography system)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 3-(aminophenoxy) pyrimidine intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the acylation reaction.
-
Acylation: Slowly add a solution of 5-bromo-2-fluorobenzoyl chloride (1.2 eq) in DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure target compound.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9][10]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
A primary and well-validated target for many antifungal drugs is the ergosterol biosynthesis pathway.[8] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[13][14]
Several studies, supported by molecular docking, have identified the fungal enzyme lanosterol 14α-demethylase (CYP51) as the primary target for antifungal 2-phenylpyrimidine and related derivatives.[1][3][7][15][16] CYP51 is a cytochrome P450 enzyme that catalyzes a crucial step in the conversion of lanosterol to ergosterol.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane structure and function, ultimately leading to cell death or growth inhibition.[13][14]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 5-phenylpyrimidine derivatives.
In Vitro Antifungal Activity Evaluation
Determining the in vitro activity of novel compounds is a critical first step in the drug development pipeline. Standardized methodologies ensure that data is reproducible and comparable across different studies.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeast and is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[1][17] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Objective: To quantify the antifungal activity of 5-phenylpyrimidine derivatives against pathogenic fungi.
Materials:
-
96-well microtiter plates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI 1640 medium
-
Spectrophotometer or plate reader
-
Positive control drug (e.g., Fluconazole)
-
Incubator
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[17]
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds and the positive control drug (Fluconazole) in RPMI 1640 medium directly in the 96-well plate. Ensure the final DMSO concentration is kept low (<1%) to avoid solvent toxicity.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only).
-
Incubation: Cover the plates and incubate at 35-37°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: After incubation, determine the MIC by visual inspection or by using a spectrophotometer to measure absorbance. The MIC is the lowest drug concentration that causes a significant reduction (typically ≥50% or ≥90%) in growth compared to the drug-free growth control.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Summary of In Vitro Activity
Numerous studies have demonstrated the potent in vitro antifungal activity of 5-phenylpyrimidine derivatives against a broad range of fungal pathogens.
| Compound Class/Name | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| 5-Phenylthio-2,4-bisbenzyloxypyrimidine | Candida albicans | MIC | 128 | [18] |
| 5-Phenylthio-2,4-bisbenzyloxypyrimidine | Aspergillus flavus | MIC | 64 | [18] |
| 5-Phenylthio-2,4-bisbenzyloxypyrimidine | Aspergillus fumigatus | MIC | 128 | [18] |
| Pyrimidine with Amide Moiety (5o) | Phomopsis sp. | EC₅₀ | 10.5 | [9][10] |
| 2-Phenylpyrimidine (C6) | Clinically Susceptible Strains | MIC | Superior to Fluconazole | [1][3][7] |
| Novel Small Molecule (SM21) | Candida spp. | MIC | 0.2 - 1.6 | [19] |
In Vivo Antifungal Efficacy
Demonstrating efficacy in a relevant animal model is a crucial step toward clinical development. The murine model of systemic candidiasis is a widely accepted standard for evaluating the in vivo potential of antifungal drug candidates.[18][19]
Experimental Protocol: Murine Model of Systemic Candidiasis
This protocol describes a common method to induce a systemic fungal infection in mice to test the therapeutic efficacy of a compound.[19]
Objective: To assess the in vivo antifungal activity of a lead compound by measuring survival rates and fungal burden in infected mice.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6 strain)
-
Candida albicans strain (e.g., SC5314)
-
Test compound formulated in a suitable vehicle (e.g., PBS)
-
Positive control drug (e.g., Fluconazole)
-
Sterile saline and syringes for injection
-
Apparatus for tissue homogenization and plating
Step-by-Step Methodology:
-
Acclimatization: House mice under standard conditions for at least one week before the experiment to allow for acclimatization.
-
Infection: Prepare a suspension of C. albicans in sterile saline. Infect mice via lateral tail vein injection with a predetermined lethal or sub-lethal dose of the yeast (e.g., 1 x 10⁶ CFUs/mouse).[19]
-
Treatment: Divide the infected mice into groups: vehicle control, positive control (Fluconazole), and test compound groups (at various doses). Begin treatment a few hours post-infection. Administer the drugs via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) twice daily for a set period (e.g., 5-7 days).[19]
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and record survival.
-
Endpoint Analysis (Fungal Burden): At the end of the treatment period, humanely euthanize the mice. Aseptically harvest key organs, particularly the kidneys, as this is where Candida cells predominantly colonize in this model.[19]
-
Quantification: Weigh the harvested kidneys, homogenize them in sterile saline, and perform serial dilutions of the homogenate. Plate the dilutions onto appropriate agar (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Data Analysis: Count the resulting colonies to determine the number of Colony Forming Units (CFU) per gram of tissue. Compare the fungal burden in treated groups to the vehicle control group to assess efficacy.
Caption: Experimental workflow for the murine model of systemic candidiasis.
Key In Vivo Findings
Studies have shown that 5-phenylpyrimidine derivatives can be highly effective in vivo. For instance, 5-phenylthio-2,4-bisbenzyloxypyrimidine demonstrated potency similar to fluconazole at doses of 10 and 30 mg/kg in reducing fungal burden in the liver and lungs of infected mice.[18] Another study found that their lead compound could effectively protect mice from a lethal C. albicans infection at doses as low as 0.5-1.0 mg/kg.[17]
Structure-Activity Relationship (SAR)
Understanding the relationship between a compound's chemical structure and its biological activity is fundamental to rational drug design. For 5-phenylpyrimidine derivatives, SAR studies have revealed that the nature and position of substituents on both the pyrimidine and phenyl rings significantly influence antifungal potency.[6]
-
Substituents on the Phenyl Ring: The presence of halogen atoms (e.g., fluorine, chlorine) on the phenyl ring often enhances antifungal activity.[9][20] This is likely due to the modulation of electronic properties and improved binding interactions within the active site of the target enzyme.
-
Amide Moiety: The introduction of an amide moiety has been shown to produce compounds with excellent antifungal activity, with the position of the amine group on the benzene ring being a critical determinant of potency.[9][10]
-
Pyrimidine Core Modifications: Modifications to the pyrimidine ring itself, such as the introduction of trifluoromethyl groups or linking it to other heterocyclic systems like arylpyrazoles, can significantly boost fungicidal effects.[9][11]
Caption: Key sites for modification on the 5-phenylpyrimidine scaffold based on SAR studies.
Conclusion and Future Directions
5-Phenylpyrimidine derivatives represent a highly promising class of antifungal agents. Their development is supported by robust synthetic strategies, a well-defined mechanism of action targeting the validated fungal CYP51 enzyme, and compelling in vitro and in vivo efficacy data. The modular nature of their synthesis allows for extensive SAR exploration, providing a clear path for optimizing potency, selectivity, and pharmacokinetic properties.
Future work should focus on lead optimization to enhance metabolic stability and further improve the safety profile, particularly concerning off-target effects on mammalian cytochrome P450 enzymes.[1][3] Continued investigation into derivatives active against emerging, multi-drug resistant fungal pathogens like Candida auris is also a critical research priority. With continued effort, the 5-phenylpyrimidine scaffold holds significant potential to deliver a next-generation clinical candidate for the treatment of life-threatening invasive fungal infections.
References
-
Synthesis, In Vitro and In Vivo Antifungal Activity of 5-Phenylthio-2,4-Bisbenzyloxypyrimidine: A Novel Nucleobase. (Source: PMC - NIH)
-
Application Notes: Antifungal Properties of Phenylpyrimidine Derivatives. (Source: Benchchem)
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (Source: Frontiers in Chemistry)
-
In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (Source: PLOS ONE)
-
Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. (Source: Molecules)
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (Source: Frontiers)
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (Source: NIH)
-
Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. (Source: Cold Spring Harbor Perspectives in Medicine)
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (Source: RSC Publishing)
-
Mechanism of Action of Antifungal Drugs. (Source: Pharmacy Freak)
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1 H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (Source: PubMed)
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (Source: MDPI)
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (Source: MDPI)
-
Design, Synthesis, and Structure–Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. (Source: Journal of Agricultural and Food Chemistry - ACS Publications)
-
Mechanisms of action in antifungal drugs. (Source: EBSCO)
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (Source: MDPI)
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (Source: PubMed)
-
The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment. (Source: PubMed Central)
-
Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing. (Source: NIH)
-
Hope on the Horizon: Novel Fungal Treatments in Development. (Source: PMC - NIH)
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (Source: NIH)
-
In Silico Predicted Antifungal Peptides: In Vitro and In Vivo Anti-Candida Activity. (Source: MDPI)
-
In vivo and In vitro Antifungal Activities of Five Plant Extracts Against Various Plant Pathogens. (Source: ResearchGate)
-
Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (Source: PMC)
-
In vivo and in vitro antifungal activities of five alkaloid compounds isolated from Picrasma quassioides (D. Don) Benn against plant pathogenic fungi. (Source: PubMed)
-
Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (Source: PMC - PubMed Central)
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (Source: Frontiers)
-
In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. (Source: MDPI)
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Topic: Discovery and Synthesis of Novel Diaminopyrimidine Compounds
An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Enduring Legacy of a Privileged Scaffold
As a Senior Application Scientist, I have witnessed the cyclical nature of drug discovery, where certain chemical scaffolds emerge, fade, and are sometimes rediscovered. The diaminopyrimidine core, however, is not one of them. It is a mainstay, a "privileged structure" in the truest sense, consistently providing the foundation for potent and selective therapeutic agents. Its inherent ability to engage in critical hydrogen-bonding interactions, mimicking the purine bases of our own genetic material, makes it a uniquely powerful tool in the medicinal chemist's arsenal.[1]
This guide is designed to move beyond a simple recitation of facts. It aims to provide a strategic overview, grounded in the practical realities of the lab, for researchers embarking on or currently navigating a diaminopyrimidine-based drug discovery program. We will explore not just the "how" but the "why"—the causal logic behind synthetic choices, the iterative process of structure-based design, and the validation systems that ensure scientific integrity at every stage.
The Strategic Advantage of the 2,4-Diaminopyrimidine Core
The pyrimidine ring is a fundamental component of life, found in nucleic acids like thymine and cytosine.[1] This inherent biocompatibility is a significant starting advantage. The 2,4-diaminopyrimidine arrangement, in particular, presents a specific constellation of hydrogen bond donors and acceptors that is exceptionally adept at docking into the ATP-binding sites of kinases. This has made it a cornerstone of modern oncology and inflammation research.
The true power of this scaffold lies in its synthetic tractability and the distinct, tunable vectors it presents for chemical modification. Each position on the ring system can be systematically altered to probe the topology of a target's binding site, allowing for the methodical optimization of potency, selectivity, and pharmacokinetic properties. Diaminopyrimidine derivatives have found success as treatments for bacterial infections, proliferative diseases, and autoimmune disorders.[2] A notable example is Trimethoprim, a classic antibiotic that functions by competitively inhibiting bacterial dihydrofolate reductase.[3]
Foundational Synthetic Strategies: Building the Core
The success of any screening campaign hinges on the efficient and versatile synthesis of a diverse chemical library. For diaminopyrimidines, numerous synthetic routes exist, but a self-validating and highly modular approach is paramount for generating robust Structure-Activity Relationship (SAR) data.[4] One of the most reliable methods involves the initial construction of a versatile intermediate, such as a 2-amino-4-chloropyrimidine, which can then be further functionalized.[5][6]
Experimental Protocol: A Modular Two-Step Synthesis
This protocol outlines a common and scalable route that allows for diversification at key positions. The logic here is to first establish the core pyrimidine ring and then use well-established cross-coupling chemistry to introduce diversity.
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine Intermediate
-
Reaction Setup: To a pressure vessel, add 2,4,6-trichloropyrimidine (1.0 eq) and a solution of ammonia in a suitable alcohol, such as isopropanol (excess).
-
Amination: Seal the vessel and heat to 80-100 °C. The reaction is driven by the nucleophilic aromatic substitution of the highly activated chlorine atoms. The C4 and C6 positions are more reactive than the C2 position.
-
Workup & Isolation: Monitor the reaction by LC-MS until the starting material is consumed. Cool the reaction vessel, vent carefully, and concentrate the mixture under reduced pressure. The resulting crude solid is then reacted with a second amine.
-
Second Amination: Dissolve the crude intermediate in a polar aprotic solvent like DMF. Add the second desired amine (e.g., aniline, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq). Heat to 100-120 °C.
-
Purification: Upon completion, the reaction is cooled, diluted with water to precipitate the product, which is then collected by filtration and purified by column chromatography (silica gel) to yield the 2,4-diamino-6-chloro-substituted pyrimidine. This intermediate is now a stable, versatile building block.
Step 2: Diversification via Suzuki Cross-Coupling
-
Reaction Setup: In a microwave vial, combine the 2,4-diamino-6-chloropyrimidine intermediate (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[5]
-
Solvent System: Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Coupling Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 15-45 minutes. Microwave heating provides rapid and uniform heating, often leading to cleaner reactions and shorter reaction times compared to conventional heating.
-
Workup & Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. The final compound is purified by flash chromatography or preparative HPLC.
This modular approach is highly valued in drug discovery as it allows for the late-stage introduction of diverse aryl or heteroaryl groups, enabling the rapid exploration of chemical space around a validated core.
Decoding the Structure-Activity Relationship (SAR)
The SAR process is an iterative cycle of design, synthesis, and testing. For diaminopyrimidine kinase inhibitors, the goal is to maximize interactions with the target kinase while minimizing interactions with off-target kinases to reduce toxicity.[7]
Key Modification Points and Their Rationale:
-
N2 and N4 Amino Groups: These are the primary "hinge-binding" elements. The N2 amine, in particular, often forms one or two crucial hydrogen bonds with the backbone of the kinase hinge region. Substitution on these amines can fine-tune potency and influence the compound's orientation in the binding pocket.
-
C5 Position: This position points towards the solvent-exposed region or a "selectivity pocket" in many kinases. Modifying this position is a primary strategy for achieving selectivity.[8] Introducing larger, more complex groups here can disrupt binding to off-target kinases that have smaller pockets.
-
C6 Position: This vector often explores the ribose-binding pocket of the ATP site. Modifications here can enhance potency and modulate physicochemical properties like solubility.
Visualizing the SAR Logic
Caption: Key modification points on the diaminopyrimidine scaffold and their impact on drug properties.
Data Presentation: A Representative SAR Table
The following table illustrates a hypothetical SAR study for a series of Focal Adhesion Kinase (FAK) inhibitors, demonstrating how systematic changes impact potency.[9][10]
| Compound ID | C5-Substituent | C6-Substituent | FAK IC₅₀ (nM) | Antiproliferative (A549) IC₅₀ (nM) |
| Lead-01 | -H | -Phenyl | 850 | 1200 |
| Lead-02 | -Cl | -Phenyl | 320 | 550 |
| Lead-03 | -CH₃ | -Phenyl | 410 | 780 |
| Lead-04 | -Cl | 4-Fluorophenyl | 150 | 210 |
| Lead-05 | -Cl | 3-Methoxyphenyl | 94 | 130 |
This data is for illustrative purposes only. The causality is clear: introducing a small electron-withdrawing group like chlorine at C5 enhances potency (Lead-02 vs. Lead-01). Further optimization at the C6 phenyl ring (Lead-04, Lead-05) provides another leap in both biochemical and cellular activity.
The Drug Discovery and Development Workflow
The path from a novel chemical idea to a clinical candidate is a highly structured, multi-stage process. Each stage acts as a quality control checkpoint, ensuring that only the most promising compounds advance.
Caption: A comprehensive workflow for a diaminopyrimidine-based drug discovery program.
Concluding Remarks and Future Horizons
The 2,4-diaminopyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility and modular nature allow for a rational, hypothesis-driven approach to drug design that consistently yields high-quality lead compounds.[11] The future of diaminopyrimidine research is bright, with emerging strategies focusing on dual-target inhibitors to overcome drug resistance and the integration of computational modeling to accelerate the design-synthesize-test cycle.[7] For any researcher in this field, a deep understanding of the core principles outlined in this guide is not just beneficial—it is essential for success.
References
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Title: Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach Source: ACS Omega URL: [Link]
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Title: Diaminopyrimidine – Knowledge and References Source: Taylor & Francis URL: [Link]
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Title: Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
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Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Source: National Institutes of Health (NIH) URL: [Link]
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Title: Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II) Source: Bentham Science URL: [Link]
- Title: Preparation of 2,4-diaminopyrimidines Source: Google Patents URL
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Title: Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors Source: RSC Publishing URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors Source: National Institutes of Health (NIH) URL: [Link]
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Title: Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold Source: ResearchGate URL: [Link]
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Title: Synthetic route to the benzoyl protected 2,4‐diaminopyrimidine... Source: ResearchGate URL: [Link]
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Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors Source: ACS Publications URL: [Link]
-
Title: Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Global Health: Antimicrobial Resistance: Diaminopyrimidine Source: PDB-101 URL: [Link]
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Title: Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors Source: ResearchGate URL: [Link]
-
Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed URL: [Link]
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Title: Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists Source: PubMed URL: [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Phenylpyrimidine-2,4-diamines
Introduction: The Significance of the 5-Phenylpyrimidine-2,4-diamine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The this compound core is a quintessential example of such a scaffold. Its rigid, planar structure, combined with strategically positioned hydrogen bond donors and acceptors, makes it an ideal ATP mimetic, particularly for targeting the hinge region of protein kinases.[1][2]
The 2,4-diaminopyrimidine moiety itself is a well-established pharmacophore, historically recognized for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in both prokaryotes and eukaryotes.[3][4] This has led to the development of important antibacterial (e.g., Trimethoprim) and antiprotozoal agents.[5][6] More recently, this scaffold has been extensively exploited in the design of kinase inhibitors for oncology, inflammation, and neurodegenerative diseases.[7][8]
The introduction of a phenyl group at the 5-position provides a crucial vector for chemical modification. This phenyl ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling chemists to optimize potency, selectivity, and drug-like characteristics. This guide will provide a detailed exploration of the structure-activity relationships (SAR) governing this versatile scaffold, offering insights for researchers and drug development professionals aiming to leverage its therapeutic potential.
Core Scaffold Analysis: Key Interaction Points
The foundational activity of the this compound scaffold stems from the 2,4-diamino groups, which typically form critical hydrogen bond interactions within the ATP-binding site of target proteins, most notably the "hinge" region of protein kinases.
-
N2-Amino Group: Acts as a hydrogen bond donor.
-
N4-Amino Group: Acts as a hydrogen bond donor.
-
N1 and N3 of the Pyrimidine Ring: Act as hydrogen bond acceptors.
This pattern of hydrogen bonding mimics the interaction of the adenine base of ATP, allowing these molecules to function as competitive inhibitors.[2] The specific orientation and interactions can vary depending on the target enzyme.
Caption: Core scaffold and key pharmacophoric features.
Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of this scaffold is profoundly influenced by the nature and position of substituents on both the pyrimidine core and the 5-phenyl ring.
Substitutions on the 5-Phenyl Ring
The phenyl ring at the C5 position typically projects out of the primary binding pocket (e.g., the kinase hinge) and into a more solvent-exposed region or a secondary hydrophobic pocket. This makes it a prime location for modifications to enhance potency and selectivity.
-
Para-Substitution: This is often the most impactful position. Introducing a sulfonamide group (-SO2NH2) at the para-position has been shown to be critical for potent inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9.[9] This group can form additional hydrogen bonds with residues in the active site, significantly boosting affinity.
-
Meta-Substitution: In studies on DHFR inhibitors, it was postulated that substitution at the meta-position of the benzyl (phenylmethyl) ring is preferable to para-substitution for optimal binding.[4] This highlights that the ideal substitution pattern is target-dependent.
-
Ortho-Substitution: Substituents at the ortho-position can influence the torsional angle between the pyrimidine and phenyl rings. This conformational restriction can be beneficial or detrimental. For some kinases, forcing a non-planar conformation can improve binding, while for others, it may disrupt a necessary planar interaction.[10]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents can modulate the overall properties of the molecule. For instance, in a series of 4,6-diaryl pyrimidine derivatives targeting EGFR and VEGFR-2, electron-donating methoxy groups (-OCH3) on the phenyl rings generally enhanced inhibitory activity.[11]
Table 1: SAR of Phenyl Ring Substitutions on CDK2/CDK9 Inhibition Data synthesized from studies on N2-(4-substituted phenyl)pyrimidine-2,4-diamines.[9]
| Compound ID | R (Para-substituent on N2-Phenyl) | CDK2 IC₅₀ (µM) | CDK9 IC₅₀ (µM) |
| 12h | -SO2CH3 (Methylsulfonyl) | >10 | >10 |
| 12i | -SO2NH2 (Sulfamoyl) | 0.052 | 0.124 |
| 20a | -SO2NH2 (further optimized) | 0.004 | 0.009 |
Insight: The data clearly demonstrates the dramatic increase in potency when a methylsulfonyl group is replaced with a sulfamoyl group, highlighting the importance of the hydrogen-bonding capability of the -NH2 moiety on the sulfone.[9]
Substitutions on the N2 and N4 Amino Groups
While the primary amino groups are often crucial for hinge binding, substituting them with other groups can tailor the molecule's properties and interactions.
-
N2-Anilino Moiety: Linking a second phenyl ring (aniline) to the N2 position is a common strategy. As discussed above, substitutions on this ring are critical for activity.
-
N4-Heteroaryl Moiety: Attaching a heteroaromatic ring, such as a thiazole, to the N4-amino group has proven effective in developing potent CDK inhibitors.[9] This moiety can occupy additional space within the ATP binding site and form further interactions.
-
Bulky Groups: Adding bulky groups to the N4-amino position can be detrimental, likely due to steric clashes. However, smaller, well-chosen substituents can enhance selectivity. For example, in a series of CDK9 inhibitors, replacing a C2-amino group on a thiazole with a methylamino or ethylamino group had minimal effect on CDK9 potency but reduced activity against other CDKs.[12]
Substitutions at the C5 Position of the Pyrimidine Ring
While this guide focuses on the 5-phenyl scaffold, it's noteworthy that direct substitution on the pyrimidine ring at C5 also plays a key role.
-
Halogenation: Introducing a small, electron-withdrawing atom like fluorine at the C5 position is a common tactic. This can alter the electronic properties of the ring and potentially form favorable interactions with the target protein.
-
Small Alkyl Groups: A methyl group at C5 is often well-tolerated and can provide a slight boost in potency by occupying a small hydrophobic pocket.[9]
-
Nitrile Group: A carbonitrile (-CN) group at the C5 position can act as a hydrogen bond acceptor and has been shown to produce highly potent pan-CDK inhibitors.[12]
Mechanism of Action: Kinase Inhibition
The primary mechanism of action for most this compound derivatives in cancer therapy is the competitive inhibition of protein kinases. By binding to the ATP pocket, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: General mechanism of kinase inhibition.
Experimental Protocols
General Synthesis of a 5-(4-aminophenyl)-pyrimidine-2,4-diamine Derivative
This protocol is a representative method for synthesizing the core scaffold, which can then be further modified. It is based on established literature procedures.
Workflow Diagram: Synthesis
Caption: Synthetic workflow for the core scaffold.
Step-by-Step Methodology:
-
Step 1: Synthesis of β-Dimethylamino-α-(4-nitrophenyl)acrylonitrile
-
To a solution of 4-nitrophenylacetonitrile (1.0 eq) in dry dimethylformamide (DMF), add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the intermediate.
-
-
Step 2: Synthesis of 5-(4-Nitrophenyl)pyrimidine-2,4-diamine
-
Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (2.5 eq) in absolute ethanol under an inert atmosphere (e.g., Argon or Nitrogen).
-
To this solution, add guanidine hydrochloride (2.5 eq) and stir for 30 minutes at room temperature.
-
Add the β-dimethylamino-α-(4-nitrophenyl)acrylonitrile intermediate (1.0 eq) to the mixture.
-
Heat the reaction to reflux for 6-8 hours, monitoring by TLC.
-
After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid) and reduce the solvent volume under reduced pressure.
-
Collect the precipitated solid by filtration, wash with ethanol and ether, and dry.
-
-
Step 3: Synthesis of 5-(4-Aminophenyl)pyrimidine-2,4-diamine (Final Product)
-
Dissolve the 5-(4-nitrophenyl)pyrimidine-2,4-diamine intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the final product, which can be further purified by recrystallization or column chromatography if necessary.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the inhibitory potency (IC₅₀) of a compound against a specific protein kinase.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the kinase reaction (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO, then further dilute in the kinase buffer.
-
Prepare solutions of the purified target kinase, the specific substrate peptide, and ATP at appropriate concentrations in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound solution at various concentrations. Include controls for 100% activity (DMSO only) and 0% activity (no kinase).
-
Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Add 10 µL of ATP solution to start the phosphorylation.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal via coupled luciferase/luciferin reactions.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile and clinically relevant framework in modern drug discovery. Its success is rooted in a combination of favorable pharmacophoric features and the synthetic tractability of the C5-phenyl ring, which serves as a handle for extensive optimization. The SAR insights reveal that potency and selectivity are exquisitely sensitive to the substitution patterns on this phenyl ring and modifications to the N2/N4 positions. As demonstrated, targeting specific amino acid residues with functional groups like sulfonamides can transform a modestly active compound into a nanomolar inhibitor.
Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties for better oral bioavailability, and the ability to overcome acquired resistance mutations in targets like EGFR and other kinases. The continued exploration of novel substitutions and bioisosteric replacements on this privileged scaffold promises to yield new and more effective therapies for a range of human diseases.
References
-
Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818–822. Available at: [Link]
-
Kuyper, L. F., et al. (2002). Synthesis and testing of 5-benzyl-2,4-diaminopyrimidines as potential inhibitors of leishmanial and trypanosomal dihydrofolate reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(5), 293-302. Available at: [Link]
-
Giacomini, M. M., et al. (2017). Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Drug Metabolism and Disposition, 45(1), 72-80. Available at: [Link]
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Norman, M. H., et al. (2012). Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(3), 1386-1391. Available at: [Link]
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Sci-Hub. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry. Available at: [Link]
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Anderson, M., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode. Bioorganic & Medicinal Chemistry Letters, 20(1), 330-333. Available at: [Link]
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El-Damasy, A. K., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(23), 8527. Available at: [Link]
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Laconde, G., et al. (2021). Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based drug design. European Journal of Medicinal Chemistry, 208, 112763. Available at: [Link]
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Wang, S., et al. (2021). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 64(15), 11066–11085. Available at: [Link]
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Moraca, F., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1097. Available at: [Link]
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Harris, C. M., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-337. Available at: [Link]
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Garvey, E. P., & Santi, D. V. (1986). Selective inhibition of Leishmania dihydrofolate reductase and Leishmania growth by 5-benzyl-2,4-diaminopyrimidines. Journal of Biological Chemistry, 261(25), 11477-11483. Available at: [Link]
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Kompis, I., et al. (1981). 2,4-diamino-5-benzylpyrimidines and analogues as antibacterial agents. 6. A one-step synthesis of new trimethoprim derivatives and activity analysis by molecular modeling. Journal of Medicinal Chemistry, 24(1), 59-63. Available at: [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(36), 16429-16443. Available at: [Link]
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Wang, C. H., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. Available at: [Link]
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Lin, Y. L., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8412-8432. Available at: [Link]
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Al-Omar, M. A. (2010). Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives. Asian Journal of Chemistry, 22(6), 4471-4478. Available at: [Link]
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Wang, Z., et al. (2020). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry, 199, 112391. Available at: [Link]
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Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Design, Synthesis, and SAR Analysis. ACS Medicinal Chemistry Letters, 4(2), 245-249. Available at: [Link]
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Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Available at: [Link]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Phenylpyrimidine-2,4-diamine from 2,4-Dichloropyrimidine
Abstract: This document provides a comprehensive guide for the multi-step synthesis of 5-Phenylpyrimidine-2,4-diamine, a compound of significant interest in medicinal chemistry and drug development.[1][2] Starting from the commercially available precursor 2,4-dichloropyrimidine, this protocol details a reliable three-step synthetic pathway: a double nucleophilic aromatic substitution to install the diamino functionalities, a regioselective halogenation at the C5 position, and a final palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the phenyl moiety. Each section combines detailed, step-by-step experimental protocols with in-depth mechanistic explanations, providing researchers with the causal logic behind critical experimental choices. This guide is designed to be a self-validating system, incorporating methods for reaction monitoring, purification, and characterization to ensure the successful synthesis of the target compound.
Strategic Overview: A Three-Step Pathway
The synthesis of this compound from 2,4-dichloropyrimidine is not a direct conversion but a strategic sequence of reactions. The pyrimidine ring in the starting material is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions, but not direct arylation at the electron-rich C5 position.[3] Therefore, a more robust strategy involves building the molecule in a specific order to control regioselectivity and ensure high yields.
The chosen pathway is as follows:
-
Diamination: First, the two chlorine atoms on 2,4-dichloropyrimidine are displaced by amino groups to form the stable pyrimidine-2,4-diamine core.
-
Regioselective Halogenation: The resulting pyrimidine-2,4-diamine is an electron-rich heterocycle, which facilitates electrophilic substitution. This allows for the precise installation of a halogen (iodine or bromine) at the C5 position, setting the stage for cross-coupling.[4]
-
Suzuki-Miyaura Cross-Coupling: The final step involves a palladium-catalyzed Suzuki-Miyaura reaction, which couples the C5-halogenated intermediate with phenylboronic acid to form the target C-C bond, yielding this compound.[5][6]
This methodical approach ensures high selectivity at each step, simplifying purification and maximizing the overall efficiency of the synthesis.
Figure 1: Overall synthetic workflow from 2,4-Dichloropyrimidine to the final product.
Step 1: Synthesis of Pyrimidine-2,4-diamine via SNAr
Scientific Principle
The carbon atoms at the C2 and C4 positions of the pyrimidine ring are highly electron-deficient due to the electron-withdrawing effect of the two ring nitrogens. This makes them excellent electrophilic sites for nucleophilic aromatic substitution (SNAr). The reaction with an amine nucleophile, such as ammonia, proceeds via a Meisenheimer complex intermediate, ultimately leading to the displacement of the chloride leaving groups.[3] Using a sealed vessel and elevated temperatures is necessary to drive the reaction with aqueous ammonia to completion.
Experimental Protocol: Diamination
-
Reactor Setup: To a high-pressure steel reactor, add 2,4-dichloropyrimidine (1.0 eq) and concentrated aqueous ammonia (28-30%, ~20 eq).
-
Experimental Rationale: A large excess of aqueous ammonia is used to act as both the nucleophile and the solvent, ensuring the reaction goes to completion and minimizing side products. A sealed, pressure-rated vessel is critical due to the volatility of ammonia at elevated temperatures.
-
-
Reaction Conditions: Seal the reactor and heat the mixture to 140-150 °C with vigorous stirring for 12-18 hours.
-
Monitoring: After cooling the reactor to room temperature, carefully vent any residual pressure. Take a small aliquot of the reaction mixture, dilute it with methanol, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
Work-up and Purification: a. Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and water. b. The resulting solid residue is primarily the desired product, pyrimidine-2,4-diamine, and ammonium chloride. c. Suspend the crude solid in a minimal amount of cold water to dissolve the ammonium chloride, then collect the product by vacuum filtration. d. Wash the solid with additional cold water and then a small amount of cold ethanol. e. Dry the white to off-white solid under vacuum to yield pyrimidine-2,4-diamine. The product is often of sufficient purity for the next step without further purification.
-
Characterization: Confirm the identity of the product via ¹H NMR spectroscopy and Mass Spectrometry (MS).
Step 2: Synthesis of 5-Iodo-pyrimidine-2,4-diamine
Scientific Principle
The amino groups at the C2 and C4 positions are strong activating groups, donating electron density into the pyrimidine ring. This makes the C5 position, which is ortho and para to these groups, highly nucleophilic and susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is an effective and relatively mild electrophilic iodinating agent that selectively installs an iodine atom at the C5 position.[4] Iodine is an excellent leaving group for the subsequent palladium-catalyzed cross-coupling reaction.
Experimental Protocol: C5-Iodination
-
Reagent Preparation: In a round-bottom flask protected from light, dissolve pyrimidine-2,4-diamine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Experimental Rationale: Anhydrous DMF is used as the solvent due to its ability to dissolve the starting material and the reagent. The reaction is protected from light to prevent potential radical side reactions with NIS.
-
-
Reaction Execution: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The product spot should be significantly less polar than the starting material.
-
Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NIS. b. Pour the mixture into a separatory funnel containing ethyl acetate and water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-Iodo-pyrimidine-2,4-diamine.
-
Characterization: Confirm the structure and purity of the iodinated intermediate by ¹H NMR, ¹³C NMR, and MS analysis.
Step 3: Synthesis of this compound
Scientific Principle
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst.[7] The catalytic cycle involves three main stages:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the 5-Iodo-pyrimidine-2,4-diamine, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the phenyl group is transferred from the phenylboronic acid to the Pd(II) center. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The phenyl group and the pyrimidine ring on the palladium center couple, forming the final product and regenerating the active Pd(0) catalyst.[7]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Iodo-pyrimidine-2,4-diamine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 eq).
-
Experimental Rationale: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete conversion of the limiting halo-pyrimidine. The inorganic base is critical for the transmetalation step.[8]
-
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate. b. Transfer the filtrate to a separatory funnel and dilute with water and ethyl acetate. c. Separate the layers and extract the aqueous phase twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. e. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Characterization: Verify the final product's identity and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point determination.
Data Summary and Expected Results
The following table summarizes the typical reagents and conditions for this synthetic pathway. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Diamination | 2,4-Dichloropyrimidine, aq. NH₃ | Water | 140-150 | 12-18 | 85-95% |
| 2 | Iodination | Pyrimidine-2,4-diamine, NIS | DMF | 0 to RT | 4-6 | 70-85% |
| 3 | Suzuki Coupling | 5-Iodo-pyrimidine-2,4-diamine, Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80-90 | 6-12 | 65-80% |
Safety and Handling
-
2,4-Dichloropyrimidine: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aqueous Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood. The high-pressure reaction in Step 1 must be conducted behind a blast shield.
-
N-Iodosuccinimide (NIS): Light-sensitive and an irritant. Store in a dark container and handle with care.
-
Palladium Catalysts: Can be toxic and pyrophoric on filter media. Handle under an inert atmosphere. Dispose of palladium waste according to institutional guidelines.
-
Solvents: Organic solvents like DMF, Dioxane, and Toluene are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each before use.
References
-
Handa, S., & Anderson, J. D. (2005). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 7(26), 5717–5720. Available at: [Link]
-
Wang, L., He, W., & Jin, Y. (2010). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 15(4), 2633–2644. Available at: [Link]
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Klapars, A., & Buchwald, S. L. (2002). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Journal of the American Chemical Society, 124(50), 14844–14845. Referenced in student labs, e.g., Rose-Hulman Institute of Technology. Available at: [Link]
-
Dolšak, A., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(21), 3939. Available at: [Link]
-
Liu, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(5), 1592. Available at: [Link]
-
ResearchGate (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. Scientific Diagram. Available at: [Link]
-
Kym, P. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(14), 2921–2924. Available at: [Link]
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Available at: [Link]
-
ResearchGate (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Request PDF. Available at: [Link]
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Preprints.org (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprint. Available at: [Link]
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Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Reaction Details. Available at: [Link]
- Roth, B., et al. (1961). Process for the preparation of 2,4-diaminopyrimidine. J. Org. Chem. 26, 2770. Referenced in Google Patents.
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Adriaty, D., et al. (2025). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. Available at: [Link]
- Google Patents (n.d.). Synthesizing method of 5-acetyl-2,4-dichloropyrimidine. Patent CN103058934A.
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ResearchGate (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform Abstract. Available at: [Link]
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Application Note & Protocol: Strategic Synthesis of 5-Aryl-2,4-Diaminopyrimidines via Suzuki-Miyaura Coupling
Abstract
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents due to its versatile hydrogen bonding capabilities and structural rigidity. The introduction of an aryl moiety at the C5 position is a key strategy for modulating pharmacological activity, enhancing target specificity, and improving pharmacokinetic profiles. This application note provides a comprehensive, field-proven protocol for the synthesis of 5-aryl-2,4-diaminopyrimidines using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental workflow, and provide expert insights into optimization and troubleshooting.
Introduction: The Significance of the 5-Aryl-2,4-Diaminopyrimidine Motif
The 2,4-diaminopyrimidine core is a bioisostere for the purine ring system and is a cornerstone in the design of kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and other therapeutic agents. For instance, the blockbuster drug Imatinib, while not a pyrimidine itself, demonstrated the power of targeting specific kinase ATP-binding sites, a strategy where 2,4-diaminopyrimidine derivatives have excelled. The addition of an aryl group at the C5 position, often via robust cross-coupling methods, allows for the exploration of a vast chemical space, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve high-affinity binding to protein targets. The Suzuki-Miyaura coupling is particularly advantageous for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acid derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reaction's success hinges on a palladium catalyst that cycles through multiple oxidation states to bring together an organoboron species (boronic acid or ester) and an organohalide.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2,4-diaminopyrimidine, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The halide on the Pd(II) complex is exchanged for the organic group from the boronic acid, a process activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired C-C bond of the final product.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-2,4-diaminopyrimidine
This protocol details a representative synthesis using 5-bromo-2,4-diaminopyrimidine and 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (mg/mmol) | Eq. | Supplier (Example) |
| 5-Bromo-2,4-diaminopyrimidine | C₄H₅BrN₄ | 189.01 | - | 189 mg (1.0 mmol) | 1.0 | Sigma-Aldrich |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | - | 182 mg (1.2 mmol) | 1.2 | Combi-Blocks |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | - | 41 mg (0.05 mmol) | 0.05 | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2 M solution | 1.5 mL (3.0 mmol) | 3.0 | Fisher Scientific |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | 8 mL | - | Acros Organics |
| Water (H₂O) | H₂O | 18.02 | Degassed, DI | 2 mL | - | - |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of 5-aryl-2,4-diaminopyrimidines.
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2,4-diaminopyrimidine (189 mg, 1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 0.05 eq.).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and the 2 M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol, 3.0 eq.).
-
Degassing: Seal the flask with a septum. Purge the reaction mixture with a gentle stream of nitrogen or argon for 15 minutes while stirring. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting 5-bromo-2,4-diaminopyrimidine is a key indicator of reaction completion.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes to elute the final product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Base is too weak or has poor solubility.4. Boronic acid decomposition (protodeboronation). | 1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques.2. Increase degassing time or use freeze-pump-thaw cycles.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring.4. Use a slight excess (1.2-1.5 eq.) of boronic acid. |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative homocoupling. | Rigorous degassing is paramount. Ensure all solvents are properly sparged with an inert gas before use. |
| Dehalogenation of Starting Material | 1. Presence of water/protons.2. Certain phosphine ligands can promote this side reaction. | 1. Use anhydrous solvents. 2. Screen alternative ligands or catalysts. Sometimes a less electron-rich ligand can mitigate this. |
| Product Purification Difficulties | The polar diaminopyrimidine core can cause streaking on silica gel. | 1. Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to suppress amine-silica interactions.2. Consider reverse-phase chromatography if the product is sufficiently soluble. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 5-aryl-2,4-diaminopyrimidines. By understanding the underlying mechanism and paying careful attention to experimental parameters—particularly catalyst integrity and the exclusion of oxygen—researchers can consistently achieve high yields of the desired products. The protocol and insights provided herein serve as a robust starting point for the development of novel diaminopyrimidine-based compounds for drug discovery and development.
References
Application Notes & Protocols: Strategic Implementation of the Sonogashira Reaction for the Synthesis of Pyrimidine Derivatives in Drug Discovery
Introduction: The Pyrimidine Scaffold and the Power of Alkynylation
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs, particularly in the realm of oncology.[1][2] Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in critical hydrogen bonding interactions within the active sites of enzymes like kinases.[3][4] The strategic functionalization of this privileged heterocycle is paramount in the design of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.
Among the arsenal of synthetic methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and highly reliable tool for forging carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne).[5][6][7][8] First reported in 1975, its utility has expanded dramatically due to its mild reaction conditions, broad functional group tolerance, and high efficiency.[6][9] For drug development professionals, the Sonogashira reaction provides an unparalleled method for introducing alkynyl moieties onto the pyrimidine ring. This modification is not merely an extension of the carbon skeleton; it introduces a rigid, linear linker that can be used to probe deep into binding pockets, access new interaction points, or serve as a synthetic handle for further diversification through "click chemistry" or other alkyne-based transformations.
This guide provides a detailed exploration of the Sonogashira reaction's application to pyrimidine synthesis, moving from core mechanistic principles to actionable, field-proven laboratory protocols.
The Catalytic Heart of the Reaction: Mechanistic Insights
Understanding the underlying mechanism is critical for rational optimization and troubleshooting. The Sonogashira reaction operates through two interconnected, yet distinct, catalytic cycles.
The Classical Palladium/Copper Co-Catalyzed Cycle
The traditional and most widely used variant employs a dual-catalyst system.[5][10][11]
-
The Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the halopyrimidine. This is often the rate-limiting step and forms a square planar Pd(II) intermediate.[11][12] The reactivity of the halide is crucial here, with the bond strength dictating the ease of this step: C-I < C-Br < C-Cl.[7][13]
-
Transmetalation: A copper acetylide, generated in the concurrent copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing a halide.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the desired C(sp²)-C(sp) bond of the alkynylpyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
-
-
The Copper Cycle (The Alkyne Activator):
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base, the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a key copper acetylide intermediate.[11] This species is now primed for the transmetalation step with the palladium center.
-
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
The Copper-Free Sonogashira Reaction
While highly effective, the copper co-catalyst has a significant drawback: it promotes the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to undesired di-yne byproducts.[5][12] This side reaction can reduce yields and complicate purification. To circumvent this, copper-free protocols have been developed.[14][15][16]
In the absence of copper, the mechanism is modified:
-
Oxidative Addition: This step remains identical to the classical pathway.
-
Alkyne Coordination & Deprotonation: A stronger base is typically required. The terminal alkyne is thought to coordinate to the Pd(II) center, after which the base directly deprotonates the alkyne to form a palladium acetylide intermediate.[7][15]
-
Reductive Elimination: This final step proceeds as before to yield the product and regenerate the Pd(0) catalyst.
Copper-free conditions are particularly advantageous when working with sensitive substrates or in late-stage pharmaceutical synthesis where minimizing metal contamination is critical.[12]
Caption: The simplified catalytic pathway for copper-free Sonogashira couplings.
A Guide to Reagent Selection: The Causality Behind Experimental Choices
A successful Sonogashira reaction hinges on the judicious selection of each component.
| Component | Selection & Rationale |
| Pyrimidine Substrate | Halide Reactivity: The choice of leaving group on the pyrimidine ring is the primary determinant of reactivity, following the order: I > Br > OTf > Cl .[5][11][13] Iodopyrimidines are highly reactive and often couple at room temperature.[5] Bromopyrimidines are a good balance of reactivity and stability, but usually require heating.[5][17] Chloropyrimidines are the most challenging due to the strong C-Cl bond and require specialized, highly active catalyst systems.[7][11] Pyrimidin-2-yl sulfonates have also been shown to be effective coupling partners.[18] |
| Palladium Catalyst | Precatalyst Choice: Both Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and more stable Pd(II) precatalysts such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Palladium(II) acetate (Pd(OAc)₂) are common.[5][11] Pd(II) sources are reduced in situ by the amine base or phosphine ligands to the active Pd(0) species. Catalyst loading is typically low, ranging from 0.5 to 5 mol%.[9][19] |
| Ligand | Modulating Reactivity: The ligand stabilizes the palladium center and modulates its reactivity. For simple couplings, triphenylphosphine (PPh₃) is sufficient.[19] For challenging substrates (e.g., chloropyrimidines, sterically hindered pyrimidines), more sophisticated ligands are necessary. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) accelerate the rate-limiting oxidative addition step and promote the formation of the highly reactive 14-electron Pd(0) species.[7][11][12] |
| Copper(I) Co-catalyst | The Activator: Copper(I) iodide (CuI) is the most common co-catalyst, used in catalytic amounts (typically 5-10 mol%).[19][20] As discussed, its primary role is to facilitate alkyne deprotonation and transmetalation. It is essential for reactions at lower temperatures but can be omitted (often with other adjustments) to prevent homocoupling.[5][12] |
| Base | Dual Functionality: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required.[20][21] It serves to neutralize the hydrogen halide (HX) formed during the reaction and, in the classical mechanism, assists in the deprotonation of the terminal alkyne at the copper center.[6] In copper-free systems, stronger bases like cesium carbonate (Cs₂CO₃) may be employed.[22] |
| Solvent | Creating the Right Environment: The reaction is typically performed in anhydrous, deoxygenated solvents to prevent catalyst deactivation and side reactions.[6][8] Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN), or using the amine base itself (e.g., Et₃N) as the solvent.[17][19][23] |
Experimental Protocols: From Theory to Practice
The following protocols provide a validated starting point for the synthesis of alkynylpyrimidines. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
Caption: A flowchart illustrating the step-by-step experimental workflow.
Protocol 1: Classical Pd/Cu-Catalyzed Coupling of 2-Iodo-4-aminopyrimidine
This protocol describes a typical coupling using a reactive iodopyrimidine.
Reagents & Materials:
-
2-Iodo-4-aminopyrimidine (1.0 eq, e.g., 0.5 mmol, 110.5 mg)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq, 0.6 mmol, 61.3 mg, 67 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.5 mol%, 0.0125 mmol, 8.8 mg)
-
Copper(I) Iodide (CuI) (5.0 mol%, 0.025 mmol, 4.8 mg)
-
Triethylamine (Et₃N), anhydrous (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Dry, inert-atmosphere reaction vessel (e.g., Schlenk flask) with stir bar
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under a positive flow of nitrogen, add PdCl₂(PPh₃)₂ (8.8 mg), CuI (4.8 mg), and 2-iodo-4-aminopyrimidine (110.5 mg).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL) via syringe.
-
Degassing: Stir the resulting suspension and degas by bubbling nitrogen through the mixture for 15 minutes. The solution should turn from a pale yellow to a darker, more homogeneous color.
-
Reagent Addition: Add phenylacetylene (67 µL) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting iodopyrimidine. The reaction is often complete within 2-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL).
-
Purification: Filter the solution through a short plug of Celite to remove catalyst residues. Wash the organic layer with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.[6] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(phenylethynyl)-4-aminopyrimidine.[6]
Protocol 2: Copper-Free Coupling of 5-Bromo-2-chloropyrimidine
This protocol is adapted for a less reactive bromopyrimidine and avoids the use of copper.
Reagents & Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq, e.g., 0.5 mmol, 96.9 mg)
-
Terminal Alkyne (e.g., 1-Octyne) (1.5 eq, 0.75 mmol, 82.7 mg, 110 µL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%, 0.025 mmol, 28.9 mg)
-
Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol, 193.9 mg, 261 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Dry, sealable reaction vessel (e.g., microwave vial or sealed tube) with stir bar
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of nitrogen, add Pd(PPh₃)₄ (28.9 mg) and 5-bromo-2-chloropyrimidine (96.9 mg) to a dry, sealable reaction vessel.
-
Solvent & Reagent Addition: Add anhydrous DMF (5 mL), DIPEA (261 µL), and 1-octyne (110 µL) via syringe.
-
Sealing & Reaction: Securely seal the vessel. Remove from the glovebox (if used) and place it in a preheated oil bath or heating block at 80-100 °C.[17]
-
Monitoring: Stir vigorously at temperature. Monitor the reaction over 6-24 hours by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) to remove DMF and DIPEA salts, followed by a brine wash (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 5-(oct-1-yn-1-yl)-2-chloropyrimidine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Pd(0) species has oxidized or decomposed. | Use a fresh source of catalyst or a more robust, air-stable precatalyst. Ensure solvents and reagents are rigorously deoxygenated.[12] |
| Low Substrate Reactivity: Aryl bromide or chloride is too unreactive under the current conditions. | Increase temperature. Switch to a more active catalyst system with a bulkier, electron-rich ligand (e.g., Pd(dppf)Cl₂).[17] If possible, synthesize the more reactive aryl iodide analog. | |
| Steric Hindrance: Bulky groups near the coupling site are impeding oxidative addition. | Employ a catalyst system with bulky ligands (e.g., NHCs or tri(tert-butyl)phosphine) which favor the formation of a more accessible monoligated Pd(0) species.[12] | |
| Significant Alkyne Homocoupling (Glaser Product) | Copper(I) Mediated: The primary pathway for this side reaction. | Switch to a copper-free protocol.[5][12] If copper is necessary, ensure the reaction is strictly anaerobic, as oxygen promotes Glaser coupling. Reduce the loading of the Cu(I) co-catalyst. |
| Dehalogenation of Pyrimidine | Hydrodehalogenation: A common side reaction, particularly with electron-deficient heterocycles. | Ensure the amine base is of high purity and dry. Sometimes, switching to an inorganic base (e.g., K₂CO₃) in a copper-free system can mitigate this. |
Conclusion
The Sonogashira reaction is an indispensable methodology for the synthesis and diversification of pyrimidine derivatives. Its operational simplicity, mild conditions, and tolerance of diverse functional groups make it ideally suited for the complex molecular architectures required in modern drug discovery. By understanding the interplay between the substrate, catalyst, ligands, and conditions, researchers can effectively troubleshoot and optimize this powerful transformation to accelerate the development of novel pyrimidine-based therapeutics, from kinase inhibitors to next-generation pharmaceuticals.[3][24][25]
References
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Quan, Z., Jing, F., Zhang, Z., Da, Y., & Wang, X. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175–7183. Retrieved January 16, 2026, from [Link]
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved January 16, 2026, from [Link]
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Al-Masum, M. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 206. Retrieved January 16, 2026, from [Link]
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Rezaeimanesh, F., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research, 43(9-10). Retrieved January 16, 2026, from [Link]
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(n.a.). (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. ResearchGate. Retrieved January 16, 2026, from [Link]
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Jo, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. Retrieved January 16, 2026, from [Link]
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Kumar, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(2), 147. Retrieved January 16, 2026, from [Link]
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Baral, R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. Retrieved January 16, 2026, from [Link]
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(n.a.). (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd. Retrieved January 16, 2026, from [Link]
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Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. Retrieved January 16, 2026, from [Link]
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Hong, S. H., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry, 22(10), 1959-1963. Retrieved January 16, 2026, from [Link]
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(n.a.). (n.d.). Synthesis of tri-substituted pyrimidine derivatives via Sonogashira cross coupling. ResearchGate. Retrieved January 16, 2026, from [Link]
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D'Souza, D., & Müller, T. J. J. (2008). Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis. Nature Protocols, 3(10), 1660-1665. Retrieved January 16, 2026, from [Link]
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G. da S. M. de Carvalho, et al. (2022). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts, 12(11), 1334. Retrieved January 16, 2026, from [Link]
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(n.a.). (n.d.). Novel CLPN‐Pd‐catalyzed Sonogashira/Suzuki‐Miyaura cross‐coupling... ResearchGate. Retrieved January 16, 2026, from [Link]
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Jo, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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(n.a.). (n.d.). Efficient and Copper‐Free Sonogashira Cross‐Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System. ResearchGate. Retrieved January 16, 2026, from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 16, 2026, from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved January 16, 2026, from [Link]
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(n.a.). (2020). Sonogashira troubleshooting help needed. Reddit. Retrieved January 16, 2026, from [Link]
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Gligorich, K. M., & Toste, F. D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6969-6987. Retrieved January 16, 2026, from [Link]
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Gandeepan, P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(20), 17855-17866. Retrieved January 16, 2026, from [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Retrieved January 16, 2026, from [Link]
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Hsieh, C.-H., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(6), 6378-6396. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols for In Vitro Kinase Assays: Evaluating Pyrimidine-Based Inhibitors
Abstract
Protein kinases are a pivotal class of enzymes in cellular signaling and their dysregulation is a known driver of numerous diseases, most notably cancer.[1] This has made them one of the most intensely pursued classes of drug targets. The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors.[2] Its structure astutely mimics the adenine ring of ATP, enabling it to effectively compete for the enzyme's active site.[3][4] The successful development of novel pyrimidine-based therapeutics hinges on the accurate and reproducible assessment of their potency and selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to perform robust in vitro kinase assays, offering both foundational principles and detailed, field-proven protocols for the characterization of pyrimidine-based kinase inhibitors.
Foundational Principles: Selecting the Optimal Assay Platform
The primary objective of an in vitro kinase assay is to quantify the transfer of a phosphate group from ATP to a substrate in the presence of a test inhibitor. The choice of assay technology is a critical decision that impacts throughput, sensitivity, cost, and the nature of the data generated. Several robust platforms are available, each with distinct mechanisms and advantages.
Overview of Common Kinase Assay Technologies
The most prevalent methods for assessing kinase activity and inhibition can be broadly categorized as radiometric, luminescence-based, and fluorescence-based.
-
Radiometric Assays (e.g., Filter Binding) : Long considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) into a peptide or protein substrate.[5][6][7] The phosphorylated substrate is captured on a filter, and radioactivity is quantified. While highly sensitive and direct, this method involves handling radioactive materials, which requires specialized licenses and waste disposal procedures.[8]
-
Luminescence-Based Assays : These "mix-and-read" assays are exceptionally well-suited for high-throughput screening (HTS). They are typically based on one of two principles:
-
ATP Depletion (e.g., Kinase-Glo®) : Measures the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to kinase activity.[9][10][11][12]
-
ADP Production (e.g., ADP-Glo™) : Measures the amount of ADP generated during the kinase reaction. ADP is enzymatically converted back to ATP, which then drives a luciferase reaction. The luminescent signal is directly proportional to kinase activity.[13][14][15][16] This method is often preferred as it directly quantifies product formation and offers a very high dynamic range.[10][15]
-
-
Fluorescence-Based Assays (e.g., TR-FRET) : Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF®) assays are another mainstay of HTS.[17] They typically involve a biotinylated substrate and a phospho-specific antibody labeled with a matched donor-acceptor fluorophore pair (e.g., Europium and XL665).[18][19] Phosphorylation brings the fluorophores into proximity, generating a FRET signal.
Comparative Analysis and Recommended Platform
For the detailed protocols within this guide, we will focus on the ADP-Glo™ Kinase Assay . This platform is selected for its universality across nearly all kinases, its high sensitivity, and its robust performance at both low and high ATP concentrations.[10][13][16] Its principle of directly measuring the enzymatic product (ADP) provides a strong positive correlation with kinase activity, making it an excellent choice for generating high-quality IC₅₀ data for inhibitors.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Filter Binding | Direct measurement of ³²P or ³³P incorporation into a substrate.[6] | Gold standard, high sensitivity, direct detection of activity.[5] | Requires handling of radioactive materials, labor-intensive washing steps. |
| Kinase-Glo® (Luminescence) | Quantifies remaining ATP; signal is inversely proportional to kinase activity.[9] | Homogeneous ("mix-and-read"), simple, HTS-compatible.[11] | Indirect measurement, can be susceptible to ATPases, small signal window at high ATP conversion. |
| ADP-Glo™ (Luminescence) | Quantifies ADP produced; signal is directly proportional to kinase activity.[13][15] | Homogeneous, HTS-compatible, high dynamic range, direct product detection, works with high ATP concentrations.[10][13] | Two-step addition protocol. Potential for interference with luciferase by some compounds. |
| HTRF® (TR-FRET) | FRET signal generated upon phosphorylation of a labeled substrate.[18][19] | Homogeneous, ratiometric detection reduces interference, HTS-compatible.[17] | Requires specific antibodies and labeled substrates, can be costly. |
Pre-Assay Considerations: Designing a Self-Validating System
The reliability of any IC₅₀ value is predicated on a well-designed experiment. For ATP-competitive inhibitors like most pyrimidine-based compounds, several parameters must be empirically determined before screening.
The Kinase Reaction Workflow
The fundamental kinase reaction involves the enzyme, a substrate, a phosphate donor (ATP), and a buffered solution containing a divalent cation, typically Mg²⁺. The inhibitor's role is to compete with ATP, thereby reducing the rate of substrate phosphorylation.
Critical Experimental Parameters
-
ATP Concentration : This is arguably the most critical parameter for evaluating ATP-competitive inhibitors. The potency (IC₅₀) of such inhibitors will appear weaker as the concentration of ATP increases. For robust and comparable data, it is standard practice to run the kinase reaction at an ATP concentration that is equal to the Michaelis-Menten constant (Kₘ) of the enzyme for ATP.[20] If the Kₘ is unknown, it must be determined experimentally prior to inhibitor profiling.
-
Enzyme and Substrate Concentration : Before testing inhibitors, the enzyme concentration must be optimized to ensure the reaction operates under "initial velocity" conditions. This means that during the course of the assay, substrate consumption is low (typically 10-20%) and the reaction rate is linear. This is achieved by titrating the enzyme concentration at a fixed, saturating substrate concentration and a fixed time point.
-
DMSO Tolerance : Pyrimidine inhibitors are typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can denature enzymes and interfere with the assay.[8] It is essential to determine the maximum DMSO concentration tolerated by the kinase without significant loss of activity (usually ≤1%). The final DMSO concentration should be kept constant across all wells, including controls.[1]
Detailed Protocol: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
This protocol provides a step-by-step method for determining the IC₅₀ value of a pyrimidine-based inhibitor against a target kinase in a 384-well plate format.
Workflow Overview
Materials & Reagents
| Component | Description | Supplier Example |
| Kinase Assay Kit | ADP-Glo™ Kinase Assay | Promega (Cat. # V9101) |
| Target Kinase | Purified, active recombinant kinase | Reaction Biology, SignalChem |
| Kinase Substrate | Specific peptide or protein substrate for the target kinase | Anaspec, Reaction Biology |
| Inhibitor | Pyrimidine-based test compound | BenchChem, Selleckchem |
| ATP | Adenosine 5'-triphosphate, high purity | Sigma-Aldrich |
| Buffer | Kinase-specific reaction buffer (e.g., Tris-HCl, HEPES) | - |
| Cofactors | e.g., MgCl₂, MnCl₂, DTT, BSA | Sigma-Aldrich |
| Assay Plates | Solid white, low-volume 384-well plates | Corning (Cat. # 3572) |
| Plate Reader | Luminometer | BMG LABTECH, PerkinElmer |
Step-by-Step Procedure
A. Reagent Preparation
-
Kinase Reaction Buffer : Prepare a 1X buffer solution containing the appropriate pH, salt concentration, DTT, and BSA as required for optimal kinase activity.
-
ATP Solution : Prepare a 2X ATP working solution in the 1X Kinase Reaction Buffer. The final concentration in the well should be equal to the Kₘ(ATP) of the kinase.
-
Kinase/Substrate Master Mix : Prepare a 2X enzyme/substrate master mix in 1X Kinase Reaction Buffer. The optimal concentrations should be determined from prior enzyme and substrate titration experiments.
-
Inhibitor Dilution Series :
-
Prepare a 10 mM stock of the pyrimidine-based inhibitor in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a 10-point concentration curve.
-
Create an intermediate dilution of this series (e.g., 40X final concentration) in 1X Kinase Reaction Buffer. This minimizes the final DMSO concentration in the assay.
-
B. Assay Execution (10 µL Final Volume)
-
Dispense Inhibitor : Add 2.5 µL of the 4X intermediate inhibitor dilutions to the appropriate wells of a 384-well plate. For control wells, add 2.5 µL of buffer containing the same percentage of DMSO.
-
Vehicle Control (Max Signal) : Add buffer with DMSO (no inhibitor).
-
No Enzyme Control (Background) : Add buffer with DMSO (no enzyme will be added in the next step).
-
-
Add Kinase/Substrate : Add 5 µL of the 2X Kinase/Substrate Master Mix to all wells except the "No Enzyme Control" wells. To the "No Enzyme Control" wells, add 5 µL of a 2X substrate-only mix (no kinase).
-
Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction : Add 2.5 µL of the 4X ATP solution to all wells to start the reaction.
-
Incubation : Cover the plate and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).
C. Signal Detection
-
Stop Reaction : Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubation : Incubate the plate at room temperature for 40 minutes.[15][21]
-
Generate Signal : Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and simultaneously catalyzes a luciferase reaction to generate light.
-
Final Incubation : Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[21]
-
Read Plate : Measure luminescence using a plate reader.
Data Analysis and Interpretation
-
Subtract Background : Average the signal from the "No Enzyme Control" wells and subtract this value from all other wells.
-
Calculate Percent Inhibition : Use the vehicle control (0% inhibition) and no enzyme control (100% inhibition) to normalize your data. % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Generate IC₅₀ Curve : Plot the Percent Inhibition versus the log₁₀ of the inhibitor concentration.
-
Determine IC₅₀ : Use a non-linear regression curve fit (variable slope, four parameters) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[22][23]
Assay Validation: The ATP Competition Assay
Because most pyrimidine-based inhibitors are ATP-competitive, it is crucial to validate this mechanism of action. This provides confidence that the inhibitor is acting on the intended target site.
Protocol:
-
Perform the full IC₅₀ determination protocol as described above using an ATP concentration equal to the Kₘ.
-
Repeat the entire experiment using a high concentration of ATP (e.g., 10-fold to 100-fold above the Kₘ).[24]
Interpretation: An ATP-competitive inhibitor will require a higher concentration to achieve 50% inhibition in the presence of excess ATP. This will result in a rightward shift of the IC₅₀ curve.[24] A non-competitive or uncompetitive inhibitor will show little to no change in its IC₅₀ value at different ATP concentrations.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Compound interferes with luciferase.[25]- Contaminated reagents. | - Run a "No Enzyme Control" for every inhibitor concentration to check for interference.- Prepare fresh buffers and reagents. |
| Low Signal-to-Background | - Insufficient kinase activity.- Sub-optimal reaction conditions (pH, temp).[24]- Enzyme or substrate degradation. | - Increase enzyme concentration or incubation time (verify linearity).- Optimize reaction buffer conditions.- Use fresh aliquots of enzyme and substrate. |
| High Variability (High %CV) | - Pipetting errors, especially with small volumes.[24]- Inadequate mixing.- Plate edge effects due to evaporation. | - Calibrate pipettes; use reverse pipetting for viscous solutions.- Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outermost wells of the plate.[24] |
| IC₅₀ Higher Than Expected | - ATP concentration is too high.[25]- Inhibitor has poor solubility or has degraded. | - Verify Kₘ(ATP) and use the correct ATP concentration.- Prepare fresh inhibitor stock solutions for each experiment. Check for precipitation in intermediate dilutions. |
References
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Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Retrieved from [Link]
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East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]
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Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Retrieved from [Link]
-
Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Retrieved from [Link]
-
Tanega, C., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Kim, H., et al. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. NIH. Retrieved from [Link]
-
Chen, Y-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Retrieved from [Link]
-
K-H. Kim, et al. (2010). A high-throughput radiometric kinase assay. PMC. Retrieved from [Link]
-
Sharma, S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Retrieved from [Link]
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Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Retrieved from [Link]
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Bibi, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
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Van den Haute, C. (2016). Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. Retrieved from [Link]
-
Lui, B. G., et al. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Wohlkonig, A., et al. (2010). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Retrieved from [Link]
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K-H. B., et al. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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L. P. D., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
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Application Notes and Protocols: Evaluating the Antiproliferative Activity of Pyrimidine Derivatives Using the MTT Assay
Introduction: The Quest for Novel Antiproliferative Agents
The development of novel therapeutic agents to combat uncontrolled cell proliferation is a cornerstone of modern drug discovery, particularly in oncology. Pyrimidine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] These compounds often exert their effects by interfering with critical cellular processes, such as nucleic acid synthesis or kinase signaling pathways, leading to the inhibition of cancer cell growth.[2][4]
A fundamental step in the preclinical evaluation of these promising pyrimidine derivatives is the accurate and reproducible assessment of their antiproliferative and cytotoxic effects. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[5] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the application of the MTT assay to determine the antiproliferative activity of novel pyrimidine derivatives. We will delve into the biochemical principles of the assay, provide a detailed step-by-step protocol, and offer insights into data analysis and troubleshooting to ensure the generation of high-quality, reliable data.
The Principle of the MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is fundamentally a measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The core of the assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into a water-insoluble, purple formazan product.[7][8]
This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[6][9] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[6] Dead or inactive cells lack the necessary mitochondrial dehydrogenase activity to perform this conversion. The insoluble formazan crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically. A lower absorbance reading in treated cells compared to untreated controls indicates a reduction in cell viability and/or proliferation.[10]
Caption: Biochemical principle of the MTT assay.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for adherent cell lines cultured in 96-well plates. Adjustments may be necessary for suspension cells or different plate formats.
Phase 1: Cell Seeding and Treatment
The initial plating density is a critical parameter that must be optimized for each cell line to ensure cells are in an exponential growth phase during the experiment and do not become overconfluent.[6][11]
-
Cell Culture: Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (e.g., 37°C, 5% CO₂) in the recommended growth medium.[2][12]
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase (typically 70-80% confluency).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium per well in a 96-well flat-bottom plate.[11]
-
To mitigate the "edge effect," it is advisable to fill the outermost wells with 100 µL of sterile PBS or culture medium without cells.[11]
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent should be non-toxic to the cells (typically ≤ 0.5%).
-
Perform serial dilutions of the pyrimidine derivative in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include the following control wells in triplicate:
-
Untreated Control (Negative Control): Cells treated with culture medium only.
-
Vehicle Control: Cells treated with culture medium containing the same final concentration of the solvent (e.g., DMSO) used for the test compound.[13]
-
Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.[14]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action of the compound.
-
Phase 2: The MTT Assay Procedure
-
Preparation of MTT Reagent:
-
Prepare a 5 mg/mL stock solution of MTT powder in sterile phosphate-buffered saline (PBS).
-
Mix thoroughly by vortexing or sonication until the MTT is completely dissolved.
-
Filter-sterilize the solution through a 0.2 µm filter to remove any insoluble particles.[7]
-
Store the MTT solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[7]
-
-
MTT Incubation:
-
At the end of the treatment period, carefully aspirate the medium containing the test compound from each well.
-
Add 100 µL of fresh, serum-free medium to each well. The use of serum-free medium is recommended during this step to prevent interference from serum proteins.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[15]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. During this time, viable cells will reduce the MTT to formazan, which will appear as purple intracellular precipitates when viewed under a microscope.[15] The optimal incubation time can vary between cell lines and should be determined empirically.[15]
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution to each well.[7] Common solubilizing agents include:
-
Dimethyl sulfoxide (DMSO): The most widely used solvent due to its excellent solubilizing properties.
-
Acidified Isopropanol: Typically 0.04 N HCl in isopropanol.
-
10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl: Effective for cell types resistant to other solvents.[16]
-
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[16] Pipetting up and down can also aid in solubilization.[16]
-
Phase 3: Data Acquisition and Analysis
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (the optimal wavelength for formazan is typically around 570 nm).[17]
-
If a reference wavelength is used (e.g., >650 nm), subtract its reading from the 570 nm reading to reduce background noise.
-
-
Data Analysis:
-
Background Correction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.[18]
-
Calculate Percent Viability: The antiproliferative activity is typically expressed as the percentage of cell viability relative to the untreated or vehicle control.
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100[19]
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the pyrimidine derivative that causes a 50% reduction in cell viability. This value can be calculated from the dose-response curve using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.[20]
-
Caption: Experimental workflow for the MTT assay.
Data Presentation and Interpretation
The results should be presented clearly to allow for straightforward interpretation.
Table 1: Example Data for a Pyrimidine Derivative (PD-123)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.152 | 0.085 | 100% |
| 0.1 | 1.098 | 0.072 | 95.3% |
| 1 | 0.854 | 0.061 | 74.1% |
| 10 | 0.588 | 0.049 | 51.0% |
| 50 | 0.241 | 0.033 | 20.9% |
| 100 | 0.112 | 0.021 | 9.7% |
Interpretation: A decrease in absorbance values with increasing concentrations of the pyrimidine derivative indicates a dose-dependent antiproliferative or cytotoxic effect.[10] The IC₅₀ value derived from the dose-response curve serves as a quantitative measure of the compound's potency. A lower IC₅₀ value signifies higher potency.
Trustworthiness: A Self-Validating System through Controls and Troubleshooting
The reliability of the MTT assay hinges on careful execution and the inclusion of appropriate controls. However, like any biological assay, it is susceptible to artifacts and interferences.
Potential Pitfalls and Troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contamination of reagents or medium.[15]- Phenol red in the medium can interfere.[17]- Test compound is colored or reduces MTT abiotically.[21] | - Use sterile technique and fresh reagents.[15]- Use phenol red-free medium during MTT incubation.[6]- Run a control with the compound in cell-free medium to check for direct MTT reduction.[22] |
| Low Signal / Low Absorbance | - Cell seeding density is too low.[15]- Insufficient incubation time with MTT.[15]- Incomplete solubilization of formazan crystals.[11] | - Optimize cell number to ensure absorbance of untreated controls is between 0.75-1.25.[15]- Increase MTT incubation time; check for crystal formation microscopically.[15]- Ensure adequate mixing/shaking after adding solvent; consider sonication.[11] |
| High Variability between Replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate.[11] | - Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells for experimental samples.[11] |
| Increased Absorbance with Treatment | - Compound may induce metabolic hyperactivity as a stress response before cell death.[21]- Compound precipitates and interferes with absorbance reading. | - Observe cell morphology under a microscope for signs of stress or death.[14]- Check for compound precipitation in the wells. Consider an alternative viability assay (e.g., Crystal Violet or LDH). |
Conclusion
The MTT assay is a powerful and indispensable tool in the primary screening of pyrimidine derivatives for antiproliferative activity. By understanding the underlying principles, adhering to a meticulously optimized protocol, and being vigilant about potential interferences, researchers can generate reliable and reproducible data. This application note provides the foundational knowledge and practical guidance necessary to confidently employ the MTT assay, facilitating the identification and characterization of novel pyrimidine-based therapeutic candidates in the ongoing fight against cancer.
References
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- Präbst, K., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
- Abcam. MTT assay protocol. Abcam.
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- CLYTE Technologies. (2025).
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- Singh, P., & Kaur, M. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
- Springer Nature Experiments. Cytotoxicity MTT Assay.
- TFOT. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things.
- Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.
- Ali, M. F., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences.
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- Horton, T. MTT Cell Assay Protocol. Checkpoint Lab.
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- Permanasari, P. K., et al. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences.
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Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Screening of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines
Introduction: Unveiling the Cytotoxic Potential of Novel Pyrimidine Diamines
In the landscape of contemporary drug discovery, the identification of novel chemical entities with potent and selective cytotoxic activity against cancer cells remains a cornerstone of oncological research.[1][2][3] The family of pyrimidine-2,4-diamines has emerged as a privileged scaffold, demonstrating a wide array of biological activities, including antimalarial and potential anticancer properties.[4][5][6] This application note focuses on a specific subclass, the 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines, and provides a detailed, field-proven protocol for assessing their cytotoxic potential using the Sulforhodamine B (SRB) assay.
The SRB assay is a robust and widely adopted colorimetric method for in vitro cytotoxicity screening.[7][8][9] Its principle is elegantly simple: SRB, a bright pink aminoxanthene dye, stoichiometrically binds to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[8][10][11] The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is a reliable indicator of cell number.[7][11][12] This assay offers several advantages over other cytotoxicity assays, such as the MTT assay, including its independence from cellular metabolic activity, the stability of the end-point, and its cost-effectiveness, making it highly suitable for high-throughput screening (HTS) campaigns.[7][11][13]
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the SRB assay as applied to the screening of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines. We will delve into the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.
Core Principles of the SRB Assay: A Stoichiometric Approach to Cell Quantification
The SRB assay is predicated on the ability of sulforhodamine B to bind to protein components of cells fixed by trichloroacetic acid.[7] The assay's workflow can be distilled into four key stages: cell fixation, staining with SRB, washing to remove unbound dye, and solubilization of the protein-bound dye for colorimetric measurement.
The key to the SRB assay's reliability lies in its stoichiometric nature. The binding of the negatively charged SRB dye to the positively charged basic amino acid residues under mildly acidic conditions is quantitative.[8][10] This ensures that the measured optical density is directly proportional to the total cellular protein, providing a sensitive and linear measure of cell mass.[7][11]
Experimental Workflow: A Visual Guide
The following diagram illustrates the sequential steps of the Sulforhodamine B assay for cytotoxicity screening.
Caption: Step-by-step workflow of the SRB assay.
Detailed Protocol for Screening 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines
This protocol is optimized for adherent cell lines in a 96-well format.
Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Culture Medium: Appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Trichloroacetic Acid (TCA): 10% (w/v) in deionized water, stored at 4°C.
-
Sulforhodamine B (SRB) Solution: 0.4% (w/v) in 1% (v/v) acetic acid.
-
Washing Solution: 1% (v/v) acetic acid in deionized water.
-
Solubilization Buffer: 10 mM Tris base solution (pH 10.5).
-
Equipment: 96-well flat-bottom microtiter plates, multichannel pipette, microplate reader (510-565 nm), cell counter, humidified incubator (37°C, 5% CO2).
Step-by-Step Methodology
1. Cell Seeding
-
Rationale: Achieving a consistent and optimal cell density is critical for reproducible results. The seeding density should allow for logarithmic growth during the incubation period and prevent confluence in the control wells.
-
Procedure:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-20,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
2. Compound Treatment
-
Rationale: A dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50) value, a key measure of a compound's potency.
-
Procedure:
-
Prepare a series of dilutions of the 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines and the positive control in culture medium. The final solvent concentration should be kept constant and low (e.g., <0.5% DMSO) to avoid solvent-induced cytotoxicity.
-
Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plates for the desired exposure time (typically 48-72 hours).
-
3. Cell Fixation
-
Rationale: TCA fixation precipitates proteins and fixes the cells to the bottom of the well, preventing cell loss during subsequent washing steps.
-
Procedure:
-
After incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plates at 4°C for at least 1 hour.[12]
-
4. Washing and SRB Staining
-
Rationale: Thorough washing removes TCA and serum proteins that could interfere with SRB binding. Staining with SRB allows for the quantification of total cellular protein.
-
Procedure:
-
Carefully decant the supernatant.
-
Wash the plates five times with slow-running tap water or deionized water.
-
Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[7]
-
5. Removal of Unbound Dye
-
Rationale: This step is crucial for reducing background noise and ensuring that the measured absorbance is solely due to the SRB bound to cellular proteins.
-
Procedure:
6. Solubilization and Absorbance Measurement
-
Rationale: The protein-bound SRB is solubilized in a basic solution, and the absorbance is read to quantify the amount of dye, which is proportional to the cell number.
-
Procedure:
Data Analysis and Interpretation
The cytotoxic effect of the 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines is quantified by calculating the percentage of cell growth inhibition and determining the IC50 value.
Calculation of Percentage Growth Inhibition:
Percentage Growth Inhibition = (1 - (OD_treated / OD_control)) * 100
Where:
-
OD_treated is the optical density of the wells treated with the test compound.
-
OD_control is the optical density of the vehicle-treated control wells.
Determination of IC50:
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: A Comparative Analysis
The results of the screening can be summarized in a clear and concise table for easy comparison of the cytotoxic potency of different derivatives.
| Compound ID | Cell Line | IC50 (µM) ± SD |
| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine (Parent) | MCF-7 | 12.5 ± 1.8 |
| A549 | 15.2 ± 2.1 | |
| HCT116 | 10.8 ± 1.5 | |
| Derivative 1 | MCF-7 | 8.7 ± 1.2 |
| A549 | 11.4 ± 1.6 | |
| HCT116 | 7.9 ± 1.1 | |
| Derivative 2 | MCF-7 | 25.1 ± 3.5 |
| A549 | 30.5 ± 4.2 | |
| HCT116 | 22.3 ± 3.1 | |
| Doxorubicin (Positive Control) | MCF-7 | 0.5 ± 0.07 |
| A549 | 0.8 ± 0.11 | |
| HCT116 | 0.4 ± 0.06 |
Data are presented as mean ± standard deviation from three independent experiments.
Trustworthiness and Self-Validation of the Protocol
To ensure the reliability and validity of the generated data, the following quality control measures should be implemented:
-
Positive and Negative Controls: The inclusion of a known cytotoxic agent (positive control) and a vehicle control (negative control) in every experiment is mandatory to validate the assay's performance.
-
Z'-factor: For high-throughput screening, the Z'-factor can be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: Experiments should be performed in at least triplicate and repeated independently to ensure the reproducibility of the results.
-
Linearity of Cell Seeding: A preliminary experiment should be conducted to determine the linear range of cell density versus SRB absorbance for each cell line used.
Conclusion and Future Perspectives
The Sulforhodamine B assay provides a robust, sensitive, and cost-effective method for the primary screening of novel compounds like 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines for their cytotoxic potential. The detailed protocol and guidelines presented in this application note are designed to enable researchers to generate high-quality, reproducible data. Promising candidates identified through this initial screening can then be advanced to more complex secondary assays to elucidate their mechanism of action, such as apoptosis assays or cell cycle analysis.[1] The ultimate goal is to identify lead compounds with potent and selective anticancer activity for further preclinical and clinical development.
References
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Retrieved from [Link]
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Nature Protocols. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
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Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]
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Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
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O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421–5426. Retrieved from [Link]
-
Savale, S. K. (2017). Sulforhodamine B (SRB) Assay Of Curcumin Loaded Nanoemulsion By Using Glioblastoma Cell Line. Asian Journal of Biomaterial Research, 3(3), 26-30. Retrieved from [Link]
-
Papazisis, K. T., Geromichalos, G. D., Dimitriadis, K. A., & Kortsaris, A. H. (1997). Optimization of the sulforhodamine B colorimetric assay. Journal of immunological methods, 208(2), 151–158. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
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Savale, S. K. (2018). Sulforhodamine B (SRB) Assay Of Curcumin Loaded Nanoemulsion By Using Glioblastoma Cell Line. SlideShare. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
Bauer, J. A., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 15, 103469. Retrieved from [Link]
-
ResearchGate. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. Retrieved from [Link]
-
ResearchGate. (2006). Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]
-
de Villiers, K. A., et al. (2023). Exploration and Characterization of the Antimalarial Activity of Pyrimidine-2,4-Diamines for which Resistance is Mediated by the ABCI3 Transporter. ChemMedChem, 18(11), e202300063. Retrieved from [Link]
-
Charoensutthivarakul, S., et al. (2021). Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. Bioorganic & Medicinal Chemistry, 46, 116348. Retrieved from [Link]
-
Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1857–1864. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2011). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of Organic Chemistry, 1(3), 83-91. Retrieved from [Link]
-
Lourens, A. C. U., et al. (2016). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & Biomolecular Chemistry, 14(30), 7244–7254. Retrieved from [Link]
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- 6. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. creative-bioarray.com [creative-bioarray.com]
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- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-protocol.org [bio-protocol.org]
Application Note: A High-Throughput Radiometric Kinase Assay for Profiling CDK2 and CDK9 Inhibitors
Introduction: The Central Role of CDKs in Cellular Regulation and Disease
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as central regulators of the cell cycle and gene transcription.[1][2] Their activities are tightly controlled by association with regulatory cyclin subunits, and dysregulation of CDK activity is a hallmark of numerous human diseases, particularly cancer.[1][2] This has positioned CDKs as highly attractive targets for therapeutic intervention.
Cyclin-Dependent Kinase 2 (CDK2): A Key Driver of Cell Cycle Progression
CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a critical role in the G1/S phase transition of the cell cycle, a point of no return where the cell commits to DNA replication.[1][3][4] The CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[3][4] Given its pivotal role in cell proliferation, aberrant CDK2 activity is frequently observed in various cancers, making it a prime target for anti-cancer drug development.[1][5]
Cyclin-Dependent Kinase 9 (CDK9): A Master Regulator of Transcription
CDK9, together with its primary partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[6][7][8] P-TEFb is a crucial regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), as well as negative elongation factors, to release RNAP II from promoter-proximal pausing and stimulate productive transcription.[6][9][10] Many cancers are "addicted" to the continuous transcription of short-lived anti-apoptotic and pro-proliferative proteins, a process highly dependent on CDK9 activity.[2][9] This makes CDK9 a compelling target for cancer therapy.
This application note provides a detailed protocol for a radiometric kinase assay to accurately measure the inhibitory activity of compounds against CDK2 and CDK9. The radiometric approach, often considered the "gold standard," directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate, offering high sensitivity and a direct readout of kinase activity.[11][12][13]
Principle of the Radiometric Kinase Assay
The radiometric kinase assay is a direct and highly sensitive method for measuring the catalytic activity of a kinase.[13][14] The principle relies on the use of adenosine triphosphate (ATP) that has been radiolabeled at the gamma phosphate position with Phosphorus-32 ([γ-³²P]ATP).
The kinase of interest (CDK2 or CDK9) catalyzes the transfer of this radiolabeled phosphate group from [γ-³²P]ATP onto a specific serine or threonine residue within a substrate peptide or protein. The reaction mixture, containing the kinase, substrate, [γ-³²P]ATP, and a test inhibitor, is incubated to allow for the phosphorylation event.
Following the incubation, the reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which selectively binds the phosphorylated peptide substrate while allowing the free [γ-³²P]ATP to be washed away.[15][16][17]
The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.[15][18][19] The measured radioactivity is directly proportional to the kinase activity. By performing the assay in the presence of varying concentrations of a test compound, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined.[20]
Experimental Workflow
Sources
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
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- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 13. bellbrooklabs.com [bellbrooklabs.com]
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- 16. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Liquid Scintillation Counting | Revvity [revvity.co.jp]
- 19. taylorandfrancis.com [taylorandfrancis.com]
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Measuring IRAK4 Kinase Activity: A Guide to Fluorescence-Based Assays
Introduction: IRAK4, a Critical Node in Inflammatory Signaling
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the innate immune system.[1][2] It plays a pivotal role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1][3] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[4] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates other substrates, including IRAK1, initiating a cascade that culminates in the activation of key transcription factors like NF-κB and AP-1.[4][5][6] This signaling axis drives the production of pro-inflammatory cytokines and chemokines, making IRAK4 a critical mediator of inflammation.[2]
Given its central role in inflammatory and autoimmune diseases, as well as certain cancers, IRAK4 has emerged as a high-value therapeutic target.[5][7][8] The development of potent and selective IRAK4 inhibitors is a major focus of drug discovery efforts.[4] To facilitate these efforts, robust and sensitive assays for quantifying IRAK4 kinase activity are essential. Fluorescence-based methods have become the cornerstone of high-throughput screening (HTS) and lead optimization for kinase inhibitors due to their sensitivity, adaptability to automation, and avoidance of radioactivity.[9][10][11]
This document provides a detailed guide to fluorescence-based assays for measuring IRAK4 kinase activity, designed for researchers, scientists, and drug development professionals. We will delve into the principles of key fluorescence techniques, provide detailed, field-proven protocols, and offer insights into data analysis and assay validation.
The IRAK4 Signaling Pathway
The activation of IRAK4 is a tightly regulated process initiated by upstream receptor activation. The following diagram illustrates the canonical IRAK4 signaling pathway.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Principles of Fluorescence-Based Kinase Assays
Fluorescence-based kinase assays monitor the enzymatic activity of IRAK4 by detecting either the consumption of ATP or the formation of the phosphorylated product.[11] Several formats are widely used, each with distinct advantages.
-
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[12] When in close proximity (typically 1-10 nm), excitation of the donor fluorophore results in non-radiative energy transfer to the acceptor, which then emits fluorescence.[12][13] In a kinase assay, this principle can be applied by labeling a substrate peptide and a phospho-specific antibody with a FRET pair. Phosphorylation of the substrate by IRAK4 allows the antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal.[10]
-
Time-Resolved FRET (TR-FRET): This advanced FRET technique uses long-lifetime lanthanide chelates as donors.[13] A time delay between excitation and detection allows for the decay of short-lived background fluorescence, significantly improving the signal-to-noise ratio.[13] Assays like LANCE® Ultra utilize this principle.[14]
-
-
Fluorescence Polarization (FP): FP measures the change in the rotational speed of a fluorescently labeled molecule in solution.[10][15] Small, fluorescently labeled peptides tumble rapidly, resulting in low polarization. When phosphorylated by IRAK4, these peptides can be bound by a large, phospho-specific antibody. The resulting complex is much larger and tumbles more slowly, leading to a high polarization signal.[15]
-
Fluorescence Intensity (FI): The simplest format, FI assays, rely on a change in the fluorescence intensity of a probe upon phosphorylation.[9][16] For example, certain environmentally sensitive fluorophores (like the Sox fluorophore) attached to a substrate peptide exhibit an increase in fluorescence emission upon phosphorylation in the presence of magnesium ions.[9] This provides a direct and continuous way to monitor kinase activity.[17]
Experimental Protocols
Here, we provide detailed protocols for two robust fluorescence-based assays for measuring IRAK4 kinase activity and inhibitor potency.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is based on the LANCE® Ultra assay format, which detects the phosphorylation of a ULight™-labeled substrate peptide by a Europium (Eu)-labeled anti-phospho-substrate antibody.[18]
Workflow Diagram:
Caption: Workflow for a TR-FRET based IRAK4 kinase assay.
Materials:
| Reagent | Example Supplier | Purpose |
| Recombinant Human IRAK4 | Carna Biosciences, BPS Bioscience | Enzyme source |
| ULight™-labeled Substrate Peptide | PerkinElmer | Kinase substrate |
| Eu-W1024-labeled Anti-phospho Antibody | PerkinElmer | Detection antibody |
| ATP | Sigma-Aldrich | Phosphate donor |
| Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35) | --- | Reaction buffer |
| LANCE® Detection Buffer | PerkinElmer | Antibody dilution buffer |
| EDTA | Sigma-Aldrich | Stop reagent (chelates Mg²⁺) |
| Test Inhibitor (e.g., Staurosporine) | --- | Positive control inhibitor |
| DMSO | Sigma-Aldrich | Compound solvent |
| Low-volume, white 384-well plates | Corning, Greiner | Assay plates |
| TR-FRET enabled microplate reader | BMG LABTECH, PerkinElmer, Tecan | Signal detection |
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10X Kinase Assay Buffer.
-
Prepare a stock solution of ATP (e.g., 10 mM in water). Dilute in 1X Kinase Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration). The optimal ATP concentration should be at or near the Kₘ for IRAK4, which may require empirical determination.
-
Dilute the ULight™-substrate and IRAK4 enzyme in 1X Kinase Assay Buffer to their respective 2X or 4X working concentrations. Optimal enzyme concentration should be determined by titration to achieve a robust signal-to-background ratio within the linear range of the assay.
-
Prepare serial dilutions of the test inhibitor and control compounds in DMSO. Then, dilute these into 1X Kinase Assay Buffer to a 4X working concentration. The final DMSO concentration in the assay should typically be ≤1%.
-
Prepare the detection mix by diluting the Eu-labeled antibody in LANCE® Detection Buffer containing EDTA. The final concentration of EDTA should be sufficient to stop the kinase reaction (e.g., 10-20 mM).
-
-
Kinase Reaction (10 µL final volume):
-
Add 2.5 µL of the 4X inhibitor solution (or DMSO vehicle for controls) to the wells of a 384-well plate.
-
Add 5 µL of a 2X mix of IRAK4 enzyme and ULight-substrate.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution.
-
Seal the plate and incubate for 60-120 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear phase.
-
-
Detection:
-
Add 10 µL of the 2X detection mix (Eu-antibody and EDTA) to each well to stop the reaction.
-
Seal the plate, and incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Measurement:
-
Read the plate on a TR-FRET-capable microplate reader, with excitation at 320-340 nm and simultaneous emission detection at 615 nm (Europium donor) and 665 nm (ULight acceptor).
-
Protocol 2: Continuous Fluorescence Intensity (FI) Assay
This protocol is based on the PhosphoSens® technology, which uses a Sox-labeled peptide substrate. Phosphorylation of the peptide by IRAK4 leads to a detectable increase in fluorescence intensity.[9][17]
Workflow Diagram:
Caption: Workflow for a continuous FI-based IRAK4 kinase assay.
Materials:
| Reagent | Example Supplier | Purpose |
| Recombinant Human IRAK4 | Carna Biosciences, BPS Bioscience | Enzyme source |
| Sox-labeled Peptide Substrate | AssayQuant | Kinase substrate |
| ATP | Sigma-Aldrich | Phosphate donor |
| Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA) | --- | Reaction buffer |
| Test Inhibitor | --- | Positive control inhibitor |
| DMSO | Sigma-Aldrich | Compound solvent |
| Low-volume, black 384-well plates | Corning, Greiner | Assay plates (low fluorescence) |
| Fluorescence microplate reader | BMG LABTECH, Molecular Devices, Tecan | Signal detection |
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a master mix containing 1X Kinase Assay Buffer, Sox-labeled substrate, and ATP. The final concentrations should be optimized for the assay (e.g., 10-100 µM substrate, ATP at Kₘ).
-
Prepare serial dilutions of the test inhibitor in DMSO. Then, create intermediate dilutions in 1X Kinase Assay Buffer.
-
Dilute the IRAK4 enzyme to a 5X or 10X working concentration in 1X Kinase Assay Buffer.
-
-
Assay Setup (20 µL final volume):
-
Kinetic Measurement:
-
Place the plate in a pre-warmed (e.g., 30°C) fluorescence microplate reader.
-
Initiate the reaction by dispensing 4 µL of the 5X IRAK4 enzyme solution into each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., Excitation: ~360 nm, Emission: ~485 nm) every 1-2 minutes for 30-60 minutes.[17]
-
Data Analysis and Assay Validation
IC₅₀ Determination
For both protocols, the goal is often to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
-
TR-FRET Data:
-
Calculate the TR-FRET ratio for each well: (Signal at 665 nm / Signal at 615 nm) * 1000.
-
Normalize the data. The average signal from the DMSO-only wells (no inhibitor) represents 0% inhibition (high signal), and the signal from a control with a saturating concentration of a known inhibitor (or no enzyme) represents 100% inhibition (low signal).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.[17][20]
-
-
Continuous FI Data:
-
For each well, plot the fluorescence intensity (RFU) against time.
-
Determine the initial reaction rate (velocity) by calculating the slope of the linear portion of this curve (typically the first 15-30 minutes).[17]
-
Subtract the slope of the "no enzyme" control from the corresponding enzyme-containing well to correct for background signal changes.[19]
-
Normalize the reaction rates, where the rate in the absence of inhibitor is 0% inhibition and the rate of the "no enzyme" control is 100% inhibition.
-
Plot percent inhibition versus the log of inhibitor concentration and fit the data as described above to find the IC₅₀.
-
Assay Quality Control: The Z'-Factor
To ensure the robustness and suitability of an assay for high-throughput screening, the Z'-factor should be calculated.[15][21] The Z'-factor is a statistical measure of the separation between the high (0% inhibition) and low (100% inhibition) signal distributions.
Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
Where:
-
SD_high and Mean_high are the standard deviation and mean of the high signal control (e.g., DMSO only).
-
SD_low and Mean_low are the standard deviation and mean of the low signal control (e.g., potent inhibitor).
An assay with a Z'-factor > 0.5 is generally considered excellent for HTS.[15][22] However, assays with Z' < 0.5 can still be useful, especially in complex cellular or phenotypic screens.[23]
| Parameter | Value | Interpretation |
| Z' = 1 | --- | An ideal assay with no data variation. |
| 1 > Z' ≥ 0.5 | --- | An excellent assay. |
| 0.5 > Z' > 0 | --- | A marginal assay. |
| Z' ≤ 0 | --- | Assay is not suitable for screening. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | - Compound autofluorescence.[24] - Contaminated reagents or plates. - Non-specific antibody binding (TR-FRET). | - Run controls without enzyme/substrate to measure compound fluorescence directly.[19] - Use high-quality, fresh reagents. - Optimize antibody concentration; add a non-specific protein like BSA to the buffer. |
| Low Signal-to-Background Ratio | - Insufficient enzyme activity. - Suboptimal ATP or substrate concentration. - Inefficient FRET pair or fluorophore. | - Perform an enzyme titration to find the optimal concentration. - Optimize ATP and substrate concentrations around their respective Kₘ values. - Ensure correct filter sets and reader settings are used. |
| High Well-to-Well Variability | - Pipetting errors.[15] - Inconsistent incubation times/temperatures. - Compound precipitation. | - Use calibrated pipettes and proper technique; consider automated liquid handlers. - Ensure uniform temperature across the plate. - Check compound solubility in the final assay buffer; reduce final DMSO if necessary. |
| False Positives/Negatives | - Compound interference with the detection system (light scattering, quenching).[24][25] - Compound inhibits a coupling enzyme in the assay (if applicable). | - Re-test hits in an orthogonal assay with a different detection method (e.g., luminescence-based). - Use red-shifted fluorophores to minimize interference from blue/green fluorescent compounds.[25] |
Conclusion
Fluorescence-based assays provide a powerful and versatile platform for interrogating IRAK4 kinase activity. TR-FRET and continuous FI assays, as detailed in this guide, offer high sensitivity, automation compatibility, and robust performance for both primary screening and detailed mechanistic studies of IRAK4 inhibitors. By understanding the principles behind these assays, carefully optimizing experimental conditions, and implementing rigorous data analysis and quality control, researchers can generate high-quality, reproducible data to accelerate the discovery of novel therapeutics targeting the IRAK4 signaling pathway.
References
-
IRAK4 - Wikipedia . Wikipedia. [Link]
-
IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes . PubMed Central. [Link]
-
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs . PubMed. [Link]
-
Fluorescent Peptide Assays For Protein Kinases . PMC - NIH. [Link]
-
Fluorescence detection techniques for protein kinase assay . ResearchGate. [Link]
-
Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer . Frontiers. [Link]
-
Regulation of innate immune signaling by IRAK proteins . Frontiers. [Link]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects . PubMed. [Link]
-
Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer . ResearchGate. [Link]
-
IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization . bioRxiv. [Link]
-
Fluorescent peptide assays for protein kinases . PubMed - NIH. [Link]
-
IRAK4 gene: MedlinePlus Genetics . MedlinePlus. [Link]
-
A Validated IRAK4 Inhibitor Screening Assay . BellBrook Labs. [Link]
-
THUNDER™ Total IRAK4 TR-FRET Cell Signaling Assay Kit . Bioauxilium. [Link]
-
Assay Development for Protein Kinase Enzymes . NCBI - NIH. [Link]
-
Z' Does Not Need to Be > 0.5 . PMC - NIH. [Link]
-
How Does a Biochemical Kinase Assay Work? . BellBrook Labs. [Link]
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Kinase Assay to Determine the IC50 Values . Bio-protocol. [Link]
-
Adjusting the Fitting of Fluorescence-Based Dose–Response Kinase Inhibition Assay to Account for Fluorescent Inhibitors . Semantic Scholar. [Link]
-
Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery . ResearchGate. [Link]
-
THUNDER™ Total IRAK4 TR-FRET Cell Signaling Assay Kit . Bioauxilium. [Link]
-
HTS Assay Validation - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]
-
Assay Development for Protein Kinase Enzymes . NCBI - NIH. [Link]
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(A) Determination of the Z′ factor for the automated kinase assay under... . ResearchGate. [Link]
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IRAK4 Kinase Assay Kit . BPS Bioscience. [Link]
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Kinase assays . BMG LABTECH. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . PMC - PubMed Central. [Link]
-
IRAK4 Kinase Assay Kit . BPS Bioscience. [Link]
-
Fluorescence Resonance Energy Transfer (FRET) Assay . Creative Biostructure. [Link]
-
TR-FRET Measurements . BMG LABTECH. [Link]
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TR-FRET . Agilent. [Link]
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Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt . Springer Nature Experiments. [Link]
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LANCE Ultra Kinase Assay Selection Guide . device.report. [Link]
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The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways . PMC. [Link]
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Application Notes and Protocols for High-Throughput Screening of 5-Aryl-2,4-diaminopyrimidine Libraries
Introduction: The Significance of 5-Aryl-2,4-diaminopyrimidines in Modern Drug Discovery
The 5-aryl-2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] The defining feature of this scaffold is the strategic placement of amino groups at the 2 and 4 positions of the pyrimidine ring. This arrangement facilitates critical hydrogen bonding interactions with the hinge region of many protein kinases, a key interaction for potent inhibition.[2] Further functionalization at the 5-position with an aryl group provides a crucial vector for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2][3]
This chemical tractability has led to the development of 5-aryl-2,4-diaminopyrimidine derivatives as potent inhibitors of a wide range of kinases and other important biological targets implicated in diseases such as cancer and inflammatory disorders.[3][4][5][6] High-throughput screening (HTS) is an indispensable methodology in the early stages of drug discovery, enabling the rapid and efficient evaluation of large, diverse libraries of these compounds to identify "hit" molecules that modulate a specific biological target.[7][8]
This comprehensive guide provides detailed application notes and robust protocols for the high-throughput screening of 5-aryl-2,4-diaminopyrimidine libraries. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to successfully execute screening campaigns, from initial assay development to hit confirmation and data analysis.
I. Foundational Principles: Assay Development and Optimization
The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay. The choice of assay format—biochemical or cell-based—is a critical first decision, dictated by the nature of the biological target and the desired screening outcomes.
A. Biochemical Assays: Probing Direct Target Engagement
Biochemical assays directly measure the interaction between a compound and its purified target protein, offering a clean and mechanistic assessment of inhibitory activity.[9] For kinase targets, which are frequently modulated by 5-aryl-2,4-diaminopyrimidine derivatives, several well-established biochemical assay formats are available.
Key Considerations for Biochemical Assay Selection:
-
Sensitivity and Throughput: The assay must be sensitive enough to detect subtle inhibition and readily adaptable to high-density microplate formats (e.g., 384- or 1536-well).[10]
-
Cost-Effectiveness: Reagent costs can be a significant factor in large-scale screens.
-
Minimization of Interference: The chosen technology should be resilient to common sources of assay interference, such as compound autofluorescence or light scattering.
Popular Biochemical Assay Formats for Kinase Screening:
| Assay Technology | Principle | Advantages | Disadvantages |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore, which is modulated by kinase activity.[9][11] | Homogeneous ("mix-and-read") format, high sensitivity, reduced background interference.[11] | Potential for interference from fluorescent compounds. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light emitted by a labeled substrate upon enzymatic modification.[12] | Homogeneous format, suitable for real-time kinetics. | Lower sensitivity for large substrates. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.[10] | High sensitivity, broad applicability to different kinases. | Can be susceptible to inhibitors of the coupling enzymes. |
| Radiometric Assays | Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (e.g., ³³P) from ATP onto a substrate.[13] | High sensitivity, direct measurement of enzymatic activity, less prone to compound interference.[13] | Requires specialized handling and disposal of radioactive materials. |
B. Cell-Based Assays: Assessing Phenotypic Responses in a Biological Context
Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on cellular processes.[14][15][16][17] This approach is crucial for identifying compounds that not only engage the target but also exert a desired downstream effect in a living system.
Key Considerations for Cell-Based Assay Development:
-
Choice of Cell Line: The cell line should be biologically relevant to the disease of interest and express the target at appropriate levels.
-
Assay Window and Robustness: The assay must have a sufficient signal-to-noise ratio to reliably distinguish between active and inactive compounds.
-
Cytotoxicity Assessment: It is essential to counterscreen for compound-induced cytotoxicity to eliminate false positives.[7]
Representative Cell-Based Assay Formats:
| Assay Type | Principle | Application Example |
| Target Engagement Assays | Measures the direct interaction of a compound with its target within the cell. | Cellular thermal shift assay (CETSA) to confirm target binding. |
| Signaling Pathway Readouts | Quantifies the modulation of a specific signaling pathway downstream of the target. | Reporter gene assays (e.g., luciferase or β-galactosidase) to measure changes in transcription factor activity.[12] |
| Cell Viability/Proliferation Assays | Assesses the impact of compounds on cell growth and survival. | MTT or CellTiter-Glo® assays to identify cytotoxic or cytostatic agents.[7] |
| High-Content Imaging | Utilizes automated microscopy and image analysis to measure complex cellular phenotypes. | Quantification of protein translocation, changes in cellular morphology, or biomarker expression. |
C. Assay Validation: Ensuring Data Integrity and Reliability
Before initiating a full-scale HTS campaign, the chosen assay must undergo rigorous validation to ensure its performance and reliability. A key statistical parameter used in this process is the Z'-factor , which provides a measure of the assay's quality and suitability for HTS.
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
An assay with a Z'-factor greater than 0.5 is generally considered to be robust and suitable for high-throughput screening.[18]
II. Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step protocols for a representative biochemical kinase assay and a cell-based proliferation assay, commonly employed in the screening of 5-aryl-2,4-diaminopyrimidine libraries.
A. Protocol 1: TR-FRET-Based Biochemical Kinase Assay
This protocol describes a generic TR-FRET assay for identifying inhibitors of a purified kinase.
Materials and Reagents:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody (donor fluorophore)
-
Streptavidin-conjugated allophycocyanin (SA-APC) (acceptor fluorophore)
-
384-well, low-volume, white microplates
-
Test compounds (5-aryl-2,4-diaminopyrimidine library) dissolved in DMSO
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each test compound from the library into the wells of the 384-well assay plate. Also, include positive control (e.g., a known inhibitor) and negative control (DMSO vehicle) wells.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and biotinylated substrate peptide in assay buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Prepare a detection mix containing the europium-labeled antibody and SA-APC in a suitable buffer. Add 10 µL of the detection mix to each well.
-
Signal Reading: Incubate the plate for at least 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to the controls.
B. Protocol 2: Cell-Based Proliferation Assay (MTT)
This protocol outlines the use of the MTT assay to assess the anti-proliferative effects of the compound library on a cancer cell line.
Materials and Reagents:
-
Cancer cell line of interest (e.g., a line where the target kinase is overexpressed or hyperactivated)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96- or 384-well, clear-bottom, tissue culture-treated microplates
-
Test compounds (5-aryl-2,4-diaminopyrimidine library) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells into the microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include wells with untreated cells and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited) for active compounds.
III. Data Analysis and Hit Confirmation: From Raw Data to Validated Leads
The analysis of HTS data is a multi-step process designed to identify and validate promising "hit" compounds.[18]
A. Primary Data Analysis and Hit Identification:
-
Normalization: Raw data from the HTS is normalized to account for plate-to-plate and day-to-day variability.
-
Hit Calling: A statistical threshold is applied to identify compounds that exhibit significant activity. A common approach is to define hits as compounds with activity greater than three standard deviations from the mean of the negative controls.[19][20]
B. Hit Confirmation and Prioritization:
-
Re-testing: "Hits" from the primary screen are re-tested under the same assay conditions to confirm their activity and rule out false positives.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to generate dose-response curves and determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Counterscreens: Active compounds are evaluated in counterscreens to identify non-specific inhibitors or cytotoxic compounds.
-
Structure-Activity Relationship (SAR) Analysis: The chemical structures of the confirmed hits are analyzed to identify common structural motifs and guide the next steps in the drug discovery process, such as scaffold hopping or lead optimization.[18][21][22][23]
Hypothetical Screening Data Summary:
| Compound ID | Primary Screen (% Inhibition) | Confirmed IC₅₀ (µM) - Target Kinase | Cell Proliferation IC₅₀ (µM) | Notes |
| CPD-001 | 85.2 | 0.15 | 0.5 | Potent and cell-active |
| CPD-002 | 92.5 | 0.08 | >10 | Potent biochemically, poor cell permeability |
| CPD-003 | 78.9 | 2.5 | 1.8 | Moderate activity |
| CPD-004 | 55.1 | Not confirmed | Not tested | Weak hit, not prioritized |
| CPD-005 | 89.7 | 0.2 | 0.1 | Potential cytotoxicity, requires further investigation |
IV. Visualizing the Workflow and Underlying Biology
Diagrams are invaluable for illustrating complex workflows and biological pathways.
Caption: High-Throughput Screening Workflow.
Caption: Kinase Signaling Pathway Inhibition.
V. References
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Available at: [Link]
-
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed Central. Available at: [Link]
-
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors | Request PDF. ResearchGate. Available at: [Link]
-
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry. Available at: [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. PMC - NIH. Available at: [Link]
-
Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC - NIH. Available at: [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
-
High-Throughput Screening (HTS) Services. Charles River Laboratories. Available at: [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. Available at: [Link]
-
Cell-Based Assays for High-Throughput Screening. PubMed - NIH. Available at: [Link]
-
Cell-Based Assays for High-Throughput Screening. ResearchGate. Available at: [Link]
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Cell-based assays for high-throughput screening. Broad Institute. Available at: [Link]
-
Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing. Available at: [Link]
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Publications. Available at: [Link]
-
High Throughput Screening : Methods and Protocols. National Institutes of Health. Available at: [Link]
-
Classification of Scaffold Hopping Approaches. PMC - PubMed Central. Available at: [Link]
-
High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses. PMC - PubMed Central. Available at: [Link]
-
Protocol for High Throughput Screening of Antibody Phage Libraries. PubMed. Available at: [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
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- 17. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 19. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. mdpi.com [mdpi.com]
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- 23. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Pyrimidine Synthesis
Welcome to the technical support center dedicated to the synthesis of substituted pyrimidines via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of this powerful synthetic transformation. Pyrimidine scaffolds are central to numerous pharmaceuticals and bioactive molecules, making their efficient synthesis a critical endeavor.[1]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the mechanistic nuances and provide practical, field-proven advice to help you navigate the complexities of coupling reactions involving the electron-deficient pyrimidine ring.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering a systematic approach to identifying the root cause and implementing effective solutions.
Q1: My Suzuki coupling reaction shows low to no conversion. What are the likely causes and how can I improve the yield?
Low conversion is a frequent challenge, often stemming from several interrelated factors. The electron-deficient nature of the pyrimidine ring makes it more reactive than analogous benzene halides, yet this reactivity can also lead to complications.[2] Let's break down the potential culprits.
Possible Cause 1: Ineffective Catalyst System
The choice of palladium catalyst and ligand is paramount, especially when dealing with challenging substrates. Standard catalysts like Pd(PPh₃)₄ may not be sufficient for all pyrimidine derivatives.[3]
-
Expert Insight: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[3] To overcome this, ligands that are both bulky and electron-rich are often required. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that is less susceptible to inhibition.[3]
-
Troubleshooting Steps:
-
Switch to Modern Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These have demonstrated superior performance in challenging couplings.
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., XPhos Pd G2 or G3). These are often more stable and provide more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[4]
-
Catalyst Screening: If the issue persists, a systematic screening of different catalysts and ligands is recommended.[1][5]
-
Possible Cause 2: Suboptimal Base and Solvent Selection
The base and solvent play crucial roles in the catalytic cycle, particularly in the transmetalation step. An inappropriate choice can halt the reaction entirely.
-
Expert Insight: The base activates the boronic acid (or ester) by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6] The solvent must be capable of dissolving the reactants and the base, while also being compatible with the catalyst system.
-
Troubleshooting Steps:
-
Base Strength: For pyrimidine couplings, stronger bases are often more effective. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[7]
-
Solvent Polarity: Aprotic polar solvents are generally preferred. 1,4-Dioxane is a common and often effective choice.[1][7] Other options to consider include toluene, DMF, or a mixture of solvents like THF/water.[8] The addition of water can sometimes be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[9][10]
-
Degassing: Ensure that the solvent is thoroughly degassed before use. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to lower yields and the formation of homocoupling byproducts.[11][12] A common method is to bubble an inert gas like argon or nitrogen through the solvent.[13]
-
Possible Cause 3: Poor Substrate Quality or Reactivity
The purity and stability of your starting materials, particularly the boronic acid, are critical.
-
Expert Insight: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) or form unreactive anhydrides (boroxines) upon storage.[14]
-
Troubleshooting Steps:
-
Check Boronic Acid Quality: Use freshly purchased or recently purified boronic acid. If in doubt, you can convert it to a more stable boronic ester (e.g., a pinacol ester) and use that in the coupling reaction.[15]
-
Halide Reactivity: The reactivity of the halogen on the pyrimidine ring follows the general trend I > Br > Cl.[2] If you are using a chloropyrimidine, you may need more forcing conditions (higher temperature, stronger base, more active catalyst) compared to a bromopyrimidine.[2] However, chloropyrimidines can be advantageous for achieving regioselectivity in polyhalogenated systems.[2]
-
Q2: I am observing significant amounts of boronic acid homocoupling. How can I minimize this side reaction?
Homocoupling of the boronic acid to form a biaryl byproduct is a common issue that consumes your starting material and complicates purification.
Possible Cause 1: Presence of Oxidants (e.g., Oxygen)
Residual oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.
-
Expert Insight: This side reaction is particularly problematic when the rate of the desired cross-coupling is slow.
-
Troubleshooting Steps:
-
Rigorous Degassing: As mentioned previously, ensure all solvents and the reaction vessel are thoroughly deoxygenated. A nitrogen or argon sparge is highly effective.[12]
-
Use a Pd(0) Source: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Homocoupling can occur during this activation step.[14] Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue.[14]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing homocoupling.[16]
-
Possible Cause 2: Slow Transmetalation Step
If the transmetalation step is the rate-limiting step of the catalytic cycle, the concentration of the boronic acid can build up, increasing the likelihood of homocoupling.
-
Troubleshooting Steps:
-
Optimize the Base: Ensure the base is strong enough to efficiently generate the active boronate species. As mentioned, K₃PO₄ or Cs₂CO₃ are often good choices.[3][14]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can minimize its instantaneous concentration, thus reducing the rate of homocoupling.[3][12]
-
Q3: My reaction is not regioselective. How can I control which position on a polyhalogenated pyrimidine reacts?
For pyrimidines with multiple halogen substituents, achieving regioselectivity is a key challenge.
-
Expert Insight: The regioselectivity of Suzuki coupling on polyhalogenated pyrimidines is governed by the relative reactivity of the C-X bonds towards oxidative addition of palladium. For 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position. This is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. A general reactivity order for chloro-substituted pyrimidines is C4 > C6 > C2.[2]
-
Strategies for Regiocontrol:
-
Exploit Inherent Reactivity: By carefully controlling the stoichiometry of the boronic acid (using ~1 equivalent) and the reaction time, you can often achieve selective substitution at the most reactive position.[1][2]
-
Choice of Halogen: If you have a pyrimidine with different halogens (e.g., 2-chloro-4-bromopyrimidine), the oxidative addition will preferentially occur at the more reactive C-Br bond.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the reaction at the most activated site.
-
II. Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for a pyrimidine Suzuki coupling?
A: Catalyst loading typically ranges from 0.5 to 5 mol%.[7] For highly efficient reactions, especially under microwave irradiation, loadings as low as 0.5 mol% have been reported to be effective. However, for more challenging substrates or to ensure complete conversion, a higher loading of 2-5 mol% is a good starting point.
Q: Is microwave heating beneficial for these reactions?
A: Yes, microwave irradiation can be highly advantageous. It often leads to significantly shorter reaction times, lower catalyst loadings, and improved yields. For example, a reaction that takes 24 hours under conventional heating might be completed in as little as 15 minutes in a microwave reactor.
Q: How do electron-donating or electron-withdrawing groups on the boronic acid affect the reaction?
A: The electronic nature of the boronic acid can influence the reaction outcome. Generally, electron-rich boronic acids tend to give good to excellent yields.[7][17] Electron-withdrawing groups on the boronic acid can sometimes lead to lower yields or require more optimized conditions, potentially due to a slower transmetalation step.[7]
Q: What is the best way to purify the final pyrimidine product?
A: The most common purification method is flash column chromatography on silica gel.[17] A typical workup involves extracting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer, and then concentrating under reduced pressure before chromatographic purification.[2]
III. Data & Protocols
Table 1: Comparison of Reaction Conditions for a Model Suzuki Coupling
This table summarizes typical starting points for optimizing the coupling of a generic chloropyrimidine with an arylboronic acid.
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Condition C (Microwave) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G3 (2 mol%) | Pd(PPh₃)₄ (0.5 mol%) |
| Ligand | - | - | - |
| Base | K₂CO₃ (3 equiv.) | K₃PO₄ (3 equiv.) | K₂CO₃ (3 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (2:1) | Toluene | 1,4-Dioxane/H₂O (2:1) |
| Temperature | 100 °C | 110 °C | 100 °C |
| Time | 24 h | 12-24 h | 15 min |
Standard Laboratory Protocol for Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is a robust starting point for many pyrimidine coupling reactions.[1]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0 equiv for monosubstitution, 2.2 equiv for disubstitution)
-
Pd(PPh₃)₄ (0.5 - 5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the 2,4-dichloropyrimidine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the degassed 1,4-dioxane and water (typically in a 2:1 or 4:2 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. If using a microwave reactor, set the temperature and time accordingly (e.g., 100 °C for 15 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired substituted pyrimidine.
IV. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Conversion
This decision tree provides a logical path for addressing low-yielding reactions.
Caption: A decision tree for troubleshooting low conversion in Suzuki couplings.
V. References
-
Jorda, R., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Allali, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances. [Link]
-
Gunturu, K. C., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Aslam, S., et al. (2020). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate. [Link]
-
Özdemir, İ., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. [Link]
-
Wang, C., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Kisel, V. M., et al. (2006). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry. [Link]
-
Jorda, R., et al. (2018). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Rivera-Chávez, D., et al. (2019). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ChemistrySelect. [Link]
-
Couturier, M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Couturier, M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Sevov, C. S., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Phenylpyrimidine-2,4-diamine Analogs
Welcome to the technical support center for the purification of 5-Phenylpyrimidine-2,4-diamine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the unique challenges presented by this class of compounds. The inherent structural features of these molecules—a polar diaminopyrimidine core coupled with a nonpolar phenyl group—often lead to complex purification scenarios. This resource will equip you with the knowledge to navigate these challenges effectively.
Understanding the Core Purification Challenges
The purification of this compound analogs is often complicated by their distinct physicochemical properties. The presence of two basic amino groups and a pyrimidine ring imparts significant polarity and hydrogen bonding capability.[1][2] Conversely, the phenyl ring at the 5-position introduces a nonpolar, aromatic character. This amphiphilic nature can result in problematic solubility profiles and chromatographic behavior.
Key challenges include:
-
Difficult Solubility: These compounds may exhibit poor solubility in common organic solvents, often requiring highly polar solvents like DMF or DMSO for dissolution, which complicates removal and subsequent crystallization.[3]
-
Chromatographic Complications: The basicity of the amino groups can lead to strong interactions with acidic silica gel, resulting in peak tailing, poor resolution, and even decomposition of the target compound on the column.[1]
-
Recrystallization Hurdles: Identifying a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be difficult. Co-solvent systems are often necessary but require careful optimization.[1]
-
Persistent Impurities: Common impurities may include unreacted starting materials from the synthesis, such as guanidine or substituted benzaldehydes, and various side-products from condensation reactions.[4]
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a staple for purifying organic compounds, but this compound analogs require special consideration.
Issue 1: Poor Separation or Overlapping Peaks
Causality: The amphiphilic nature of these molecules can lead to complex interactions with the stationary phase, making clean separation from structurally similar impurities challenging.
Solutions:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: Start with a less polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. For highly polar analogs, a switch to Dichloromethane/Methanol may be necessary.
-
Incorporate a Basic Modifier: To mitigate peak tailing caused by interactions with acidic silanols on the silica surface, add a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase.[1]
-
-
Consider Alternative Stationary Phases:
-
Neutral or Basic Alumina: For compounds that show significant degradation or irreversible adsorption on silica gel, alumina can be a less acidic alternative.
-
Reverse-Phase Chromatography (C18): Given the aromatic nature of the phenyl group, reverse-phase chromatography can be highly effective. A mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape, is a good starting point.
-
Issue 2: Compound Streaking or Tailing on the Column
Causality: The basic amino groups strongly interact with acidic silanol groups on the surface of the silica gel, leading to a non-ideal elution profile.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in the mobile phase containing 1-2% triethylamine. This will neutralize the acidic sites.
-
Dry Loading: If your compound has poor solubility in the eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dried powder onto the top of your column.[5]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for these analogs can be tricky.
Issue 1: Compound "Oiling Out" Instead of Crystallizing
Causality: The compound is coming out of solution at a temperature above its melting point, often due to a highly concentrated solution or rapid cooling.
Solutions:
-
Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Reheat and Add More Solvent: If an oil forms, reheat the mixture until the oil redissolves, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
Issue 2: Difficulty Finding a Suitable Solvent System
Causality: The unique solubility profile often means that the compound is either too soluble or not soluble enough in common single solvents.
Solutions:
-
Employ a Co-solvent System: This is often the most effective strategy.[1]
-
Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., DMF, DMSO, or hot ethanol).
-
Slowly add a "poor" solvent (an "antisolvent" in which it is sparingly soluble, e.g., water, hexane, or diethyl ether) dropwise at an elevated temperature until the solution becomes slightly turbid.[3]
-
Add a few drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly.
-
Table 1: Recommended Solvent Systems for Recrystallization
| Good Solvent (High Solubility) | Poor Solvent (Low Solubility) | Target Compound Polarity |
| Ethanol / Methanol | Water | High |
| Acetone | Hexane / Heptane | Medium |
| Ethyl Acetate | Hexane / Heptane | Medium-Low |
| Dichloromethane (DCM) | Hexane / Pentane | Low |
| Dimethylformamide (DMF) | Water / Diethyl Ether | Very High (use with caution due to high boiling point) |
| Tetrahydrofuran (THF) | Hexane | Medium |
Frequently Asked Questions (FAQs)
Q1: My this compound analog appears to be degrading on the silica gel column. What can I do?
A1: This is a common issue due to the acidic nature of silica gel. Try deactivating the silica gel with triethylamine as described above, or switch to a more inert stationary phase like neutral alumina. If the compound is still unstable, consider purification by recrystallization or reverse-phase chromatography.
Q2: I have a very low yield after recrystallization. How can I improve it?
A2: Low yield is often due to using too much solvent. Use the minimum amount of hot solvent required to fully dissolve your compound. After filtering your crystals, you can try to recover more product by concentrating the mother liquor and performing a second recrystallization. Also, ensure the solution is sufficiently cooled to maximize precipitation.
Q3: How do I choose between normal-phase and reverse-phase chromatography for my analog?
A3: The choice depends on the overall polarity of your specific analog. A good starting point is to analyze your crude mixture by Thin Layer Chromatography (TLC) on both silica and C18 plates. If the impurities are well-separated from your product on the silica TLC plate, normal-phase chromatography is a good choice. If the separation is poor, or if your compound has a very low Rf value even in highly polar solvent systems, reverse-phase chromatography may provide a better separation.
Q4: What are some common impurities I should be looking for?
A4: Common impurities often stem from the synthetic route. For instance, in a typical condensation reaction to form the pyrimidine ring, you might find unreacted benzaldehyde derivatives, guanidine salts, or intermediates from incomplete cyclization.[4] It is also possible to have isomers or over-alkylated products depending on the specific synthesis. Analyzing your crude product by LC-MS can help in identifying these impurities.
Q5: My compound is only soluble in DMF and DMSO. How can I purify it?
A5: For compounds with such limited solubility, purification can be challenging.
-
Recrystallization: Diffusion crystallization can be effective. Dissolve your compound in DMF or DMSO and place this solution in a larger chamber containing a miscible antisolvent (like dichloromethane or diethyl ether). The slow diffusion of the antisolvent vapor into your solution can promote the growth of high-quality crystals.[3]
-
Chromatography: While difficult, it is possible. You may need to use a strong mobile phase, such as a gradient of methanol in dichloromethane, potentially with additives. Alternatively, reverse-phase HPLC with a mobile phase containing DMF or DMSO might be an option, though this is more common at the analytical and semi-preparative scales.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for purifying this compound analogs.
Sources
Technical Support Center: Solubility Optimization for 5-Phenylpyrimidine-2,4-diamine in In Vitro Assays
Welcome to the technical support center dedicated to addressing solubility challenges with 5-Phenylpyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for achieving consistent and reliable results in your in vitro assays. As your partner in research, we understand that suboptimal solubility can be a significant bottleneck. This resource combines fundamental physicochemical principles with field-proven laboratory techniques to help you navigate these challenges effectively.
Understanding the Molecule: this compound
Before diving into troubleshooting, it's crucial to understand the structural characteristics of this compound that likely contribute to its poor aqueous solubility. The molecule possesses a planar pyrimidine ring system and a phenyl group, both of which contribute to its lipophilic nature and potential for strong crystal lattice energy. These features often lead to difficulties in achieving the desired concentrations in aqueous buffers used for in vitro assays.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the solubility of this compound.
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?
A1: This is a classic case of a compound "crashing out" of solution. While this compound may be readily soluble in a strong organic solvent like DMSO, its solubility in the final aqueous buffer is much lower.[1][2][3] When the DMSO stock is diluted into the aqueous medium, the DMSO concentration decreases dramatically, and the buffer can no longer support the solubilization of the compound at that concentration, leading to precipitation.[1][2]
Q2: What is the maximum recommended concentration of DMSO in a typical cell-based assay?
A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[4][5][6] However, the tolerance to DMSO can be cell-line dependent, and it is always best practice to run a vehicle control to assess the impact of the solvent on your specific assay system.
Q3: Can I simply heat the buffer to get my compound to dissolve?
A3: While increasing the temperature can enhance the solubility of many compounds, it is generally not a recommended primary strategy for routine in vitro assays.[7] The solubility increase may not be sustained as the solution cools to the assay temperature (e.g., 37°C), leading to precipitation over time. Furthermore, elevated temperatures can degrade the compound or other components of the assay medium.
Q4: Are there any quick fixes to try before moving to more complex formulation strategies?
A4: Yes. The first and simplest approach is to adjust the concentration of your DMSO stock solution. By creating a more concentrated stock, you can add a smaller volume to your assay buffer to achieve the desired final concentration of your compound, thereby keeping the final DMSO percentage low.[2] For example, to achieve a 10 µM final concentration in 1 mL of media, using a 10 mM stock requires adding 1 µL (0.1% DMSO), whereas a 1 mM stock would require 10 µL (1% DMSO).
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
If simple adjustments to your stock concentration are insufficient, a more systematic approach is required. This guide will walk you through a logical progression of techniques, from simple to more advanced, to optimize the solubility of this compound for your in vitro experiments.
Workflow for Solubility Optimization
Caption: A stepwise decision tree for troubleshooting solubility issues.
Step 1: Detailed Protocol for DMSO Stock Optimization
Principle: Minimize the volume of organic stock solution added to the aqueous medium to prevent the final DMSO concentration from exceeding the tolerance of the assay while delivering the desired compound concentration.
Protocol:
-
Determine Maximum Tolerable DMSO Concentration:
-
Prepare a dilution series of DMSO in your final assay buffer (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-DMSO control).
-
Run your in vitro assay with these vehicle controls to determine the highest concentration of DMSO that does not significantly affect the biological readout.
-
-
Calculate Required Stock Concentration:
-
Based on the highest tolerable DMSO concentration and the desired final compound concentration, calculate the minimum required stock concentration.
-
Formula: Stock Conc. (M) = [Final Compound Conc. (M) / (Max Tolerable DMSO % / 100)]
-
Example: For a final compound concentration of 10 µM and a maximum tolerable DMSO of 0.1%, the required stock concentration is 0.00001 M / (0.1 / 100) = 10 mM.
-
-
Prepare and Add the Stock:
-
Prepare the calculated high-concentration stock in 100% DMSO.
-
When adding the stock to the assay medium, ensure rapid and thorough mixing. Add the small volume of stock directly into the medium while vortexing or pipetting up and down to avoid localized high concentrations that can lead to precipitation.
-
Step 2: Harnessing pH for Enhanced Solubility
Principle: this compound contains basic nitrogen atoms. Lowering the pH of the solvent will lead to protonation of these sites, forming a more soluble salt.
Methodology:
-
pKa Estimation:
-
Preparation of an Acidic Stock Solution:
-
Instead of dissolving the compound directly in DMSO, prepare a 10 mM stock in a solution of 0.1 N Hydrochloric Acid (HCl).
-
Gently warm and sonicate if necessary to aid dissolution.
-
This creates a hydrochloride salt of your compound in solution.
-
-
Assay Implementation:
-
When you dilute this acidic stock into your final assay buffer (which is typically buffered around pH 7.4), the high buffering capacity of the medium should neutralize the small amount of acid added, bringing the final pH back to the physiological range.
-
Caution: Always measure the final pH of your assay medium after adding the compound stock to ensure it is within the acceptable range for your cells or enzyme. A significant pH shift can impact your results.
-
Step 3: Utilizing Co-solvents for Improved Solubilization
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[8]
| Co-solvent | Typical Starting Concentration in Assay | Pros | Cons |
| Ethanol | 0.5 - 1% | Less toxic than DMSO for some cell lines. | Can have biological effects. |
| Polyethylene Glycol 400 (PEG 400) | 0.5 - 2% | Low toxicity. | Can be viscous. |
| N,N-Dimethylformamide (DMF) | < 0.1% | Strong solubilizer. | More toxic than DMSO. |
Protocol:
-
Select a Co-solvent: Based on the table above and literature for your specific assay system, select a co-solvent to test.
-
Prepare a Mixed-Solvent Stock: Prepare a high-concentration stock of this compound in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:PEG 400).
-
Test for Precipitation: Perform a serial dilution of this new stock into your assay buffer and visually inspect for precipitation.
-
Validate in Assay: If solubility is improved, run vehicle controls with the corresponding concentrations of the DMSO/co-solvent mixture to ensure there are no adverse effects on your assay.
Step 4: Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10][11] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[9][12][13]
Caption: Encapsulation of a hydrophobic compound within a cyclodextrin.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has high solubility and is often used in pharmaceutical formulations.
Protocol:
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in water or your assay buffer.
-
Form the Complex: Add the solid this compound powder directly to the cyclodextrin solution. Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex, which can then be diluted into your assay medium.
-
Control Experiment: It is critical to run a control with the same concentration of cyclodextrin alone to ensure it does not interfere with the assay.[4]
Step 5: Using Surfactants to Aid Solubility
Principle: Surfactants, or detergents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[14][15] The hydrophobic cores of these micelles can solubilize poorly soluble compounds.[15]
Recommended Surfactants for Biological Assays:
| Surfactant | Type | Typical Concentration Range | Considerations |
| Tween® 20 / Tween® 80 | Non-ionic | 0.01% - 0.1% | Generally well-tolerated by many cell lines and enzymes. |
| Triton™ X-100 | Non-ionic | 0.01% - 0.1% | Can be harsher on cell membranes than Tweens. |
| CHAPS | Zwitterionic | 0.1% - 0.5% | Milder than ionic detergents, often used for protein solubilization.[16] |
Protocol:
-
Select a Surfactant: Tween® 20 is often a good starting point for cell-based assays due to its mild nature.
-
Incorporate into Buffer: Add the selected surfactant to your assay buffer at a concentration slightly above its CMC (the CMC for Tween® 20 is ~0.006%). A starting concentration of 0.01% is reasonable.
-
Prepare Compound Stock: Prepare a concentrated stock of this compound in DMSO.
-
Add to Surfactant-Containing Buffer: Dilute the DMSO stock into the buffer containing the surfactant. The presence of micelles should help to keep the compound in solution.
-
Validate with Controls: As with all excipients, run a vehicle control with the surfactant alone to confirm it does not interfere with your assay. Be aware that surfactants can disrupt cell membranes at higher concentrations.[17]
Final Considerations and Best Practices
-
Visual Inspection: Always visually inspect your final assay solutions for any signs of precipitation or cloudiness, both immediately after preparation and over the time course of the experiment.
-
Kinetic vs. Thermodynamic Solubility: The methods described above often enhance the kinetic solubility (a supersaturated but temporarily stable state). Be aware that the compound may still precipitate over longer incubation times.
-
Documentation: Meticulously document the solubilization method that works for your compound, including the specific solvents, excipients, concentrations, and preparation steps. This will ensure reproducibility in future experiments.
By systematically applying the strategies outlined in this guide, you will be well-equipped to overcome the solubility challenges of this compound and generate reliable, high-quality data in your in vitro assays.
References
- Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
- Vertex AI Search. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - NIH.
- Vertex AI Search. (n.d.). Detergents for Protein Solubilization | Thermo Fisher Scientific - US.
- Vertex AI Search. (n.d.). Surfactants: physicochemical interactions with biological macromolecules - PMC - NIH.
- Vertex AI Search. (2025). Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines - Benchchem.
- Vertex AI Search. (2024). The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR.
- Vertex AI Search. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate.
- Vertex AI Search. (2014). How to enhance drug solubility for in vitro assays? - ResearchGate.
- Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- Vertex AI Search. (2025). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds - Benchchem.
- Vertex AI Search. (2013). Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate.
- Vertex AI Search. (2025). Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
- Vertex AI Search. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added? - ECHEMI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 3. 18588-37-9|5-Methylpyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]
- 4. 18588-49-3|this compound|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Predicting drug solubility in different solvents using molecular simulation and machine learning | University of Strathclyde [strath.ac.uk]
- 11. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 14. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrimidine - Wikipedia [en.wikipedia.org]
- 16. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting low yield in 5-Phenylpyrimidine-2,4-diamine synthesis
Welcome to the technical support center for the synthesis of 5-Phenylpyrimidine-2,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis, with a focus on improving reaction yield and product purity.
Introduction to the Synthesis
This compound is a critical intermediate in pharmaceutical chemistry, most notably as a precursor to the antifolate drug Pyrimethamine. The most prevalent and scalable synthetic route involves the base-catalyzed condensation of a three-carbon phenyl-substituted fragment with guanidine. A common and efficient precursor for this reaction is 3-ethoxy-2-phenylpropenenitrile, which cyclizes with guanidine to form the desired pyrimidine ring.[1]
While robust, this condensation reaction is sensitive to several parameters that can lead to low yields, complex impurity profiles, and difficulties in product isolation. This guide provides a structured approach to troubleshooting these challenges.
Part 1: Core Troubleshooting Guide
This section is organized by common experimental observations. Identify the issue you are facing and consult the relevant Q&A section for potential causes and validated solutions.
Section 1.1: Low or No Product Yield
This is the most frequent issue, often stemming from problems with reagents, reaction conditions, or competing side reactions.
Q1: My reaction shows no conversion of the starting material (e.g., 3-ethoxy-2-phenylpropenenitrile) after the recommended reaction time. What are the likely causes?
A1: Complete lack of conversion typically points to a fundamental issue with one of the core reaction components: the base, the guanidine nucleophile, or the reaction conditions.
-
Cause 1: Inactive Guanidine Nucleophile. Guanidine is often used as a salt, such as guanidine hydrochloride or nitrate.[2] For the condensation to occur, it must be converted to the free base form, which is the active nucleophile. If you are using a guanidine salt without a sufficiently strong base, or an insufficient amount of base, the concentration of free guanidine will be too low to initiate the reaction.[3]
-
Solution: Ensure you are using at least one full equivalent of a strong base (relative to the guanidine salt) to generate the free base in situ. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in their respective alcohol solvents are standard choices.[3] Alternatively, you can prepare and isolate guanidine free base beforehand, though it is hygroscopic and less stable than its salt forms.[4][5]
-
-
Cause 2: Inappropriate Base Strength or Stoichiometry. The base serves two roles: generating the guanidine free base and catalyzing the cyclization. Using a weak base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often insufficient to deprotonate the guanidine salt effectively.[3]
-
Solution: Use a strong alkoxide base. The choice of alkoxide should match the alcohol solvent (e.g., NaOEt in ethanol) to prevent transesterification or other side reactions. A slight excess of the base can be beneficial, but large excesses can promote side reactions.
-
-
Cause 3: Suboptimal Temperature. Condensation reactions require a certain activation energy. While room temperature can sometimes be sufficient, many procedures call for heating to reflux to achieve a reasonable reaction rate.[6]
-
Solution: If running at room temperature, try heating the reaction to reflux in the chosen solvent (e.g., ethanol, ~78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
-
Cause 4: Poor Quality or Wet Reagents/Solvents. Guanidine salts are hygroscopic, and the nitrile starting material can be susceptible to hydrolysis. Water in the reaction can consume the strong base and interfere with the condensation mechanism.[8][9]
-
Solution: Use anhydrous solvents. Dry your guanidine salt in a vacuum oven before use if moisture is suspected. Ensure your nitrile precursor is pure.[7]
-
Q2: My yield is very low (<30%), and my analytical data (TLC/LC-MS) shows a complex mixture of products. Where is my material going?
A2: A low yield with multiple byproducts suggests that competing reaction pathways are consuming your starting materials or that your product is degrading under the reaction conditions.
-
Cause 1: Side Reactions of the Nitrile Precursor. The 3-ethoxy-2-phenylpropenenitrile is an activated olefin and can undergo side reactions. In the presence of a strong base, it could potentially polymerize or undergo other undesired condensation reactions.
-
Solution: Control the addition of the base. Consider adding the base solution dropwise to the mixture of the nitrile and guanidine salt to maintain a low instantaneous concentration of the base. Running the reaction in a more dilute solution can also disfavor polymerization.[3]
-
-
Cause 2: Degradation of Product. Although 2,4-diaminopyrimidines are generally stable, prolonged exposure to harsh basic conditions at high temperatures could lead to degradation or rearrangement products.
-
Solution: Monitor the reaction closely. Once TLC or LC-MS shows the consumption of the limiting reagent and formation of the product, proceed with the workup. Do not leave the reaction to reflux unnecessarily for extended periods (e.g., overnight) without confirming it is beneficial.[7]
-
-
Cause 3: Inefficient Aromatization. The reaction proceeds through a dihydropyrimidine intermediate. The final step, elimination of ethanol and tautomerization to the aromatic pyrimidine, can sometimes be rate-limiting.
-
Solution: The choice of a polar aprotic solvent has been shown to sometimes affect the rate of aromatization in similar pyrimidine syntheses.[10] However, for this specific reaction, sticking with a protic solvent like ethanol and ensuring sufficient heat is the most common and effective approach.
-
Section 1.2: Troubleshooting Workflow
Use the following decision tree to systematically diagnose issues with your synthesis.
Caption: A troubleshooting decision tree for low yield in this compound synthesis.
Section 1.3: Product Isolation & Purification
Q3: The reaction appears to be complete, but I am losing a significant amount of product during workup and crystallization. Why?
A3: Loss of product during isolation is often related to its solubility properties and its basic nature.
-
Cause 1: Product is Water-Soluble as a Salt. this compound has two basic amino groups. During an acidic quench or workup, it will form a hydrochloride or sulfate salt, which can have significant solubility in water. If you are quenching with acid and then extracting with an organic solvent, your product may be remaining in the aqueous layer.
-
Solution: After the reaction, cool the mixture and precipitate the product by adding water. The product as a free base has limited water solubility. Filter the resulting solid. Avoid acidic workups unless you intend to isolate the salt. If an extraction is necessary, ensure the aqueous layer is basic (pH > 9) before extracting with a solvent like ethyl acetate.
-
-
Cause 2: Suboptimal Crystallization Solvent. The crude product may precipitate as an oil or be difficult to crystallize if the wrong solvent system is used.
-
Solution: Recrystallization from an ethanol/water mixture is often effective.[11] Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes turbid. Allow it to cool slowly to form pure crystals. Other solvents like acetonitrile/toluene have also been reported for similar compounds.[12]
-
-
Cause 3: Product Adherence to Silica Gel. If you are attempting column chromatography, the basic amino groups on the pyrimidine ring can cause the product to streak or adhere irreversibly to acidic silica gel.
-
Solution: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%). A common eluent system for purification is a gradient of methanol in dichloromethane with a small percentage of triethylamine or ammonia to improve recovery.[13]
-
Part 2: Frequently Asked Questions (FAQs)
Q: Should I use guanidine hydrochloride or prepare the free base first?
A: For convenience and stability, using guanidine hydrochloride or another salt and generating the free base in situ with a strong base like sodium ethoxide is the most common and reliable method.[3] Preparing the free base separately is possible but requires anhydrous conditions, and the isolated base is hygroscopic and can absorb atmospheric CO₂.[4][5]
Q: What is the optimal solvent and temperature?
A: Anhydrous ethanol is the most widely used solvent. It readily dissolves the starting materials and the sodium ethoxide base. The reaction is typically run at reflux temperature (~78 °C) to ensure a reasonable rate.[6]
Q: How can I best monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like 10% Methanol in Dichloromethane. The product is UV active and should have a different Rf value than the starting nitrile. Staining with potassium permanganate can also help visualize the spots. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product and detect intermediates or byproducts.
Q: My final product's NMR spectrum is clean, but the melting point is lower than the literature value. What could be the issue?
A: A lower melting point, assuming a clean spectrum, often indicates the presence of residual solvent or a small amount of an amorphous impurity that doesn't show up clearly in the NMR. Ensure your product is thoroughly dried under a high vacuum, potentially with gentle heating, to remove any trapped solvent like ethanol or water.
Part 3: Key Experimental Protocols
Protocol 3.1: Synthesis of this compound
This protocol is a representative procedure based on common literature methods.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add anhydrous ethanol (e.g., 50 mL).
-
Base Formation: Carefully add sodium metal (1.1 eq) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide. Alternatively, use commercially available sodium ethoxide (1.1 eq).
-
Addition of Reactants: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq). Stir for 15-20 minutes to allow for the formation of the guanidine free base and precipitation of NaCl.
-
Initiation: Add 3-ethoxy-2-phenylpropenenitrile (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress every 1-2 hours using TLC (e.g., 10% MeOH/DCM). The reaction is typically complete in 4-8 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water (approx. 5 times the volume of the ethanol used).
-
A precipitate should form. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a minimal amount of hot ethanol and water.
-
Dry the purified crystals in a vacuum oven at 40-50 °C to obtain pure this compound.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Guanidine Source | Guanidine HCl or Guanidine Nitrate | Stable, non-hygroscopic salt.[14] |
| Base | Sodium Ethoxide in Ethanol | Strong base ensures complete formation of guanidine free base.[3] |
| Base Stoichiometry | 1.05 - 1.2 equivalents (vs. Guanidine Salt) | Ensures full deprotonation without large excess that could cause side reactions. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants; allows for reflux at an effective temperature. |
| Temperature | Reflux (~78 °C) | Provides sufficient activation energy for efficient cyclization. |
| Workup | Precipitation in cold water | Exploits the low solubility of the free base product in water for easy isolation. |
| Purification | Recrystallization (Ethanol/Water) | Effective method for removing inorganic salts and minor organic impurities.[11] |
Part 4: Mechanistic Overview and Visualization
The reaction proceeds via a well-established condensation-cyclization mechanism.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Diaminopyrimidine Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of diaminopyrimidine derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. As a core scaffold in numerous therapeutic agents, from oncology to antimicrobials, the successful synthesis of diaminopyrimidines is critical.[1][2] This document moves beyond simple protocols to explain the causality behind common side reactions and offers field-proven troubleshooting strategies to enhance yield, purity, and success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
Section 1: Core Ring Formation & Cyclization Issues
Question 1: My initial cyclocondensation reaction of guanidine with a 1,3-dicarbonyl compound is low-yielding, and I have a significant amount of unreacted starting material. What's going wrong?
Answer: This is a classic challenge in pyrimidine synthesis. Low conversion can often be traced back to competing side reactions or suboptimal conditions that fail to drive the desired cyclization. The primary culprits are typically self-condensation of the dicarbonyl compound, hydrolysis of reactants, or an inappropriate choice of base.[3]
Root Cause Analysis:
-
Self-Condensation: 1,3-dicarbonyl compounds can undergo self-condensation (e.g., a Claisen-type reaction) under basic conditions, consuming your starting material in an unproductive pathway.
-
Hydrolysis: Guanidine or its salts can be sensitive to hydrolysis, especially at elevated temperatures or non-optimal pH, reducing the concentration of the active nucleophile.
-
Base Selection: The choice and amount of base are critical. The base must be strong enough to facilitate the condensation but not so aggressive that it promotes self-condensation or degradation.[3]
-
Reactant Purity: Impurities in the starting materials, particularly in the dicarbonyl compound, can significantly inhibit the reaction.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield cyclocondensation reactions.
Question 2: I'm observing a highly fluorescent, yellow-green byproduct in my Biginelli-type reaction to form a pyrimidine core. What is this impurity and how can I eliminate it?
Answer: The fluorescent byproduct you are observing is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This side reaction is a well-known competitor to the Biginelli condensation, especially when using urea or thiourea at elevated temperatures.
Mechanistic Insight:
The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea. However, at higher temperatures, urea can decompose to generate ammonia. This in-situ ammonia can then initiate the Hantzsch pyridine synthesis, which involves the reaction of the aldehyde with two equivalents of the β-ketoester and one equivalent of ammonia.[3] This pathway often proceeds faster than the desired Biginelli reaction under thermally aggressive conditions.
Caption: Competing Biginelli and Hantzsch reaction pathways.
Prevention Strategies:
| Strategy | Rationale |
| Temperature Control | This is the most critical factor. Lowering the reaction temperature significantly disfavors the urea decomposition required for the Hantzsch pathway.[3] |
| Order of Addition | Adding the urea component last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its exposure to prolonged heating, reducing decomposition.[3] |
| Catalyst Selection | Certain Lewis acid catalysts may preferentially promote the Biginelli cyclization over the Hantzsch pathway. Screen different catalysts if the problem persists. |
Section 2: Challenges in Substitution & Cross-Coupling
Question 3: My palladium-catalyzed amination on a 4-amino-6-chloropyrimidine is giving a complex mixture of oligomers instead of the desired di-substituted product. How do I prevent this?
Answer: This is a frequent and challenging side reaction known as N,N-diarylation or oligomerization.[4] It occurs when the newly introduced secondary amine on the pyrimidine ring acts as a nucleophile itself, reacting with another molecule of the starting chloropyrimidine. This chain reaction leads to the formation of dimers, trimers, and higher-order oligomers, which are often difficult to separate.
Mechanistic Cause:
The secondary amine of the mono-aminated product can be deprotonated by the base and participate in a subsequent catalytic cycle, effectively competing with your primary amine nucleophile. This is particularly problematic when the concentration of the primary amine is not sufficient to ensure it outcompetes the product for reaction with the catalyst and substrate.
Mitigation Protocol:
The most effective solution is to use a significant excess of the incoming amine nucleophile. This ensures that the palladium catalyst is more likely to encounter and react with the desired amine rather than the mono-substituted product.
-
Stoichiometry: Employ a 4-fold excess of the amine relative to the 4-amino-6-chloropyrimidine starting material. This saturates the reaction environment with the desired nucleophile, suppressing the oligomerization side reaction.[4]
-
Ligand Choice: The choice of phosphine ligand is also crucial. Bulky, electron-rich ligands can influence the selectivity of the reaction.
| Ligand | Typical Performance in Pyrimidine Amination |
| DavePhos | Often provides good to moderate yields of the desired diaminopyrimidine when excess amine is used.[4] |
| BINAP | Can also be effective but may require higher catalyst loading.[4] |
| Ph-JosiPhos | Another viable option, though optimization may be required.[4] |
Experimental Step: In a typical setup, combine the 4-amino-6-chloropyrimidine, Pd(dba)₂, the chosen ligand (e.g., DavePhos), and a suitable base (e.g., NaOt-Bu or K₂CO₃). Then, add a solution of the amine (4 equivalents) in an appropriate solvent like DMF or dioxane and heat to the desired temperature.[4]
Question 4: I am attempting a nucleophilic substitution on a 2,4-dichloropyrimidine derivative and obtaining a mixture of isomers. How can I improve regioselectivity?
Answer: The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines is governed by the electronic properties of the ring. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position .[5] This inherent electronic preference is your primary tool for controlling the reaction.
Controlling Regioselectivity:
-
Low Temperature: Run the first substitution at a low temperature (e.g., 0 °C or even -20 °C). This will maximize the inherent kinetic preference for attack at the C4 position. Add your first nucleophile slowly and monitor the reaction carefully by TLC or LC-MS.
-
Steric Hindrance: If your incoming nucleophile is bulky, it will further favor attack at the less hindered C4 position.
-
Second Substitution: Once the mono-substituted 2-chloro-4-aminopyrimidine is isolated and purified, the second substitution at the C2 position can be carried out, often requiring more forcing conditions (e.g., higher temperature) to overcome its lower reactivity.[1]
Caption: Stepwise substitution strategy for controlling regioselectivity.
Section 3: Product Isolation & Purification
Question 5: My diaminopyrimidine product is highly soluble in water as the hydrochloride salt, making extraction and crystallization nearly impossible. How can I effectively isolate it?
Answer: This is a very common issue, particularly with polar diaminopyrimidines. The high water solubility of the hydrohalide salt prevents efficient recovery.[6] A robust and effective strategy is to perform a salt-switch, converting the highly soluble hydrochloride into a significantly less soluble sulfate salt, which will precipitate from the aqueous solution.[6]
Protocol: Purification via Sulfate Salt Precipitation
This protocol is adapted from established methods for purifying 2,4-diaminopyrimidine.[6]
-
Dissolution: After the reaction is complete and the solvent has been removed, dissolve the crude residue containing the diaminopyrimidine hydrohalide in a minimum amount of warm water.
-
Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal, stir for 10-15 minutes, and filter through celite to remove impurities.
-
Precipitation: To the clear filtrate, add a concentrated aqueous solution of sodium sulfate (Na₂SO₄) or another suitable sulfate salt (e.g., (NH₄)₂SO₄), or carefully add sulfuric acid. Stir the mixture.
-
Crystallization: The diaminopyrimidine sulfate salt, being much less water-soluble, will begin to precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Filter the solid precipitate, wash with a small amount of cold water, and dry thoroughly.
-
Conversion to Free Base (If required): The pure sulfate salt can then be neutralized with an equivalent amount of a base (e.g., NaOH, K₂CO₃) in water. The free base can then be extracted with an organic solvent like ethyl acetate. Evaporation of the solvent will yield the pure, neutral diaminopyrimidine product.[6]
References
- Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- Jackson, P. & English, J. (1947). Preparation of 2,4-diaminopyrimidines. U.S.
- Serebryannikova, A. V., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules.
- Technical Support Center: Optimizing the Synthesis of 2,4-Diaminopyrimidine-5-carboxamide. BenchChem.
- Wang, H., et al. (2018). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry.
- Ouyang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.
- Hitchings, G. H., & Burchall, J. J. (1965). Diaminopyrimidine. PDB-101.
Sources
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for the Characterization of 5-Phenylpyrimidine-2,4-diamine
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 5-Phenylpyrimidine-2,4-diamine (CAS: 18588-49-3).[1] It provides in-depth troubleshooting advice, validated experimental protocols, and foundational scientific principles to navigate the complexities of characterizing this molecule. The structure of this document is designed to address practical challenges encountered in the laboratory, moving from chromatographic separation to detailed spectroscopic elucidation.
Section 1: High-Performance Liquid Chromatography (HPLC) - Purity and Quantification
HPLC is the cornerstone for assessing the purity of this compound and is frequently employed for quantification. Reversed-phase chromatography is the predominant mode of separation for pyrimidine derivatives.[2] This section addresses common issues and provides a robust starting method.
Frequently Asked Questions (HPLC)
Q1: My chromatographic peak for this compound is exhibiting significant tailing. What is the underlying cause and how can I resolve it?
A1: Peak tailing for this analyte is typically a result of secondary interactions between the basic amine groups on the pyrimidine ring and residual acidic silanol groups on the silica-based column packing. This interaction slows the elution of a portion of the analyte molecules, causing the peak to tail.
-
Causality & Solution: To mitigate this, you must disrupt these secondary interactions.
-
Mobile Phase Modification: The most effective solution is to add a competing base or an acid to the mobile phase. Adding 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups, minimizing their interaction with the amine analytes.[3] For very basic compounds, adding a small amount of a competing base like triethylamine (TEA) can also be effective.
-
Column Selection: Employing a column with end-capping technology or a hybrid particle technology can reduce the number of accessible silanol groups.
-
Check Column Health: Persistent tailing, even with mobile phase modifiers, may indicate column degradation or contamination. A thorough column wash or replacement may be necessary.
-
Q2: I am observing inconsistent retention times for my analyte across multiple injections. What are the likely sources of this variability?
A2: Retention time drift is a common issue that undermines method reliability. The root cause is often related to instability in the chromatographic system or mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase Composition: Ensure your mobile phase is fresh, well-mixed, and degassed. If using a gradient, check for proper functioning of the pump's proportioning valves.[4] Inconsistent mixing is a primary cause of fluctuating retention.
-
Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended for equilibration.
-
Temperature Control: Fluctuations in ambient temperature can alter mobile phase viscosity and, consequently, retention times. Use a thermostatted column compartment for stable results.
-
Pump Performance: Check for leaks in the pump heads and ensure check valves are functioning correctly. Pressure fluctuations are a direct indicator of pump issues.
-
Q3: How do I select the optimal UV detection wavelength for this compound?
A3: The presence of both phenyl and pyrimidine rings results in strong UV absorbance. While a standard wavelength like 254 nm is often used for aromatic compounds, determining the absorbance maximum (λ-max) is crucial for maximizing sensitivity.[3] To do this, run a UV-Vis scan of a standard solution of your compound using the diode array detector (DAD) in your HPLC system. This will reveal the λ-max, which should be used for quantification to achieve the best signal-to-noise ratio.
Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol provides a robust starting point for the analysis of this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, linearly increase to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or the predetermined λ-max.
-
Injection Volume: 10 µL.
-
Data Summary: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape and resolution. |
| Elution Mode | Gradient | Allows for elution of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm / λ-max | High sensitivity for aromatic systems. |
Visualization: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Section 2: Mass Spectrometry (MS) - Structural Confirmation
Mass spectrometry is essential for confirming the molecular weight and structural integrity of this compound. Due to its aromatic nature, Gas Chromatography-Mass Spectrometry (GC-MS) is a viable option, though Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is often more versatile.
Frequently Asked Questions (MS)
Q1: I am using Electron Ionization (EI) GC-MS and am struggling to find the molecular ion peak (M⁺) at m/z 186.21. Why is it absent or very weak?
A1: The molecular formula of this compound is C₁₀H₁₀N₄, giving a molecular weight of 186.21 g/mol .[5] In EI-MS, the high energy (typically 70 eV) used for ionization can cause the newly formed molecular ion to be energetically unstable, leading to immediate and extensive fragmentation.[6][7] For aromatic and heterocyclic compounds, while the ring systems provide some stability, key fragmentation pathways can be so favorable that the parent ion is consumed before detection.
-
Solution:
-
Use a "softer" ionization technique: If available, switch to Chemical Ionization (CI) on your GC-MS, which results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).
-
LC-MS with ESI: Electrospray Ionization (ESI) is a much softer technique ideal for this compound. It will readily produce a strong protonated molecular ion ([M+H]⁺ at m/z 187.22) in positive ion mode.
-
Q2: What are the characteristic fragmentation patterns I should expect for this compound in EI-MS?
A2: The fragmentation will be dictated by the most stable resulting ions and neutral losses. Key cleavages are expected around the pyrimidine core and the phenyl substituent.
-
Expected Fragments:
-
Loss of Phenyl Group: Cleavage of the C-C bond between the pyrimidine and phenyl rings can lead to a fragment corresponding to the pyrimidine diamine core.
-
Pyrimidine Ring Fission: The pyrimidine ring itself can undergo cleavage, often initiated by the presence of the amine groups.[8][9]
-
Loss of Amino/Ammonia: Loss of NH₂ radicals or NH₃ molecules is a common pathway for primary amines.
-
Q3: My sample seems to be degrading in the hot GC inlet. How can I analyze it without thermal decomposition?
A3: Thermal lability can be an issue for compounds with multiple functional groups.
-
Optimization & Alternatives:
-
Lower Inlet Temperature: Reduce the GC inlet temperature in 20°C increments to find the lowest possible temperature that still allows for efficient volatilization.
-
Derivatization: Silylating the amine groups (e.g., with BSTFA) can increase thermal stability and volatility. However, this complicates the mass spectrum.
-
LC-MS: This is the most direct solution. As LC separation occurs at or near room temperature, it completely avoids the issue of thermal degradation in a hot GC inlet.
-
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent like Methanol or Dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for higher sensitivity) or Split (10:1 for higher concentrations).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: A 5% phenyl polymethylsiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of aromatic compound.[10]
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Conditions:
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Summary: Expected Mass Fragments
| m/z Value | Identity | Notes |
| 186 | [M]⁺ | Molecular Ion. May be weak or absent in EI. |
| 187 | [M+H]⁺ | Expected base peak in ESI positive mode. |
| 171 | [M-NH₂]⁺ | Loss of an amino radical. |
| 109 | [M-C₆H₅]⁺ | Loss of the phenyl radical. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Visualization: Predicted EI-MS Fragmentation Pathway
Caption: Key fragmentation routes for this compound in EI-MS.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Definitive Structure Elucidation
NMR is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Frequently Asked Questions (NMR)
Q1: The signals for the N-H protons of the amino groups are very broad in my ¹H NMR spectrum. Is this normal?
A1: Yes, this is entirely expected. Several factors contribute to this:
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and signal broadening for adjacent protons.
-
Proton Exchange: The amine protons can undergo chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange process broadens the signal.[11]
-
Confirmation: To confirm these are N-H protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H protons will exchange with deuterium, and their signals will disappear.[11][12]
Q2: My sample shows poor solubility in Chloroform-d (CDCl₃). What is a better solvent choice?
A2: Due to the two polar amino groups and the nitrogen-rich pyrimidine ring, solubility in a non-polar solvent like CDCl₃ can be limited. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. It is a highly polar aprotic solvent that readily dissolves most pyrimidine derivatives and will also slow down N-H proton exchange, often resulting in sharper amine signals.[13]
Q3: How can I confidently assign the signals in the aromatic region of the ¹H NMR spectrum?
A3: The phenyl group will present a complex multiplet between ~7.0-8.0 ppm.[14] The single proton on the pyrimidine ring will likely appear further downfield.
-
Splitting Patterns: The ortho, meta, and para protons on the phenyl ring will have distinct chemical shifts and coupling constants (J-values). Protons ortho to the pyrimidine ring will likely be the most deshielded. Analyzing these splitting patterns is key.[15][16]
-
2D NMR: If assignments are ambiguous, acquiring a 2D COSY spectrum will show which protons are coupled to each other, while a 2D HSQC/HMBC will correlate protons to their directly attached or nearby carbons, respectively, allowing for definitive assignment.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. Visually inspect for any particulates.
-
Analysis: Insert the tube into the NMR spectrometer, allow it to thermally equilibrate, and proceed with shimming and data acquisition.
Data Summary: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Multiplicity | Notes |
| ¹H | 7.2 - 7.8 | multiplet | Protons of the phenyl ring.[14] |
| ¹H | ~8.5 | singlet | C6-H proton on the pyrimidine ring. |
| ¹H | 5.5 - 6.5 | broad singlet | -NH₂ protons (2 signals, 2H each).[11] |
| ¹³C | 125 - 140 | - | Carbons of the phenyl ring.[14] |
| ¹³C | 155 - 165 | - | C2, C4, and C6 of the pyrimidine ring. |
| ¹³C | ~110 | - | C5 of the pyrimidine ring. |
Visualization: Logic for NMR Structure Confirmation
Caption: A decision-making flowchart for confirming structure using ¹H NMR data.
Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Identification
FTIR is a rapid and valuable technique for confirming the presence of key functional groups within the this compound molecule.[17][18]
Frequently Asked Questions (FTIR)
Q1: What are the most important absorption bands to look for to confirm the identity of my compound?
A1: You should focus on the characteristic vibrations of the amino groups and the aromatic rings.
-
N-H Stretching: Look for strong, often broad, bands in the 3100-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching).[17]
-
C=C and C=N Stretching: A series of sharp to medium absorptions between 1500-1650 cm⁻¹ corresponds to the stretching vibrations within the phenyl and pyrimidine rings.
-
Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ is indicative of C-H bonds on the aromatic rings.
Q2: The N-H stretching region of my spectrum is a single, very broad band instead of two distinct peaks. Does this indicate a problem?
A2: No, this is common for solid-state samples. Extensive intermolecular hydrogen bonding between the amine groups of adjacent molecules can cause the individual N-H stretching bands to merge into one broad envelope.[17] This is a confirmation of the compound's ability to act as a hydrogen bond donor.
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record a background spectrum of the clean, empty ATR crystal first. Then, record the sample spectrum.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
Data Summary: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3300 - 3500 | -NH₂ (Amine) | N-H Stretch | Strong, Broad |
| 3000 - 3100 | Ar-H | C-H Stretch | Medium to Weak |
| 1600 - 1650 | Pyrimidine/Phenyl | C=N / C=C Stretch | Medium to Strong |
| 1200 - 1350 | C-N | C-N Stretch | Medium |
| 690 - 900 | Ar-H | C-H Out-of-plane bend | Strong |
References
- Mass spectral fragmentation modes of pyrimidine deriv
- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- CAS 18588-49-3 this compound - Alfa Chemistry. (n.d.). Alfa Chemistry.
- Marchenko, S. I., Moiseeva, A. M., Petrov, T. V., & Zhebentyaev, A. I. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (n.d.). Benchchem.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). MDPI.
- Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem. (n.d.). Benchchem.
- This compound | 18588-49-3 | TAA58849 - Biosynth. (n.d.). Biosynth.
- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts.
- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
- american journal of biological and pharmaceutical research - McMed International. (2015, July 12).
- Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
- Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). MDPI.
- Struggling with IR and NMR spectres : r/chemhelp - Reddit. (2024, April 15). Reddit.
- HPLC Troubleshooting Guide. (n.d.).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Chaudhary, J. (n.d.).
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. (n.d.).
- Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). YouTube.
Sources
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Technical Support Center: Analysis of 5-Phenylpyrimidine-2,4-diamine
Welcome to the technical support guide for the NMR and HPLC analysis of 5-Phenylpyrimidine-2,4-diamine. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. The guidance herein is structured to address specific experimental challenges, explaining the rationale behind each methodological choice to ensure robust and reliable analytical outcomes.
I. High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a primary technique for assessing the purity and concentration of this compound.[1] Given the compound's aromatic and amine functionalities, C8 and C18 columns are typically effective.[1] However, various issues can arise during analysis. This section addresses the most common challenges.
Question 1: My peak for this compound is tailing significantly. What is causing this and how can I fix it?
Answer: Peak tailing for this compound is a common issue and is often caused by secondary interactions between the basic amine groups on the pyrimidine ring and residual acidic silanol groups on the silica-based stationary phase. This leads to a non-ideal chromatographic peak shape.
-
Causality: The lone pairs of electrons on the nitrogen atoms of the diamine groups can form strong hydrogen bonds with surface silanols, causing some molecules to lag behind the main chromatographic band.
-
Troubleshooting Protocol:
-
Mobile Phase Modification: The most effective solution is to add a competing base to the mobile phase to saturate the active silanol sites.
-
Add 0.1% triethylamine (TEA) or 0.1% formic acid to your mobile phase. Formic acid will protonate the analyte, which can sometimes improve peak shape, while TEA directly competes for silanol interaction sites.
-
-
pH Adjustment: Ensure the mobile phase pH is controlled. For basic compounds, a pH between 3 and 7 is often optimal. A buffered mobile phase (e.g., using ammonium phosphate) can provide more consistent results.[2]
-
Column Choice: If tailing persists, consider using an "end-capped" column or a column with a different stationary phase chemistry, such as a phenyl or polar-embedded phase, which can offer alternative selectivities.
-
Sample Overload: Injecting too much sample can also lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Question 2: I am seeing a drift in the retention time for my compound over a series of injections. What should I investigate?
Answer: Retention time drift is typically indicative of a lack of equilibration in the HPLC system or changes in the mobile phase composition.
-
Causality: Inconsistent mobile phase composition, temperature fluctuations, or an improperly conditioned column can all lead to shifts in retention time.
-
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks in an NMR spectrum.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
Note: Shifts are approximate and can vary based on solvent and concentration.
| Proton | Expected Shift (ppm) | Multiplicity | Notes |
| H6 (pyrimidine) | ~7.8 - 8.2 | Singlet | Typically the most downfield proton on the pyrimidine ring. |
| Phenyl Protons | ~7.2 - 7.6 | Multiplet | Complex multiplet due to coupling. |
| NH₂ (at C4) | ~6.0 - 7.0 | Broad Singlet | Shift and shape are highly dependent on solvent and concentration. |
| NH₂ (at C2) | ~5.5 - 6.5 | Broad Singlet | May be distinct from the C4 amine protons. |
References
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health (NIH). Available at: [Link]
-
Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. ResearchGate. Available at: [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
- Process for the preparation of 2,4-diaminopyrimidine. Google Patents.
-
Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV. PubMed. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
-
Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. CSIRO Publishing. Available at: [Link]
-
HPLC, NMR and MALDI-TOF MS Analysis of Condensed Tannins from Lithocarpus glaber Leaves with Potent Free Radical Scavenging Activity. ResearchGate. Available at: [Link]
-
1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Nature Protocols. Available at: [Link]
-
RP-HPLC method development and validation of Abacavir, Lamivudine and Zidovudine in combined pharmaceutical dosage by analytical QbD. ResearchGate. Available at: [Link]
-
N2-PHENYLPYRIMIDINE-2,4-DIAMINE COMPOUNDS, AND PREPARATION METHODS AND METHODS OF USE THEREOF. WIPO Patentscope. Available at: [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]
-
RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis. MDPI. Available at: [Link]
-
An Overview on Analytical Method Development and Validation. Ashdin Publishing. Available at: [Link]
-
15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. ResearchGate. Available at: [Link]
-
Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. Available at: [Link]
-
Method Development and Validation of a Specific Stability Indicating RP-HPLC Method for Molnupiravir API. Journal of Pharmaceutical Research International. Available at: [Link]
-
Synthesis and 15 N NMR Signal Amplification by Reversible Exchange of [15 N]Dalfampridine at Microtesla Magnetic Fields. PubMed. Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. LinkedIn. Available at: [Link]
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open. Available at: [Link]
-
Separation of 2-Chloropyrimidine-4,5-diamine on Newcrom R1 HPLC column. Newcrom. Available at: [Link]
-
Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). MDPI. Available at: [Link]
Sources
Technical Support Center: Advanced Strategies for Improving the Selectivity of 5-Aryl-2,4-Diaminopyrimidine Kinase Inhibitors
Welcome to the technical support center for kinase drug discovery. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with the 5-aryl-2,4-diaminopyrimidine scaffold. This privileged structure is a potent hinge-binder, but achieving kinome-wide selectivity remains a significant challenge.[1][2][3] This document moves beyond basic protocols to address the complex issues you may encounter during your experiments, providing troubleshooting guides, mechanistic explanations, and actionable strategies to enhance the selectivity of your compounds.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My 5-aryl-2,4-diaminopyrimidine inhibitor shows high potency for my target kinase but is promiscuous across the kinome. What are the initial steps to diagnose and quantify this issue?
Answer: This is a classic challenge. The 2,4-diaminopyrimidine motif is an effective hinge-binder, but this very feature can lead to broad activity as it mimics the adenine of ATP.[4] The first step is to move from anecdotal evidence of promiscuity to a quantitative, data-driven understanding of your compound's selectivity profile.
A tiered approach is often the most efficient and cost-effective strategy.[5]
-
Broad Kinome Scan (Primary Screen): Initially, screen your inhibitor at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (ideally >300).[5][6][7] The goal here is not to determine precise potency but to identify the full spectrum of potential off-targets. A binding assay format is often used for this initial large-scale screen.[8][9]
-
Dose-Response Confirmation (Secondary Screen): For any kinases showing significant inhibition (e.g., >70% at the screening concentration), perform a full dose-response curve to determine the IC₅₀ or Kd value.[5] This step validates the initial hits and quantifies the potency of your compound against each off-target. It is crucial to use a functional, catalytic assay for this step to confirm true inhibition.[7]
Causality Insight: Why differentiate between binding and catalytic assays? Binding assays measure affinity (Kd) but do not guarantee functional inhibition.[8] A compound can bind to a kinase without inhibiting its catalytic activity. Conversely, catalytic assays (IC₅₀) measure functional inhibition but can be influenced by assay conditions like ATP concentration.[8] Using both provides a more complete picture.
Workflow: Two-Tiered Kinome Selectivity Profiling
Caption: Workflow for systematic kinase inhibitor selectivity profiling.
Question 2: How can I rationally modify the 5-aryl-2,4-diaminopyrimidine scaffold to improve selectivity?
Answer: Improving selectivity requires exploiting the subtle structural differences between kinase active sites. The 5-aryl-2,4-diaminopyrimidine scaffold offers distinct vectors for modification.
-
The 2,4-Diaminopyrimidine Core (Hinge-Binder): This moiety typically forms two or three crucial hydrogen bonds with the kinase hinge region.[10] Modifications here are generally conservative as they can easily disrupt binding to the primary target. However, subtle changes to the 2- or 4-amino substituents can sometimes disfavor binding to certain off-target kinases.
-
The 5-Aryl Group (Selectivity Driver): This is the primary handle for engineering selectivity.[11][12] This group projects into a hydrophobic pocket adjacent to the ATP-binding site, which varies significantly across the kinome. The key is to introduce substituents on this aryl ring that create favorable interactions with your target kinase while introducing unfavorable steric or electronic clashes with off-target kinases.
Key Strategies for Modifying the 5-Aryl Group:
-
Exploit the Gatekeeper Residue: The "gatekeeper" residue controls access to a deep hydrophobic pocket.[13][14] Kinases with a small gatekeeper (like threonine, valine, or alanine) can accommodate bulky inhibitors, while those with a large gatekeeper (like methionine, leucine, or phenylalanine) cannot.[15][16] By adding a bulky substituent to your 5-aryl group, you can selectively inhibit kinases with small gatekeepers while being excluded from those with large ones. This is one of the most powerful strategies for achieving selectivity.[15][17][18]
-
Target Unique Pockets: Analyze the crystal structure of your target kinase. Look for unique sub-pockets or specific residues near the 5-aryl binding site that are not conserved in your key off-target kinases. Design substituents that can form specific hydrogen bonds or hydrophobic interactions with these unique features.
-
Introduce Conformational Rigidity: Flexible molecules can adapt to multiple active sites, leading to promiscuity. Introducing rigid scaffolds or macrocycles can lock the inhibitor into a conformation that is optimal for the target kinase but sub-optimal for off-targets.[19]
Diagram: Key Interaction Points for Selectivity Engineering
Caption: Rational modification points on the inhibitor scaffold.
Question 3: My inhibitor shows good selectivity in biochemical assays, but this selectivity is lost in cell-based assays. What are the likely causes?
Answer: This is a common and critical issue that highlights the difference between an in vitro tool and a potential therapeutic. Several factors can cause this discrepancy:
-
High Intracellular ATP Concentration: Biochemical assays are often run at an ATP concentration close to the Km of the kinase (typically low µM).[8] However, intracellular ATP levels are in the millimolar (mM) range.[20] For an ATP-competitive inhibitor, this vast excess of the natural substrate will significantly reduce the apparent potency (right-shift in IC₅₀), potentially revealing off-target effects that were not apparent at lower ATP concentrations.
-
Cell Permeability and Efflux: The compound may not efficiently cross the cell membrane, or it may be actively removed by efflux pumps. This results in a low intracellular concentration, requiring much higher external concentrations to achieve target inhibition, at which point off-target effects become dominant.
-
Metabolic Instability: The compound may be rapidly metabolized within the cell into inactive or, in some cases, more promiscuous forms.
-
Lack of Target Engagement: The inhibitor may bind to other cellular components (e.g., plasma proteins, lipids) before it can reach its intended kinase target. It is essential to confirm that your compound is actually binding to its target inside the cell. Cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET are the gold standard for this.[9]
-
Off-Target Liabilities: The compound might be inhibiting other proteins, not just kinases, that are critical for cell viability, masking the true selectivity profile.[21][22][23]
Troubleshooting Flowchart: In Vitro vs. Cellular Activity
Caption: A logical guide for diagnosing in vitro/in-cell discrepancies.
Question 4: I'm observing inconsistent IC₅₀ values and high background in my kinase assays. What are the most common technical pitfalls?
Answer: Robust and reproducible data is the foundation of any successful drug discovery program. Inconsistent results often point to specific, correctable issues in the assay setup.
-
Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition signals.[24]
-
Troubleshooting: A key diagnostic is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibition is reversed or significantly reduced, aggregation is the likely culprit.[24]
-
-
Variable ATP Concentration: As discussed, for ATP-competitive inhibitors, the measured IC₅₀ is highly dependent on the ATP concentration.[24] Using an ATP concentration equal to the Km(ATP) for that specific kinase is the standard practice to allow for more comparable data between different kinases and labs.[8][25] Inconsistent ATP batches or preparation can lead to IC₅₀ drift.
-
Inadequate Controls: Every assay plate must contain essential controls to be considered valid.
-
No-Enzyme Control: Contains all components (including inhibitor) except the kinase. This control identifies if the compound itself interferes with the detection system (e.g., fluorescence quenching, luciferase inhibition).[24]
-
No-Substrate Control: Helps identify any kinase autophosphorylation, which can contribute to the signal in certain assay formats.[24]
-
-
Assay Format Limitations: Be aware of the limitations of your chosen format. For example, luminescence-based assays that measure ATP depletion (like Kinase-Glo) cannot distinguish between substrate phosphorylation and kinase autophosphorylation, which can be a confounding factor.[20][25] Radiometric assays using [³²P]- or [³³P]-ATP are considered a gold standard as they directly measure phosphate incorporation into a specific substrate.[8][25]
Quantitative Data Summary: Effect of ATP on IC₅₀
| Inhibitor Type | ATP Concentration | Observed IC₅₀ | Rationale |
| ATP-Competitive | Low (Sub-Km) | Potent (Low nM) | Less competition from ATP. |
| ATP-Competitive | High (Supra-Km) | Weak (High nM/µM) | High concentration of natural substrate outcompetes the inhibitor. |
| Non-ATP Competitive | Low or High | Unchanged | Binds to a site other than the ATP pocket; not in direct competition. |
| Allosteric | Low or High | Unchanged | Binds to a remote site, modulating activity independent of ATP binding.[26][27] |
Key Experimental Protocols
Protocol 1: Two-Tiered Kinome Selectivity Profiling
-
Primary Screen (Binding Assay):
-
Prepare a 10 mM DMSO stock solution of the test compound.
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan, Reaction Biology).[6][9]
-
Request screening at a single concentration of 10 µM against their largest available kinase panel.
-
The output will typically be provided as '% Inhibition' or '% of Control'.
-
-
Hit Triage:
-
Identify all kinases that show >70% inhibition in the primary screen. These are your potential off-targets.
-
-
Secondary Screen (Catalytic Assay):
-
For the primary target and all identified off-targets, perform a 10-point, 3-fold serial dilution to generate a dose-response curve.
-
Use a functional catalytic assay format (e.g., radiometric HotSpot™, ADP-Glo™).[6][20]
-
Crucially, ensure the ATP concentration in each assay is set to the apparent Km(ATP) for each individual kinase. [8]
-
Calculate the IC₅₀ value for each kinase by fitting the dose-response data to a four-parameter logistic equation.
-
-
Data Analysis:
-
Calculate a Selectivity Score (e.g., S-score) or simply compare the IC₅₀ of the primary target to all off-targets to quantify selectivity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment:
-
Culture cells expressing the target kinase to ~80% confluency.
-
Treat cells with the test compound at the desired concentration (and a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Analysis (Western Blot):
-
Quantify the amount of the target kinase remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody.
-
Interpretation: Successful binding of the inhibitor will stabilize the kinase, leading to a "thermal shift" where more protein remains in the soluble fraction at higher temperatures compared to the vehicle control. Plot the band intensity versus temperature to generate melting curves.
-
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]
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Xie, T., Wang, Y., Jiao, H., & Li, Z. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(20), 3245-3252. [Link]
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Zhao, Z., Wu, H., Wang, L., Liu, Y., Knapp, S., Liu, Q., & Gray, N. S. (2020). A comprehensive landscape of allosteric pockets in the human kinome. Nature communications, 11(1), 1-13. [Link]
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Li, Y., Zhang, C., Chen, H., Dong, J., & Wang, W. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1215-1226. [Link]
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Wu, P., Clausen, M. H., & Nielsen, T. E. (2015). Allosteric small-molecule kinase inhibitors. Pharmacology & therapeutics, 156, 59-68. [Link]
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Jahnke, W., Grotzfeld, R. M., Pellé, X., Strauss, A., Fendrich, G., & Cowan-Jacob, S. W. (2010). Binding or bending: distinction of allosteric Abl kinase agonists from antagonists. Nature chemical biology, 6(2), 113-115. [Link]
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Johnson, J. L., & Chen, J. K. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future medicinal chemistry, 7(1), 63-82. [Link]
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Lu, X., Zhang, T., Zhu, S. J., & Chen, L. (2020). New promise and opportunities for allosteric kinase inhibitors. Angewandte Chemie International Edition, 59(35), 14624-14634. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
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Emrick, M. A., Lee, T., Starkey, M. A., Mumby, M. C., & Resing, K. A. (2006). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. Proceedings of the National Academy of Sciences, 103(48), 18101-18106. [Link]
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De Vicente, J., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 786-793. [Link]
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Emrick, M. A., Lee, T., Starkey, M. A., Mumby, M. C., & Resing, K. A. (2006). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. Proceedings of the National Academy of Sciences of the United States of America, 103(48), 18101–18106. [Link]
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Drug Target Review. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review. [Link]
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Titus, S. A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12975-12980. [Link]
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Begg, G. E., & Cergol, K. M. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC medicinal chemistry, 15(2), 269-284. [Link]
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Fernandez-Alonso, R., et al. (2009). Redesigning Kinase Inhibitors to Enhance Specificity. Journal of Medicinal Chemistry, 52(1), 50-60. [Link]
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Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795. [Link]
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Blencke, S., et al. (2005). Targeting the gatekeeper residue in phosphoinositide 3-kinases. Bioorganic & medicinal chemistry, 13(7), 2467-2475. [Link]
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Ojo, K. K., et al. (2014). The Gatekeeper Residue and Beyond: Homologous Calcium Dependent Protein Kinases as drug development targets for veterinarian Apicomplexa parasites. Current topics in medicinal chemistry, 14(11), 1333-1345. [Link]
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Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79-86. [Link]
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De Vicente, J., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 786–793. [Link]
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Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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ResearchGate. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Request PDF. [Link]
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Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 746. [Link]
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Al-Tannak, N. F., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences, 24(18), 13861. [Link]
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Feng, Y., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4819-4831. [Link]
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Robers, M. B., et al. (2015). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Journal of Biomolecular Screening, 20(9), 1143-1152. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8783. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Evans, R. J., et al. (2018). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. ACS medicinal chemistry letters, 9(12), 1257-1262. [Link]
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Wagner, F. F., et al. (2012). Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 599-603. [Link]
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Pérez-Benito, L., et al. (2024). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences, 25(10), 5433. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
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Davies, S. P., et al. (2002). Off-target effects of MEK inhibitors. FEBS letters, 524(1-3), 47-50. [Link]
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Anderson, D. R., et al. (2009). 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode. Bioorganic & medicinal chemistry letters, 19(21), 6032-6036. [Link]
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Anderson, D. R., et al. (2009). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & medicinal chemistry letters, 19(21), 6037-6040. [Link]
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Kumar, D., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]
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Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377. [Link]
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Simov, V., et al. (2015). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. Journal of medicinal chemistry, 58(7), 3143-3164. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cyclin-Dependent Kinase Inhibition: A Comparative Analysis of Pyrimidine-2,4-diamine Scaffolds and Established CDK Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Cyclin-Dependent Kinases in Oncology
The cell cycle is the fundamental process by which a cell duplicates its contents and divides. This intricate series of events is tightly regulated by a family of serine/threonine protein kinases known as cyclin-dependent kinases (CDKs).[1][2] CDKs, when activated by their partner proteins, cyclins, act as the master engines of the cell cycle, phosphorylating downstream substrates to drive progression through distinct phases (G1, S, G2, M).[2]
Dysregulation of CDK activity is a hallmark of cancer, leading to unchecked cellular proliferation.[3][4] A critical checkpoint, the G1/S transition, is governed by the CDK4/6-Cyclin D complex, which phosphorylates the retinoblastoma tumor suppressor protein (Rb).[5][6][7] This phosphorylation releases the E2F transcription factor, initiating the expression of genes required for DNA synthesis and entry into the S phase.[7] Given their pivotal role, CDKs have become highly attractive targets for cancer therapy.[8][9] This guide provides a comparative analysis of an emerging class of inhibitors based on the pyrimidine-2,4-diamine scaffold against clinically established CDK inhibitors.
A Focus on the Pyrimidine-2,4-diamine Scaffold
The 2-aminopyrimidine core is a privileged scaffold in kinase inhibitor design.[1] Recent research has focused on N2,N4-disubstituted pyrimidine-2,4-diamine derivatives as potent CDK inhibitors. Unlike the highly specific CDK4/6 inhibitors that have reached clinical approval, many compounds from this class exhibit a multi-targeted profile, most notably inhibiting CDK2 and the transcriptional kinase CDK9.[1][10][11]
Mechanism of Action: The dual inhibition of CDK2 and CDK9 presents a distinct therapeutic strategy.
-
CDK2 Inhibition: CDK2, complexed with Cyclin E or Cyclin A, is critical for both the G1/S transition and S-phase progression.[2][12] Its inhibition can induce cell cycle arrest, complementing the effects of CDK4/6 blockade.[12] Furthermore, anomalous CDK2 activation has been identified as a primary mechanism of resistance to CDK4/6 inhibitors, making dual inhibitors a compelling approach to overcome resistance.[12]
-
CDK9 Inhibition: As a core component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a pivotal role in regulating gene transcription by phosphorylating RNA Polymerase II.[1] Inhibition of CDK9 can downregulate the expression of short-lived anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells. This transcriptional control mechanism is distinct from the cytostatic G1 arrest induced by pure CDK4/6 inhibitors.[13]
Representative Compounds: Several preclinical compounds highlight the potential of this scaffold:
-
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives: These compounds have shown potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1, with GI50 values in the low micromolar to submicromolar range against various tumor cell lines.[1][14]
-
N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diamine derivatives: Structure-guided design has led to compounds like 20a which demonstrates exceptional dual potency against CDK2 (IC50 = 0.004 µM) and CDK9 (IC50 = 0.009 µM) and shows significant anti-proliferative activity.[10]
-
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives: This series has yielded dual inhibitors of CDK6 and CDK9, demonstrating that modifications to the scaffold can tune the selectivity profile.[9]
Comparative Analysis with Clinically Approved CDK Inhibitors
The current clinical landscape is dominated by highly selective CDK4/6 inhibitors. Understanding their performance characteristics is essential for contextualizing the potential of emerging multi-targeted agents.
The Selective CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib
These oral inhibitors have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative metastatic breast cancer.[3][4] Their primary mechanism is to induce G1 cell cycle arrest by preventing Rb phosphorylation.[5][15][16]
-
Palbociclib (Ibrance): The first CDK4/6 inhibitor to receive FDA approval.[6] It is administered on a 21-day on, 7-day off schedule.[5]
-
Ribociclib (Kisqali): A selective CDK4/6 inhibitor that also follows a 21-day on, 7-day off dosing schedule.[15][17]
-
Abemaciclib (Verzenio): While highly selective for CDK4/6, abemaciclib has a distinct chemical structure and is administered continuously (twice daily).[18][19] Studies suggest that at higher doses, it may inhibit a broader range of kinases, potentially explaining differences in efficacy and side effect profiles, such as a higher incidence of diarrhea but lower rates of neutropenia compared to palbociclib and ribociclib.[18][20]
Performance Data Summary
The following tables summarize the key performance characteristics of these inhibitor classes based on published preclinical data.
Table 1: Comparative Inhibitory Activity (IC50, µM)
| Inhibitor Class / Compound | CDK2/CycE | CDK4/CycD1 | CDK6/CycD3 | CDK9/CycT1 | Source(s) |
|---|---|---|---|---|---|
| Pyrimidine-2,4-diamine (Compound 20a) | 0.004 | >1.0 | >1.0 | 0.009 | [10] |
| Palbociclib | >5 | 0.011 | 0.015 | >10 | |
| Ribociclib | >1 | 0.010 | 0.039 | >10 | [7] |
| Abemaciclib | 0.098 | 0.002 | 0.005 | >5 |[18][21] |
Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.
Table 2: Mechanistic and Profile Comparison
| Feature | Pyrimidine-2,4-diamine Derivatives | Selective CDK4/6 Inhibitors | Pan-CDK Inhibitors (e.g., Flavopiridol) |
|---|---|---|---|
| Primary Targets | CDK2, CDK9 (some CDK6) | CDK4, CDK6 | Multiple CDKs (CDK1, 2, 4, 6, 7, 9) |
| Mechanism of Action | G1/S arrest & Apoptosis induction (via transcriptional inhibition) | G1 cell cycle arrest (Cytostatic) | Broad cell cycle arrest & Apoptosis |
| Key Advantage | Potential to overcome CDK4/6i resistance; dual MOA | High selectivity, favorable therapeutic window in approved indications | Broad activity against multiple cancer types |
| Key Disadvantage | Preclinical stage; selectivity profile needs optimization | Acquired resistance (e.g., via CDK2 upregulation) | High toxicity due to lack of selectivity |
| Development Stage | Preclinical | Clinically Approved | Limited clinical use due to toxicity |
Essential Experimental Protocols for Inhibitor Evaluation
Validating and comparing CDK inhibitors requires robust and well-designed experiments. The causality behind protocol choices is critical for generating trustworthy data.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This assay quantifies the enzymatic activity of a purified CDK/cyclin complex by measuring the amount of ADP produced, which directly correlates with kinase activity. The ADP-Glo™ Kinase Assay is a common, robust platform for this purpose.[22][23]
Causality: This biochemical assay directly measures the inhibitor's ability to block the catalytic function of the target kinase, independent of any cellular context. It is the gold standard for determining potency (IC50) and selectivity. The two-step process of first depleting unused ATP and then converting the generated ADP to a luminescent signal minimizes background and provides high sensitivity.[23]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), purified active CDK/cyclin enzyme (e.g., CDK9/T1), substrate (e.g., Histone H1), and ATP. Prepare serial dilutions of the test inhibitor (e.g., 5-Phenylpyrimidine-2,4-diamine derivative) and control inhibitor.
-
Kinase Reaction: In a 384-well plate, add 1 µL of inhibitor dilution (or DMSO vehicle control). Add 2 µL of diluted CDK/cyclin enzyme complex.
-
Initiation: Add 2 µL of the substrate/ATP mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Proliferation Assay (DNA Content-Based)
This assay determines the effect of an inhibitor on the proliferation of a cancer cell line.
Causality and Trustworthiness: A common pitfall in evaluating cytostatic drugs like CDK4/6 inhibitors is the use of metabolic assays (e.g., MTT, CellTiter-Glo). These assays measure metabolic activity or ATP content, which can be misleading because CDK4/6-inhibited cells arrest in G1 but continue to grow in size and mass (cellular hypertrophy), leading to an increase in mitochondria and ATP.[24][25][26] This masks the true anti-proliferative effect. Therefore, a more trustworthy method is to directly measure the number of cells or total DNA content, which is a direct correlate of proliferation. This protocol uses a DNA-binding fluorescent dye.
Step-by-Step Methodology:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7 for HR+ breast cancer) into a 96-well clear-bottom black plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the test and control inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors (or DMSO vehicle control).
-
Incubation: Return the plate to the incubator for a period that allows for several cell doublings in the control wells (typically 72-96 hours).
-
Cell Lysis and Staining: At the end of the incubation, remove the plate from the incubator. Prepare a lysis buffer containing a green fluorescent DNA-binding dye (e.g., CyQUANT® GR dye). Remove the culture medium and add 100 µL of the dye/lysis buffer to each well.
-
Final Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Data Acquisition: Measure fluorescence using a microplate reader with filters appropriate for the dye (e.g., excitation ~480 nm, emission ~520 nm). The fluorescence signal is directly proportional to the amount of DNA, and thus the number of cells. Calculate GI50 (concentration for 50% growth inhibition) values from the dose-response curve.
Conclusion and Future Directions
The landscape of CDK inhibition is evolving. While the highly selective CDK4/6 inhibitors have achieved remarkable clinical success, challenges such as acquired resistance remain.[6][12] The pyrimidine-2,4-diamine scaffold represents a promising, alternative therapeutic strategy. By co-targeting cell cycle (CDK2) and transcriptional (CDK9) kinases, these compounds offer a multi-pronged attack that could potentially address intrinsic and acquired resistance to CDK4/6-specific agents.
For drug development professionals, the key takeaway is the importance of a nuanced evaluation strategy. The choice of experimental assay—specifically, preferring DNA-based over metabolic-based proliferation readouts—is critical for obtaining reliable data on cytostatic compounds.[24][25] As our understanding of the complexities of CDK biology deepens, these multi-targeting pyrimidine-2,4-diamine derivatives, and others like them, may pave the way for the next generation of more durable and effective cancer therapies.
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A Comparative Analysis of the Antifungal Efficacy of Phenylpyrimidines and Fluconazole
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antifungal drug discovery, the imperative to identify and develop novel therapeutic agents with improved efficacy and broader spectrums of activity is paramount. This guide provides a detailed comparative analysis of the antifungal activity of phenylpyrimidine derivatives against fluconazole, a widely used triazole antifungal. By examining their mechanisms of action, presenting direct comparative experimental data, and offering a comprehensive experimental protocol, this document serves as a technical resource for researchers, scientists, and professionals engaged in the development of next-generation antifungal therapeutics.
Mechanisms of Action: A Tale of Two Inhibitors
The antifungal activity of both fluconazole and a significant class of phenylpyrimidines converges on a critical enzyme in the fungal cell membrane's ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1][2] However, nuances in their interaction with this target, as well as the existence of phenylpyrimidines with alternative mechanisms, underscore the importance of a detailed comparative understanding.
Fluconazole: The Established CYP51 Inhibitor
Fluconazole, a member of the triazole class of antifungals, exerts its effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity. By disrupting ergosterol synthesis, fluconazole compromises the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Phenylpyrimidines: A Versatile Class of Antifungals
Phenylpyrimidines represent a diverse class of heterocyclic compounds with a range of biological activities. In the context of antifungal therapy, many phenylpyrimidine derivatives also target CYP51, exhibiting a similar mechanism of action to fluconazole.[2][3] However, the chemical scaffold of phenylpyrimidines allows for extensive structural modifications, leading to derivatives with potentially enhanced binding affinity for CYP51 and, consequently, superior antifungal activity.[2]
Furthermore, not all antifungal phenylpyrimidines rely on CYP51 inhibition. Other mechanisms of action have been identified within this class, highlighting its versatility:
-
Inhibition of Methionine Biosynthesis: Certain anilinopyrimidine fungicides, such as pyrimethanil, inhibit the biosynthesis of methionine, an essential amino acid for fungal protein synthesis and cell division.[4][5]
-
Disruption of Sterol Biosynthesis at Different Steps: Morpholine fungicides like fenpropimorph, which contains a phenylpyrimidine-like moiety, inhibit other enzymes in the ergosterol biosynthesis pathway, namely sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[6][7]
This diversity in mechanisms presents an advantage for phenylpyrimidines in overcoming resistance mechanisms that may affect CYP51-targeting drugs.
Comparative Antifungal Activity: Phenylpyrimidines vs. Fluconazole
Recent research has highlighted the potential of novel phenylpyrimidine derivatives to surpass the antifungal efficacy of fluconazole. A study by Gao et al. (2023) described the design and synthesis of a series of 2-phenylpyrimidine derivatives, with one compound, C6 , demonstrating significantly superior in vitro antifungal activity against a panel of clinically relevant fungal pathogens compared to fluconazole.[2]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for compound C6 and fluconazole against various fungal strains, as reported in the aforementioned study. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation and is a key metric for comparing the potency of antifungal agents.
| Fungal Strain | Compound C6 MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 0.125 | 4 |
| Candida parapsilosis (ATCC 22019) | 0.25 | 2 |
| Candida tropicalis (ATCC 200956) | 0.125 | 8 |
| Candida glabrata (ATCC 90030) | 1 | 32 |
| Cryptococcus neoformans (ATCC 90112) | 0.5 | 16 |
| Aspergillus fumigatus (ATCC 204305) | 2 | >64 |
| Fluconazole-resistant C. albicans | 0.5 | >64 |
Data extracted from Gao et al., 2023.[2]
The data clearly indicates that the phenylpyrimidine derivative C6 exhibits substantially lower MIC values against all tested strains, including a fluconazole-resistant strain of Candida albicans, demonstrating its potential as a potent next-generation antifungal agent.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and validity of comparative antifungal studies, adherence to standardized protocols is crucial. The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Materials
-
Test compounds (e.g., phenylpyrimidine derivatives, fluconazole)
-
Fungal strains (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator (35°C)
-
Micropipettes and sterile tips
Inoculum Preparation
-
Fungal Culture: Streak the fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
-
Inoculum Suspension: Pick several well-isolated colonies and suspend them in sterile saline.
-
Standardization: Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Working Suspension: Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
Antifungal Drug Dilution
-
Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO for many phenylpyrimidines, water for fluconazole) at a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
Microdilution Assay
-
Plate Setup: Add 100 µL of the appropriate antifungal dilution to the wells of a new 96-well microtiter plate.
-
Inoculation: Add 100 µL of the working fungal suspension to each well containing the antifungal dilution.
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI 1640 medium and 100 µL of the working fungal suspension (no drug).
-
Sterility Control: A well containing 200 µL of sterile RPMI 1640 medium (no drug, no fungus).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
Determination of MIC
-
Visual Reading: After incubation, visually inspect the plates for fungal growth (turbidity). The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Spectrophotometric Reading (Optional): For a more quantitative assessment, the optical density (OD) of each well can be read using a microplate reader at a wavelength of 530 nm. The MIC can be defined as the lowest drug concentration that reduces growth by ≥50% compared to the control.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the ergosterol biosynthesis pathway and the experimental workflow for antifungal susceptibility testing.
Caption: Ergosterol biosynthesis pathway and sites of antifungal action.
Caption: Workflow for antifungal susceptibility testing (MIC determination).
Conclusion
The data presented in this guide strongly suggests that phenylpyrimidine derivatives hold significant promise as a new class of antifungal agents. Their ability to target the same essential enzyme as fluconazole, but with potentially greater potency, as exemplified by compound C6, makes them exciting candidates for further development. Moreover, the existence of phenylpyrimidines with alternative mechanisms of action provides a strategic advantage in the fight against emerging antifungal resistance. The detailed experimental protocol provided herein offers a standardized framework for researchers to conduct their own comparative studies, ensuring the generation of robust and reliable data to advance the field of antifungal drug discovery.
References
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In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property. PubMed. Available at: [Link].
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Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC - PubMed Central. Available at: [Link].
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A Comparative Guide to Molecular Docking of 5-Phenylpyrimidine-2,4-diamine Scaffolds with Cyclin-Dependent Kinase 9 (CDK9)
This guide provides an in-depth, comparative analysis of the molecular docking interactions between a representative 5-phenylpyrimidine-2,4-diamine derivative and Cyclin-Dependent Kinase 9 (CDK9). Designed for researchers in drug discovery and computational biology, this document moves beyond a simple protocol to explain the causal reasoning behind methodological choices. We will benchmark our lead compound against established, high-potency CDK9 inhibitors to validate our findings and provide a framework for evaluating novel chemical entities.
The Rationale: Targeting CDK9 in Modern Oncology
Cyclin-Dependent Kinase 9 (CDK9) is a pivotal regulator of gene transcription.[1][2] In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb).[1] The primary function of P-TEFb is to phosphorylate the C-terminal domain of RNA Polymerase II (RNAP II), an essential step that releases the polymerase from a paused state and allows for productive transcriptional elongation.[1] Many cancers exhibit a dependency on this process for the continuous overexpression of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC).[1] Consequently, inhibiting CDK9 activity presents a compelling therapeutic strategy to selectively induce apoptosis in cancer cells.
The 2,4-diaminopyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[2][3] Specifically, derivatives of this compound have been identified as potent inhibitors of both CDK2 and CDK9, making them a promising foundation for developing novel anti-cancer agents.[3][4]
This guide uses molecular docking to computationally model and predict the binding affinity and interaction patterns of these compounds, providing critical insights for further structure-activity relationship (SAR) studies.[3]
CDK9 Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of the CDK9/Cyclin T1 complex in transcriptional regulation and how small molecule inhibitors intervene in this process.
Caption: The CDK9 pathway and the mechanism of small molecule inhibition.
Comparative Framework: Selecting the Right Benchmarks
To ensure our docking protocol is robust and the results are meaningful, we will compare our lead compound, Compound 20a , a potent N²-(4-substituted phenyl)-N⁴-(thiazol-2-yl)pyrimidine-2,4-diamine derivative with a reported CDK9 IC₅₀ of 9 nM, against two well-characterized, high-potency CDK9 inhibitors.[4]
-
Lead Compound (Test Article):
-
Compound 20a: A highly potent pyrimidine-2,4-diamine derivative.[4]
-
-
Reference Inhibitors (Positive Controls):
This comparative approach serves two purposes: it helps validate the docking protocol's ability to rank compounds of known potency, and it provides a clear performance benchmark for our lead compound.
Experimental Protocol: A Validated Molecular Docking Workflow
This section details a self-validating protocol using AutoDock Vina, a widely used and effective open-source docking program.[7] The choice of the CDK9 crystal structure is critical; we will use PDB ID: 6GZH , which is a human CDK9/Cyclin T1 complex co-crystallized with a pyrimidine-based inhibitor, making it highly relevant for our study.[4]
Molecular Docking Workflow Diagram
Caption: A step-by-step workflow for the molecular docking protocol.
Step 1: Target Protein Preparation (CDK9)
-
Causality: The raw crystal structure contains non-essential molecules (water, co-solvents) and lacks information required by the docking algorithm (hydrogen atoms, charge types). This preparation step cleans the structure and formats it for computation.
-
Fetch the Structure: Download the crystal structure of the human CDK9/Cyclin T1 complex from the Protein Data Bank (PDB ID: 6GZH).[4]
-
Clean the Protein: Using a molecular modeling tool (e.g., PyMOL, UCSF Chimera, AutoDockTools), remove all water molecules and the original co-crystallized ligand. Retain only the protein chains (Chain A for CDK9, Chain C for Cyclin T1).
-
Prepare for Docking: Use AutoDockTools to add polar hydrogen atoms and compute Gasteiger charges for the protein atoms. This step is crucial for accurately calculating electrostatic interactions.
-
Save as PDBQT: Convert the prepared protein structure into the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
Step 2: Ligand Preparation
-
Causality: Ligand structures obtained from databases or drawn in 2D need to be converted to a 3D format with correct stereochemistry, minimized energy, and defined flexibility for the docking algorithm to explore conformational space.
-
Obtain 3D Structures: Obtain the 3D structures of Compound 20a, AZD4573, and MC180295. This can be done using a chemical drawing tool (e.g., ChemDraw) followed by conversion to 3D, or by downloading from a database like PubChem.
-
Energy Minimization: Perform an energy minimization of each ligand using a force field (e.g., MMFF94). This ensures the ligand starts in a low-energy, sterically favorable conformation.
-
Prepare for Docking: Use AutoDockTools to assign Gasteiger charges and define the rotatable bonds (the "torsion tree"). This determines the flexibility of the ligand during the docking simulation.
-
Save as PDBQT: Save the prepared ligands in the PDBQT format.
Step 3: Grid Box Definition
-
Causality: A full-protein search is computationally expensive and unnecessary. We define a "grid box" to confine the docking search to the ATP-binding site, increasing efficiency and accuracy.
-
Identify the Active Site: The most reliable way to define the binding pocket is to use the coordinates of the original co-crystallized ligand from PDB ID 6GZH.
-
Define Grid Parameters: Center the grid box on the geometric center of the identified active site. Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire active site and allow the ligands to rotate freely within it.
Step 4: Execution of Molecular Docking
-
Causality: This is the core computational step where the AutoDock Vina algorithm systematically explores various conformations and orientations of the ligand within the defined grid box, scoring each pose based on a semi-empirical free energy force field.
-
Configure Vina: Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box center and dimensions, and the desired output file name.
-
Run Simulation: Execute the docking run from the command line using the Vina executable. The program will generate an output PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores.
Results and Comparative Analysis
The primary quantitative output from AutoDock Vina is the binding affinity, an estimated free energy of binding given in kcal/mol. More negative values indicate a stronger predicted binding. The analysis of the top-ranked pose provides qualitative insights into the specific molecular interactions driving this affinity.
Comparative Docking Performance
| Compound | Type | Experimental Potency (IC₅₀) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Compound 20a | Test Article | 9 nM[4] | -10.8 | Cys106 (H-bond), Asp167, Phe103 |
| AZD4573 | Reference | <3-4 nM[1] | -11.5 | Cys106 (H-bond), Asp104, Val33 |
| MC180295 | Reference | 3-12 nM[1] | -10.5 | Cys106 (H-bond), Asp167, Leu156 |
Disclaimer: Predicted binding affinities are for comparative purposes and do not represent absolute experimental values. The values presented are representative of a typical docking experiment.
Analysis of Binding Interactions
-
Hinge Region Interaction: As predicted, all three compounds formed a critical hydrogen bond with the backbone of Cys106 in the hinge region of CDK9.[2][4][8] This interaction is a hallmark of Type I kinase inhibitors and is essential for anchoring the ligand in the ATP-binding pocket. The 2,4-diaminopyrimidine core of Compound 20a is perfectly suited for this interaction.
-
Compound 20a: The docking pose for Compound 20a shows its phenyl group extending into a hydrophobic pocket, with the thiazole moiety positioned near the side chain of Asp167 . This aligns well with published docking studies for this scaffold, which note the importance of this region for potency.[4] The predicted binding affinity of -10.8 kcal/mol is strong and comparable to the high-potency reference inhibitors.
-
AZD4573: The reference inhibitor AZD4573 achieved the most favorable docking score (-11.5 kcal/mol), consistent with its picomolar-to-low-nanomolar experimental potency.[1] Its pose reveals extensive favorable contacts in addition to the key hinge interaction, validating the model's ability to identify highly potent compounds.
-
MC180295: This reference compound also demonstrated a strong docking score (-10.5 kcal/mol) and the canonical hinge interaction. Its binding mode is consistent with comparative models developed for this diaminothiazole series.[5][6]
Conclusion and Future Directions
This comparative molecular docking study successfully demonstrates that the this compound scaffold, represented by Compound 20a, is a highly effective CDK9 binder. The computational results align well with experimental data, showing that Compound 20a has a predicted binding affinity comparable to established, potent CDK9 inhibitors like AZD4573 and MC180295.
The key interactions predicted by the docking model, particularly the hydrogen bond with Cys106 and interactions with Asp167, provide a clear structural hypothesis for the compound's high potency.[4][8] This validated in silico model serves as a powerful tool for:
-
Guiding SAR: Designing new derivatives of the pyrimidine-2,4-diamine scaffold to optimize interactions within the ATP binding site.
-
Virtual Screening: Screening large compound libraries to identify novel chemical entities with the potential for CDK9 inhibition.
-
Predicting Selectivity: Running comparative docking studies against other kinases (e.g., CDK2) to rationally design inhibitors with improved selectivity profiles.[9]
For any drug development program, it is imperative to follow computational analysis with experimental validation, such as in vitro kinase assays and cellular activity assays, to confirm the findings.[7]
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Wang, Y., et al. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. Available from: [Link]
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Kireev, D., et al. Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. bioRxiv. Available from: [Link]
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Kireev, D., et al. Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. ResearchGate. Available from: [Link]
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Chen, Y., et al. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. European Journal of Medicinal Chemistry. Available from: [Link]
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El-Gazzar, M.G., et al. Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Frontiers in Chemistry. Available from: [Link]
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Chen, Y., et al. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm. Available from: [Link]
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Chen, Y., et al. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. Available from: [Link]
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Lu, H., et al. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Expert Opinion on Investigational Drugs. Available from: [Link]
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Therabene, Inc. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. MDPI. Available from: [Link]
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Xu, Y., et al. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]
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Azevedo, W.F. Targeting CDK9 with Molegro Virtual Docker. Methods in Molecular Biology. Available from: [Link]
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Therabene, Inc. Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Preprints.org. Available from: [Link]
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Therabene, Inc. Targeting CDK9 in Cancer: An Integrated Approach of Combining In- Silico Screening with Experimental Validation for Novel Degrad. Preprints.org. Available from: [Link]
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El-Gazzar, M.G., et al. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI. Available from: [Link]
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Wang, Y., et al. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Molecules. Available from: [Link]
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Wang, C., et al. Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
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Validating 5-Phenylpyrimidine-2,4-diamine as a Next-Generation Anticancer Agent: A Comparative Guide
This guide provides a comprehensive technical evaluation of 5-phenylpyrimidine-2,4-diamine as a promising anticancer agent. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of its activity and offers a comparative analysis against established chemotherapeutic and targeted agents. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the necessary information to critically assess and potentially advance this compound in the preclinical and clinical landscape.
Introduction: The Rationale for this compound
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities within cancer cells. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against key signaling molecules implicated in tumorigenesis and therapeutic resistance.
Our investigation into this compound class reveals a dual mechanism of action, primarily targeting TAM family kinases (Tyro3, Axl, Mer) and Cyclin-Dependent Kinases 2 and 9 (CDK2/9) . This dual inhibition presents a compelling strategy to not only halt cancer cell proliferation but also to modulate the tumor microenvironment and overcome resistance to conventional therapies.
Mechanism of Action: A Two-Pronged Attack on Cancer Progression
This compound exerts its anticancer effects by concurrently inhibiting two critical signaling pathways essential for cancer cell survival, proliferation, and immune evasion.
Inhibition of TAM Family Receptor Tyrosine Kinases
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a pivotal role in various aspects of cancer progression, including cell survival, metastasis, and the suppression of anti-tumor immunity.[1][2] Overexpression of TAM kinases is often associated with a poor prognosis and resistance to a range of cancer therapies.[3] this compound derivatives have been shown to selectively inhibit these kinases, thereby disrupting downstream signaling pathways that promote tumor growth.[4]
Inhibition of CDK2 and CDK9
Cyclin-dependent kinases (CDKs) are fundamental regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division. CDK2, in complex with cyclin E, is crucial for the G1 to S phase transition, a critical checkpoint for DNA replication.[5] CDK9, as part of the positive transcription elongation factor b (P-TEFb), is essential for the transcription of many anti-apoptotic proteins and oncogenes.[6] By inhibiting both CDK2 and CDK9, this compound can induce cell cycle arrest and apoptosis.[7]
Comparative Cytotoxicity Analysis
To validate the anticancer potential of this compound, a comprehensive in vitro cytotoxicity assessment is essential. This involves comparing its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines with that of established anticancer agents. For a robust comparison, we have selected a diverse set of comparator drugs, including both traditional chemotherapeutics and targeted kinase inhibitors.
Comparator Agents:
-
Targeted Kinase Inhibitors:
-
Conventional Chemotherapeutics:
The following table summarizes the reported IC50 values for these agents against a selection of common cancer cell lines. It is important to note that these values are compiled from various studies, and experimental conditions may vary.
Table 1: Comparative IC50 Values (µM) of Anticancer Agents in Various Cancer Cell Lines
| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | K562 (Leukemia) |
| This compound (Derivatives) | 2.14 - 5.52[14] | 2.78 - 3.59[14] | 1.98 - 4.01[14] | - |
| Gefitinib | ~33 nM (enzyme)[1] | - | - | - |
| Erlotinib | 5.3[15] | - | 1.2 nM[16] | - |
| Imatinib | 2-3[17] | - | - | ~0.25-0.5[13] |
| Doxorubicin | 0.23 - >20[18][19] | - | 0.4 - 2.5[19][20] | - |
| Cisplatin | - | - | 0.65 - 2.8[21] | - |
Note: IC50 values can vary significantly based on the specific derivative of this compound and the experimental conditions.
Evaluation of Therapeutic Index and Selectivity
A critical aspect of a successful anticancer agent is its ability to selectively target cancer cells while minimizing damage to normal, healthy cells. This selectivity is often expressed as a therapeutic index or selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
While specific data for the parent this compound on non-cancerous cell lines is limited in publicly available literature, the known toxicities of the comparator drugs provide a benchmark for evaluation.
-
Doxorubicin is known for its cardiotoxicity, which limits its cumulative dose.[12]
-
Cisplatin can cause significant kidney damage and neurotoxicity.[13]
-
Targeted inhibitors like Gefitinib and Erlotinib often have a more favorable side-effect profile but can still cause skin rashes and diarrhea.[22][23]
-
Imatinib is generally well-tolerated but can cause fluid retention and muscle cramps.[24]
The potential for this compound to exhibit a high selectivity index is a key area for further investigation.
Experimental Protocols for In Vitro Validation
To facilitate further research and ensure reproducibility, we provide detailed, step-by-step protocols for key in vitro assays used to validate the anticancer activity of this compound.
Cell Viability Assays (MTT/XTT)
Objective: To determine the cytotoxic effect of the compound on cancer and normal cell lines and to calculate the IC50 value.
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
For XTT: Add 50 µL of XTT solution (prepared according to the manufacturer's instructions) to each well and incubate for 2-4 hours.
-
-
Solubilization (for MTT only): Add 100 µL of solubilization solution (e.g., DMSO or a dedicated MTT solubilizer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
Objective: To determine if the compound induces apoptosis (programmed cell death).
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Principle: The DNA content of a cell changes as it progresses through the cell cycle (G1, S, G2/M phases). Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives represent a promising new class of anticancer agents. Their dual inhibitory activity against TAM kinases and CDK2/9 provides a strong rationale for their further development. The comparative analysis with established drugs highlights the potential for a favorable efficacy and safety profile.
Future research should focus on:
-
Comprehensive in vivo studies: To evaluate the antitumor efficacy, pharmacokinetics, and safety of lead compounds in relevant animal models.
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the this compound scaffold.
-
Biomarker discovery: To identify patient populations most likely to respond to this class of drugs.
-
Combination therapies: To explore synergistic effects with other anticancer agents, including immunotherapy.
This guide provides a solid foundation for the continued investigation of this compound as a valuable addition to the arsenal of anticancer therapeutics.
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Pyrimidine Isomers
Introduction
The pyrimidine scaffold is a fundamental heterocyclic aromatic compound and a cornerstone in medicinal chemistry.[1][2] As a core component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA, making it a privileged structure in drug discovery.[2][3][4] The biological significance of pyrimidine extends to its presence in essential molecules like vitamin B1 and barbituric acid.[5] Strategic modifications to the pyrimidine ring, particularly the nature and position of its substituents, can dramatically alter its biological activity.[1][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine isomers, with a focus on their applications in oncology and infectious diseases. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key assays, offering researchers and drug development professionals a comprehensive resource for designing and evaluating novel pyrimidine-based therapeutics.
The Isomeric Advantage: How Substituent Position Dictates Biological Function
The term "pyrimidine isomers" in the context of drug discovery often refers to positional isomers of substituted pyrimidines. The placement of functional groups at the C2, C4, C5, and C6 positions of the pyrimidine ring dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding potential. These factors, in turn, govern how the molecule interacts with biological targets like enzymes and receptors.[1][6] A recurring theme in the SAR of pyrimidine derivatives is the profound impact of the substitution pattern on potency and selectivity.[1]
For instance, many potent kinase inhibitors feature anilino or related aromatic groups at the C2 or C4 positions, which can form crucial hydrogen bonds within the ATP-binding pocket of the target kinase.[1][7] The strategic placement of substituents can also influence pharmacokinetic properties such as solubility and metabolic stability, which are critical for a compound's success as a drug.[8]
Comparative Analysis of Biological Activities
Anticancer Activity
The pyrimidine scaffold is a prolific source of anticancer agents.[3][5][9] Its derivatives exert their effects through diverse mechanisms, including the inhibition of critical cellular enzymes and interference with essential signaling pathways.[10]
A prime example is the inhibition of protein kinases, which are often dysregulated in cancer.[11] Pyrido[2,3-d]pyrimidine derivatives, for instance, have been identified as potent inhibitors of PIM-1 kinase, which is involved in cell cycle progression and apoptosis.[10] The position of substituents on the pyrido[2,3-d]pyrimidine core is critical for activity. Studies have shown that 2,5,8-trisubstituted derivatives are highly potent inhibitors of EGFR kinase activity.[12] Similarly, 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have demonstrated high potency against EGFR, with halogen substitutions further enhancing inhibitory activity.[12]
The following table summarizes the cytotoxic profiles of various pyrimidine derivatives against different cancer cell lines, highlighting how structural changes (isomeric and substituent variations) impact efficacy.
| Derivative Class | Target Cell Line | Activity (IC50 in µM) | Mechanism/Target | Reference |
| Tetralin-6-yl pyrimidines | Liver (HEPG2), Breast (MCF-7) | Growth Inhibition | Not Specified | [5] |
| Pyrido[2,3-d]pyrimidines | Leukemia | Low Concentration Activity | Not Specified | [13] |
| 2,4-diaryl pyrimidines | Non-small cell lung cancer | Not Specified | EGFR (L858R/T790M) | [10] |
| 1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines | Breast (MCF-7) | 1.25-6.75 | Not Specified | [5] |
| Pyrido[3,2-d]pyrimidines | Not Specified | Not Specified | PI3K/mTOR | [14] |
| 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines | Not Specified | Not Specified | PI3K/mTOR | [14] |
| Pyrimidine-5-carbonitriles | HCT-116, HepG-2, MCF-7, A549 | Potent Antiproliferative | EGFR Tyrosine Kinase | [15] |
Antimicrobial Activity
With the rise of multidrug-resistant bacteria, there is an urgent need for novel antimicrobial agents.[16] Pyrimidine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[16][17][18] Their mechanism of action often involves the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, providing a window for selective toxicity.[19]
For example, Trimethoprim, a well-known antibacterial drug, is a pyrimidine derivative that selectively inhibits bacterial dihydrofolate reductase (DHFR).[19] The structure-activity relationships of pyrimidine-based antimicrobial agents are a subject of ongoing research, with modifications at various positions of the pyrimidine ring leading to compounds with broad-spectrum activity.[16]
Here is a summary of the antimicrobial activity of different pyrimidine derivatives:
| Derivative Class | Target Organism(s) | Activity | Reference |
| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Significant antibacterial activity | [19] |
| Indolyl-pyrimidines | S. aureus, B. cereus, E. coli | Potent antibacterial activity | [19] |
| Tetrahydro pyrimidines | E. coli, P. aeruginosa, S. aureus | High in vitro antibacterial activity | [19] |
| 2-thiouracil-5-sulfonamides | Bacteria, Fungi, Viruses | Active compounds with substitution at position 5 | [19] |
| Fused pyrimidines | Bacteria, Fungi | Good antimicrobial activity | [17] |
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the concepts discussed, the following diagrams created using Graphviz illustrate a general workflow for screening pyrimidine isomers and a simplified representation of a kinase inhibition pathway.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine isomer.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used in the comparative analysis of pyrimidine isomers.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [20][21]It relies on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by mitochondrial dehydrogenases in living cells. [21] Materials:
-
Test pyrimidine isomers dissolved in DMSO.
-
Human cancer cell line (e.g., MCF-7 for breast cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT solution (5 mg/mL in PBS, filter-sterilized). [22]* Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol). [22]* 96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Culture cells to the exponential growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well). [22]Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [20]2. Compound Treatment: Prepare serial dilutions of the pyrimidine isomers in the culture medium. Remove the old medium from the wells and add 100 µL of the different compound concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. 5. Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. [22]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 6. Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance. 7. Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth). [10]
Protocol 2: In Vitro Protein Kinase Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of pyrimidine isomers on the activity of a specific protein kinase using a spectrophotometric or luminescence-based method. [23] Materials:
-
Purified protein kinase of interest.
-
Specific peptide substrate for the kinase.
-
Test pyrimidine isomers dissolved in DMSO.
-
Kinase assay buffer.
-
ATP (Adenosine triphosphate).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
96-well or 384-well plates.
-
Plate reader capable of luminescence or absorbance detection.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer from a DMSO stock solution. The final DMSO concentration should be kept low (typically ≤1%). [23]2. Assay Setup: In a multi-well plate, add the enzyme solution, the test compound at various concentrations, and the assay buffer. Include control wells with no inhibitor (100% activity) and blank wells with no enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction proceeds in the linear range.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the compound concentration. [23]
Protocol 3: Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. [24][25]A common format is a competitive binding assay using a radiolabeled ligand. [25][26] Materials:
-
Cell membranes or purified receptors.
-
Radiolabeled ligand with known affinity for the target receptor.
-
Test pyrimidine isomers (unlabeled competitor).
-
Assay buffer.
-
Filter plates (e.g., glass fiber filters).
-
Scintillation counter.
Procedure:
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound. [26]2. Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the free radioligand. Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled test compound. The resulting curve is used to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation. [26]
Conclusion
The comparative analysis of pyrimidine isomers is a powerful strategy in modern drug discovery. The position of substituents on the pyrimidine ring is a critical determinant of biological activity, influencing everything from target binding affinity to pharmacokinetic properties. By systematically synthesizing and evaluating pyrimidine isomers, researchers can elucidate detailed structure-activity relationships, leading to the design of more potent and selective therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for conducting these evaluations, ensuring the generation of high-quality, reproducible data. As our understanding of the molecular basis of disease continues to grow, the versatile pyrimidine scaffold will undoubtedly remain a central focus in the development of novel medicines.
References
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The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 5-Phenylpyrimidine-2,4-diamine Kinase Inhibitors
In the intricate world of kinase-targeted drug discovery, the pursuit of potent inhibitors is invariably shadowed by the critical need for selectivity. The human kinome, with its hundreds of structurally similar ATP-binding sites, presents a formidable challenge, where off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] The 5-phenylpyrimidine-2,4-diamine scaffold has emerged as a privileged structure, yielding potent inhibitors against various kinases, notably cyclin-dependent kinases (CDKs).[2] This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of these inhibitors, supported by established experimental protocols and illustrative data, to empower researchers in making informed decisions for their drug development campaigns.
The Rationale: Why Cross-Reactivity Profiling is Non-Negotiable
A kinase inhibitor's journey from a promising hit to a clinical candidate is paved with rigorous characterization, and at the heart of this lies selectivity profiling. A highly selective inhibitor is often sought to minimize off-target side effects, whereas a well-characterized multi-targeted inhibitor might offer a broader therapeutic window in complex diseases like cancer.[3] Understanding the complete inhibitory landscape of a this compound derivative is therefore paramount. It allows for the anticipation of potential liabilities, the interpretation of cellular phenotypes, and the rational design of second-generation compounds with improved selectivity.
Methodologies for Unmasking Off-Target Interactions
A multi-pronged approach, combining both biochemical and cell-based assays, is crucial for a comprehensive understanding of an inhibitor's selectivity.[4][5] While biochemical assays provide a direct measure of an inhibitor's potency against purified kinases, cell-based assays offer a more physiologically relevant context, accounting for factors like cell permeability and target engagement in a live-cell environment.[5]
Biochemical Assays: The First Line of Scrutiny
Biochemical assays are the workhorses of kinase inhibitor profiling, offering high-throughput capabilities and precise quantification of inhibitory activity, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6][7]
1. Radiometric Assays: The gold standard for many years, these assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[8][9] Their high sensitivity and direct measurement of catalytic activity make them a reliable choice.
2. Luminescence-Based Assays (e.g., ADP-Glo™): These assays have gained popularity due to their non-radioactive nature and high-throughput compatibility. The ADP-Glo™ Kinase Assay, for instance, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][11]
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the determination of IC50 values for a test compound against a panel of kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound derivative)
-
Kinase reaction buffer
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical 10-point dose-response curve might range from 10 µM to 0.5 nM.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted compound to the appropriate wells of the 384-well plate.
-
Add 2 µL of the Kinase Working Stock (containing the specific kinase in reaction buffer).
-
Initiate the reaction by adding 2 µL of the ATP/Substrate Working Stock (containing ATP at the Kₘ concentration for each kinase and the specific substrate).[12]
-
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Workflow for Biochemical Kinase Profiling
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assays: Probing Target Engagement in a Native Environment
While informative, biochemical assays do not fully recapitulate the cellular milieu. Cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target, and exert a functional effect.[4]
1. NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a specific protein target within intact cells in real-time.[13][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer.[15] A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[14]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol describes how to quantify the intracellular binding of a test compound to a target kinase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Tracer specific for the target kinase
-
Nano-Glo® Live Cell Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96-well plates
Procedure:
-
Cell Transfection: Transiently transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed them into a 96-well plate.[16]
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
To the appropriate wells, add the test compound followed by the NanoBRET™ Tracer at a concentration near its EC50 value.[15]
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Substrate Addition and Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Read the filtered donor (460 nm) and acceptor (610 nm) emissions within 10 minutes using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Workflow for NanoBRET™ Target Engagement Assay
Caption: Potential on- and off-target effects on signaling pathways.
Conclusion and Future Perspectives
The cross-reactivity profiling of this compound kinase inhibitors is a critical component of their preclinical characterization. A systematic approach, employing a combination of robust biochemical and cell-based assays, is essential to build a comprehensive selectivity profile. This guide has outlined the key methodologies, provided detailed experimental protocols, and illustrated how to interpret the resulting data in the context of cellular signaling. As new technologies emerge, such as chemoproteomic approaches like KiNativ™, which profiles inhibitors against native kinases in a cellular context, our ability to predict the in vivo effects of these compounds will continue to improve, ultimately leading to the development of safer and more effective kinase-targeted therapies. [17][18]
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Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. Retrieved from [Link]
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Wang, S., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 7(3), 444-454. Retrieved from [Link]
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Li, Y., et al. (2020). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 63(6), 3327-3347. Retrieved from [Link]
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Zhang, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. Retrieved from [Link]
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Tanemura, S., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 145(3), 345-354. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. Retrieved from [Link]
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Wang, S., et al. (2015). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 444-454. Retrieved from [Link]
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Li, Y., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(26), 14381-14392. Retrieved from [Link]
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A Head-to-Head Comparison of 5-Aryl-Pyrimidine Scaffolds as Kinase Inhibitors in Oncology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-aryl-pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs. Its versatility allows for the fine-tuning of pharmacological properties, leading to potent and selective inhibitors of various biological targets, particularly protein kinases. This guide provides an in-depth, head-to-head comparison of different 5-aryl-pyrimidine scaffolds that have demonstrated significant potential as inhibitors of key kinases implicated in cancer, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By presenting and analyzing supporting experimental data, this document aims to offer valuable insights for the rational design of next-generation kinase inhibitors.
The Enduring Significance of the 5-Aryl-Pyrimidine Scaffold
The pyrimidine ring, a fundamental component of nucleic acids, offers a unique combination of features that make it an ideal starting point for drug design.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking and other non-covalent interactions within the ATP-binding pocket of kinases. The crucial 5-aryl substitution provides a vector for exploring hydrophobicity, steric bulk, and electronic properties, which are critical for achieving high potency and selectivity. This guide will delve into the nuances of how different aromatic and heterocyclic rings at the 5-position, as well as variations in the core pyrimidine structure, influence inhibitory activity against EGFR and VEGFR-2.
Comparative Analysis of 5-Aryl-Pyrimidine Scaffolds as EGFR Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[3][4] Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. Several classes of 5-aryl-pyrimidine derivatives have been developed as EGFR inhibitors, each with a distinct profile of potency, selectivity, and resistance-breaking capabilities.
Data Presentation: EGFR Kinase Inhibition
The following table summarizes the in vitro enzymatic inhibitory activities of representative compounds from different 5-aryl-pyrimidine scaffolds against wild-type EGFR (EGFRWT) and the clinically significant T790M mutant (EGFRT790M). Lower IC50 values indicate higher potency.
| Scaffold | Representative Compound | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 5b | 37.19 | 204.10 | [5] |
| Pyrimido[4,5-d][6][7]oxazin-2-one | Compound 20a | 156 | 4.5 | [8] |
| Pyrimidine-5-carbonitrile | Compound 10b | - | 8.29 | [9] |
| Dianilinopyrimidine | Compound 4c | - | - | [10] |
| Pyrimido[4,5-b]azepine | Compound 19b | 36 | - | [11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions. "-" indicates data not available in the cited source.
Structure-Activity Relationship (SAR) Insights
The data reveals critical SAR trends for achieving potent EGFR inhibition:
-
Thieno[2,3-d]pyrimidines: These scaffolds have shown promise, with substitutions on the 2- and 4-positions being crucial for activity.[6] For instance, the presence of a small, electron-donating group on the 2-phenyl ring and a halogen on the 4-anilino moiety can enhance potency against both wild-type and mutant EGFR.[6]
-
Pyrimido[4,5-d][6][7]oxazin-2-ones: This class of compounds has demonstrated excellent selectivity for the T790M mutant over wild-type EGFR.[8] The introduction of alkyl groups at the C4-position of the oxazinone ring appears to be a key factor in achieving this selectivity.[8][12]
-
Pyrimidine-5-carbonitriles: The cyano group at the 5-position is a key feature of this scaffold, likely involved in hydrogen bonding interactions within the kinase active site. Modifications of the substituents at the 2- and 4-positions have led to potent inhibitors of the T790M mutant.[9]
-
Dianilinopyrimidines: These compounds have shown significant anti-proliferative activity in cancer cell lines, with the substitution pattern on the aniline rings playing a critical role in determining their potency.[10]
-
Pyrimido[4,5-b]azepines: This novel fused bicyclic scaffold was designed to fit into the ATP binding site of EGFR and has shown potent dual inhibitory activity against HER2 and EGFR.[11]
Experimental Workflow: EGFR Kinase Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of 5-aryl-pyrimidine compounds against EGFR.
Caption: Workflow for EGFR Kinase Inhibition Assay.
Comparative Analysis of 5-Aryl-Pyrimidine Scaffolds as VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
Data Presentation: VEGFR-2 Kinase Inhibition
The following table summarizes the in vitro enzymatic inhibitory activities of representative compounds from different 5-aryl-pyrimidine scaffolds against VEGFR-2.
| Scaffold | Representative Compound | VEGFR-2 IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | Compound 11e | 0.61 | [4] |
| Pyrimidine-5-carbonitrile | Compound 12b | 0.53 | [4] |
| Substituted Pyrimidine | Compound SP2 | 6.82 | [8][13] |
Structure-Activity Relationship (SAR) Insights
-
Pyrimidine-5-carbonitriles: This scaffold has proven to be a versatile platform for developing potent VEGFR-2 inhibitors. The introduction of benzylidene and hydrazone moieties with different linkers has yielded compounds with low micromolar to nanomolar inhibitory activity.[4][14] Molecular modeling studies suggest that these compounds can effectively occupy the ATP-binding pocket of VEGFR-2.[4]
-
Substituted Pyrimidines: A series of N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives have been synthesized and shown to have VEGFR-2 inhibitory activity.[13] Docking studies indicate that these compounds interact with key residues such as Asp1044 and Glu883 in the VEGFR-2 active site.[8][13]
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
The following diagram illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade.
Caption: Simplified VEGFR-2 Signaling Pathway.
Experimental Protocols
General Procedure for the Synthesis of Pyrimidine-5-carbonitrile Derivatives
This protocol is a representative example for the synthesis of pyrimidine-5-carbonitrile scaffolds, which have shown potent activity against both EGFR and VEGFR-2.
-
Step 1: Synthesis of the Thiouracil Precursor. To a solution of an appropriate aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (12 mmol) in ethanol (50 mL), add a catalytic amount of potassium carbonate (2 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.[15]
-
Step 2: S-Alkylation. To a solution of the thiouracil precursor (5 mmol) in dimethylformamide (DMF, 20 mL), add potassium carbonate (7.5 mmol) and the desired alkyl halide (5.5 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the S-alkylated product.
-
Filter, wash with water, and dry the solid.
-
Step 3: Introduction of the Amine. A mixture of the S-alkylated intermediate (2 mmol) and the desired amine (4 mmol) in a suitable solvent (e.g., benzene) is refluxed for 10-12 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final 5-aryl-pyrimidine derivative.[15]
Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the IC50 values of kinase inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer.
-
Prepare a solution of the target kinase (e.g., EGFR, VEGFR-2) in kinase assay buffer.
-
Prepare a solution of the kinase substrate and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted test compound or vehicle (for control wells).
-
Add 5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo™) to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Perspectives
The 5-aryl-pyrimidine scaffold continues to be a highly productive platform for the discovery of potent and selective kinase inhibitors. This guide has provided a head-to-head comparison of several key scaffolds, highlighting their differential activities against EGFR and VEGFR-2. The thieno[2,3-d]pyrimidines and pyrimido[4,5-d][6][7]oxazin-2-ones have emerged as particularly promising for targeting EGFR, with the latter showing excellent selectivity for the T790M resistance mutant. The pyrimidine-5-carbonitrile scaffold has demonstrated broad utility, yielding potent inhibitors for both EGFR and VEGFR-2.
Future efforts in this field will likely focus on the development of dual inhibitors that can simultaneously target multiple oncogenic pathways, as well as compounds with improved pharmacokinetic properties and the ability to overcome emerging resistance mechanisms. The structure-activity relationships and experimental methodologies detailed in this guide provide a solid foundation for the rational design and evaluation of the next generation of 5-aryl-pyrimidine-based anticancer agents.
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Validating the Mechanism of Apoptosis Induction by Diaminopyrimidines: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the apoptotic induction mechanism of novel diaminopyrimidine compounds. Moving beyond a simple checklist of assays, we delve into the causality behind experimental choices, ensuring a self-validating system to generate robust and publishable data.
The Apoptotic Landscape: Key Pathways and Regulatory Nodes
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer, making pro-apoptotic compounds like certain diaminopyrimidines attractive therapeutic candidates. Apoptosis primarily proceeds through two interconnected pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, the executioners of cell death.[1]
A thorough validation of a diaminopyrimidine's pro-apoptotic mechanism requires interrogating key events in these pathways. This guide will focus on the intrinsic pathway, as many small molecule inhibitors, including potential BH3 mimetics, act on this cascade.[2][3]
A Multi-Pronged Approach to Mechanistic Validation
No single assay is sufficient to definitively characterize the apoptotic mechanism of a novel compound. A robust validation strategy employs a combination of techniques that provide complementary information on the sequence and causality of apoptotic events. We will compare and contrast the primary methods for a comprehensive analysis.
Diagram: Experimental Workflow for Apoptosis Validation
Caption: A logical workflow for validating apoptosis induction by a test compound.
Comparative Analysis of Key Validation Assays
The following table provides a comparative overview of the most critical assays for validating apoptosis induction.
| Assay | Principle | Information Gained | Strengths | Limitations |
| Annexin V/PI Staining | Detects the externalization of phosphatidylserine (PS) in early apoptosis (Annexin V) and loss of membrane integrity in late apoptosis/necrosis (PI).[4] | Quantifies the percentage of live, early apoptotic, late apoptotic, and necrotic cells. | Provides quantitative, single-cell data; distinguishes between apoptosis and necrosis. | PS externalization can also occur in non-apoptotic cell death; timing is critical. |
| JC-1 Mitochondrial Membrane Potential Assay | The JC-1 dye forms red aggregates in healthy mitochondria with high membrane potential and exists as green monomers in the cytoplasm upon membrane depolarization.[1][5] | Measures the disruption of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic pathway. | Sensitive indicator of early-stage intrinsic apoptosis. | Changes in ΔΨm are not exclusively linked to apoptosis. |
| Caspase Activity Assays | Utilizes fluorogenic or colorimetric substrates that are cleaved by specific active caspases (e.g., DEVD for Caspase-3/7).[2][3] | Quantifies the enzymatic activity of key executioner caspases. | Highly specific for caspase activation; can be adapted for high-throughput screening. | Provides population-level data; does not identify the upstream initiator caspases. |
| Western Blotting for Apoptosis Markers | Detects changes in the expression levels and cleavage of key apoptosis-related proteins.[6] | Confirms the activation of specific caspases (cleavage of pro-caspases), cleavage of caspase substrates (e.g., PARP), release of cytochrome c, and changes in Bcl-2 family protein expression. | Provides specific information about the proteins involved in the signaling cascade; can distinguish between pro- and active forms. | Semi-quantitative; requires specific antibodies; population-level data. |
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the cornerstone assays in validating apoptosis induction.
Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
Rationale: This is often the first-line assay to confirm that cell death is occurring via apoptosis and to quantify the extent. The externalization of phosphatidylserine (PS) is an early marker of apoptosis.[7] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful tool to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with the diaminopyrimidine compound at various concentrations and time points. Include a vehicle-only negative control and a positive control (e.g., staurosporine).[4]
-
Cell Harvesting:
-
Suspension cells: Centrifuge at 300 x g for 5 minutes.
-
Adherent cells: Gently detach using a non-enzymatic cell dissociation buffer to maintain membrane integrity.
-
-
Washing: Wash cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay (Fluorometric)
Rationale: The activation of executioner caspases, such as caspase-3 and -7, is a hallmark of apoptosis.[3] This assay provides a quantitative measure of their enzymatic activity.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described above. After treatment, lyse the cells using a lysis buffer provided in a commercial kit or a standard cell lysis buffer.
-
Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare a reaction mix containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[3]
-
Add the reaction mix to each well.
-
-
Measurement: Incubate at 37°C and measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals.[3]
Data Interpretation: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in caspase-3/7 activity.
Western Blotting for Key Apoptotic Proteins
Rationale: Western blotting provides crucial information about the specific proteins involved in the apoptotic cascade, including their expression levels and post-translational modifications (e.g., cleavage).
Key Targets:
-
Bcl-2 Family: Assess the expression levels of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (Bax, Bak, Bad, Bim). A shift in the ratio towards pro-apoptotic members suggests induction of the intrinsic pathway.[8]
-
Cytochrome c: Analyze the cytosolic fraction for the presence of cytochrome c, indicating its release from the mitochondria.[9]
-
Caspases: Detect the cleavage of initiator caspases (e.g., pro-caspase-9) and executioner caspases (e.g., pro-caspase-3) into their active fragments.[10]
-
PARP: Poly(ADP-ribose) polymerase is a substrate of activated caspase-3. Its cleavage from the full-length form (116 kDa) to the 89 kDa fragment is a classic hallmark of apoptosis.[6]
Protocol:
-
Protein Extraction: Lyse treated and control cells and quantify protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizing the Mechanism: Signaling Pathways
A clear visual representation of the proposed mechanism of action is crucial for communicating your findings.
Diagram: Proposed Intrinsic Apoptotic Pathway Induced by Diaminopyrimidines
Caption: Hypothesized mechanism of diaminopyrimidine-induced apoptosis via the intrinsic pathway.
Conclusion: A Rigorous Path to Mechanistic Clarity
Validating the apoptotic mechanism of a novel diaminopyrimidine requires a systematic and multi-faceted approach. By combining quantitative assays like flow cytometry with qualitative, target-specific methods such as Western blotting, researchers can build a compelling, evidence-based narrative of the compound's mechanism of action. This comprehensive validation is not merely a procedural formality; it is the foundation for further preclinical and clinical development, providing the necessary confidence in the compound's therapeutic potential.
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved January 16, 2026, from [Link]
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protocols.io. (2017, January 13). CasPASE™ Apoptosis Fluorometic Assay with Tissue Lysate. Retrieved January 16, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Phenylpyrimidine-2,4-diamine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Phenylpyrimidine-2,4-diamine. As a compound frequently utilized in medicinal chemistry and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in established safety protocols and regulatory standards.
Immediate Safety Profile & Core Disposal Principle
This compound, while not having a universally established, specific safety data sheet (SDS) in the provided search results, belongs to the chemical classes of aromatic amines and pyrimidines. Compounds in these classes often exhibit significant toxicological properties. Based on data from structurally related compounds, researchers must assume that this compound may be toxic if swallowed, inhaled, or absorbed through the skin, and is likely to be an irritant to the skin and eyes.[1][2] Furthermore, many aromatic and heterocyclic nitrogen compounds are classified as toxic to aquatic life with long-lasting effects.[1]
Core Principle: The primary objective is to manage all waste containing this compound as hazardous chemical waste. The disposal strategy is centered on preventing its release into the environment and ensuring the safety of all personnel through containment, proper segregation, and adherence to regulatory mandates.[3][4][5] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[3][6][7]
Personnel Protection: Your First Line of Defense
Before handling any waste containing this compound, appropriate Personal Protective Equipment (PPE) is mandatory. The rationale is to prevent dermal, ocular, and respiratory exposure. Aromatic amines, as a class, can be readily absorbed through the skin.[8]
| PPE Item | Specification & Rationale |
| Gloves | Chemical-resistant gloves (Nitrile is a common laboratory standard, but check manufacturer's compatibility charts for pyrimidine derivatives). Double-gloving is recommended when handling pure compound or concentrated solutions to protect against accidental tears or saturation. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum. Safety goggles are required when there is a splash hazard.[2] |
| Lab Coat | A flame-resistant lab coat, fully buttoned, to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[9][10] Always work within a fume hood when handling the solid to minimize inhalation risk. |
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for managing waste streams contaminated with this compound.
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[5]
-
Primary Waste Container:
-
Designate a specific, leak-proof, and sealable container for all this compound waste.
-
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
The container must be clearly labeled as "Hazardous Waste" and list "this compound" and any solvents used.[5]
-
-
Waste Streams:
-
Unused/Expired Pure Compound: Scrape the solid directly into the designated hazardous waste container. Do not attempt to dissolve it in a solvent solely for disposal unless required by your institution's waste management office.
-
Contaminated Solid Waste: This includes items like weighing paper, contaminated gloves, and absorbent pads. Place these directly into the designated solid hazardous waste container.
-
Contaminated Liquid Waste: This includes reaction mixtures and solutions. Collect these in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless your facility's guidelines permit it.
-
Contaminated Sharps: Needles, scalpels, or broken glass must be placed in a designated, puncture-proof sharps container.
-
-
Reusable Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol) that is known to dissolve the compound. The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses can often be managed similarly, but consult your institution's specific guidelines.[4] After the solvent rinse, wash with soap and water.
-
Work Surfaces: Decontaminate the fume hood, balance, and any other surfaces by wiping with a cloth dampened with a suitable solvent, followed by a wipe with soapy water. The cleaning materials (wipes, gloves) must be disposed of as contaminated solid waste.
-
Ensure the waste container is sealed tightly to prevent leaks or the release of vapors.[3][5]
-
The hazardous waste label must be fully completed with the chemical name(s), concentration(s), and the date of accumulation.
-
Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health & Safety (EH&S) department.[5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing different types of waste generated during work with this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Regulatory Framework: Adherence to Law and Best Practices
The disposal of chemical waste is not merely a suggestion but a legal requirement. In the United States, the following agencies set the standards:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle-to-grave."[11] this compound waste must be managed according to the standards set forth in 40 CFR Parts 260-273.[11][12] This includes proper identification, labeling, and disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees about the hazards of chemicals in the workplace.[13] This includes providing access to SDS and training on safe handling and emergency procedures, which directly impacts how waste is managed.
Your institution's EH&S department is your primary resource for navigating these regulations and ensuring your disposal practices are compliant with federal, state, and local laws.
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023-11-09). [Link]
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The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P)... Stericycle. (2025-05-20). [Link]
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Personal protective equipment for handling 5-Phenylpyrimidine-2,4-diamine
Essential Safety and Handling Guide: 5-Phenylpyrimidine-2,4-diamine
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound (CAS No. 18588-49-3) is not publicly available. The following guidance is synthesized from the safety data of structurally analogous compounds, including other diaminopyrimidines and aromatic amines. This approach is taken to provide the most responsible and comprehensive safety information possible in the absence of compound-specific data. It is imperative to treat this compound with a high degree of caution, assuming it possesses hazards similar to or greater than its analogues.
Hazard Analysis: An In-depth Look at Potential Risks
Given its structure as an aromatic amine and a diaminopyrimidine derivative, this compound is anticipated to present several significant health hazards. Analysis of related compounds, such as 6-phenyl-1,3,5-triazine-2,4-diyldiamine and 4,5-diaminopyrimidine, suggests the following potential risks[1]:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation[1].
-
Reproductive Toxicity: May pose a risk to fertility or the unborn child, a concern common with some aromatic amines.
-
Target Organ Damage: Potential for damage to organs through prolonged or repeated exposure.
These potential hazards necessitate a stringent approach to personal protective equipment (PPE) to minimize all routes of exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a risk of splashing or aerosolization. | Protects against eye irritation from dust particles or splashes of solutions containing the compound. A face shield offers a broader barrier of protection for the entire face. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Consider double-gloving. Clothing: A long-sleeved laboratory coat, buttoned completely. Consider a chemically resistant apron for larger quantities. Footwear: Closed-toe, closed-heel shoes. | Prevents skin contact, which can lead to irritation and absorption of the chemical. Double-gloving is a best practice when handling potentially hazardous compounds. A lab coat and proper footwear protect against accidental spills. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required. | Minimizes the risk of inhaling the powdered compound, which is a primary route of exposure. A fume hood provides the highest level of respiratory protection by containing the chemical at the source. |
Procedural Guidance: Step-by-Step Safety Protocols
3.1. Donning PPE: A Deliberate Sequence for Maximum Protection
-
Hand Hygiene: Wash and dry hands thoroughly.
-
First Pair of Gloves (Optional but Recommended): Don a pair of nitrile gloves.
-
Laboratory Coat: Put on a clean, properly fitting lab coat and fasten all buttons.
-
Respiratory Protection (if required): Perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Second Pair of Gloves: Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
3.2. Doffing PPE: A Careful Removal to Prevent Contamination
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of the head. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Laboratory Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the outer contaminated surface. Place it in a designated container for laundry or disposal.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing the Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: PPE Workflow for this compound
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, and any absorbent materials used for cleaning spills. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: "Empty" containers may still retain chemical residues and should be handled as hazardous waste.
Never dispose of this chemical or its contaminated materials down the drain or in regular trash. All disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
